Product packaging for N,N-bis(trideuteriomethyl)nitrous amide(Cat. No.:CAS No. 17829-05-9)

N,N-bis(trideuteriomethyl)nitrous amide

Cat. No.: B018138
CAS No.: 17829-05-9
M. Wt: 80.12 g/mol
InChI Key: UMFJAHHVKNCGLG-WFGJKAKNSA-N
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Description

N,N-bis(trideuteriomethyl)nitrous amide, also known as deuteriated N-nitrosodimethylamine (NDMA-d6), is a stable isotopically labeled nitrosamine with the molecular formula C₂D₆N₂O and a molecular weight of 80.12 g/mol . This compound is characterized by two trideuteriomethyl groups attached to a nitrous amide (-N(NO)-) core, making it an essential internal standard in analytical chemistry. Its primary research application is in the accurate quantification and method development for nitrosamine impurities in pharmaceutical products, aligning with stringent regulatory requirements like the ICH M7 guideline . As a nitrosamine, this compound is a potent toxicant and suspected human carcinogen . It must be handled with extreme care using appropriate safety measures. The compound's structure falls into the class of N-nitrosamines, which are formally derived from the reaction of secondary amines with nitrosating agents . Unlike N-nitrosamides, nitrosamines are generally stable and require metabolic activation, often via alpha hydroxylation by cytochrome P450 enzymes, to elicit their mutagenic effects . Researchers utilize this high-purity (>98%) compound for Quality Control (QC) applications, Abbreviated New Drug Application (ANDA) submissions, and commercial production monitoring of nitrosamines to ensure drug safety . Attention: This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O B018138 N,N-bis(trideuteriomethyl)nitrous amide CAS No. 17829-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O/c1-4(2)3-5/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJAHHVKNCGLG-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00170454
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
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Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17829-05-9
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methan-d3-amine, N-(methyl-d3)-N-nitroso-
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Record name 17829-05-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated analog of N-nitrosodimethylamine. This isotopically labeled compound serves as a critical internal standard for the quantification of nitrosamine impurities in pharmaceutical products, food, and environmental samples by mass spectrometry methods. Its synthesis and characterization are of significant interest to researchers in analytical chemistry, drug metabolism, and toxicology.

Physicochemical Properties

This compound, also known as N-Nitrosodimethylamine-d6 (NDMA-d6), is a deuterated form of N-nitrosodimethylamine where the six hydrogen atoms on the methyl groups are replaced with deuterium.[1] This isotopic labeling enhances its utility in mass spectrometry-based analytical methods.[2]

PropertyValueReference
Molecular Formula C₂D₆N₂O[1]
Molecular Weight 80.12 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 153 °C at 774 mmHg
Density 1.086 g/mL at 25 °C
Isotopic Purity Typically ≥98 atom % D
Storage Store refrigerated (-5 °C to 5 °C), protected from light[3]

Synthesis

The synthesis of this compound involves a multi-step process that begins with the preparation of a deuterated alkylating agent, followed by the formation of the deuterated secondary amine, and finally, nitrosation to yield the desired product.

Experimental Protocol: Synthesis of Trideuteriomethyl Iodide (CD₃I)

Trideuteriomethyl iodide is a key precursor for introducing the trideuteriomethyl group. Several methods for its synthesis have been reported. One common approach involves the reaction of deuterated methanol with hydrogen iodide.[4]

Materials:

  • Deuterated methanol (CD₃OD)

  • Hydrogen iodide (HI)

  • Water

Procedure:

  • To a reaction flask, add 5 mL of deuterated methanol, 5 mL of water, and 50 mL of 55-58% hydriodic acid.[4]

  • Stir the mixture and heat to 40 °C for 2 hours.[4]

  • Increase the temperature to 50 °C and continue the reaction for an additional 2 hours.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Set up a distillation apparatus and collect the fraction boiling between 40-45 °C at atmospheric pressure.[4] This yields trideuteriomethyl iodide as a colorless liquid.

Experimental Protocol: Synthesis of N,N-bis(trideuteriomethyl)amine

The deuterated secondary amine can be synthesized via N-alkylation of a suitable primary amine with trideuteriomethyl iodide.

Materials:

  • Trideuteriomethylamine (CD₃NH₂) or a suitable precursor like Boc-protected trideuteriomethylamine

  • Trideuteriomethyl iodide (CD₃I)

  • A suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the starting amine in the anhydrous solvent.

  • Add the base and stir the suspension.

  • Slowly add trideuteriomethyl iodide to the reaction mixture.

  • Stir the reaction at room temperature for several hours or until completion, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude N,N-bis(trideuteriomethyl)amine.

  • Purify the product as necessary, for example, by distillation or chromatography.

Experimental Protocol: Nitrosation to form this compound

The final step is the nitrosation of the deuterated secondary amine.[2][5]

Materials:

  • N,N-bis(trideuteriomethyl)amine

  • Sodium nitrite (NaNO₂)

  • Sodium bisulfate (NaHSO₄) or another suitable acid

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the N,N-bis(trideuteriomethyl)amine in a suitable solvent.

  • In a separate flask, prepare an aqueous solution of sodium nitrite and sodium bisulfate.[2][5]

  • Cool the amine solution in an ice bath and slowly add the nitrosating agent solution.

  • Stir the reaction mixture at a low temperature for a specified period.

  • After the reaction is complete, extract the this compound with an organic solvent like ethyl acetate.[6]

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.[6]

A mechanochemical approach has also been described for the synthesis of nitrosamines, which can be adapted for the synthesis of the deuterated analog.[6] This solvent-free method involves milling the amine with sodium nitrite and sodium bisulfate monohydrate in a stainless steel jar.[6]

Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed:

Analytical TechniquePurposeExpected Observations
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the absence of non-deuterated methyl groups.The spectrum should show a significant reduction or absence of signals corresponding to methyl protons.
²H NMR (Deuterium Nuclear Magnetic Resonance) To confirm the presence and position of deuterium atoms.A signal corresponding to the trideuteriomethyl groups should be observed.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) To characterize the carbon skeleton.The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling.
Mass Spectrometry (MS) To confirm the molecular weight and isotopic enrichment.The molecular ion peak should correspond to the mass of the deuterated compound (m/z = 80.12). The isotopic distribution will confirm the high level of deuteration.
High-Performance Liquid Chromatography (HPLC) To determine the chemical purity.A single major peak should be observed, indicating high purity.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for the N-N=O group should be present. The C-D stretching vibrations will appear at lower frequencies compared to C-H stretching.

Biological Significance and Signaling

N-nitrosamines are a class of compounds known for their carcinogenic potential.[1][7] The carcinogenicity of N-nitrosodimethylamine is initiated by metabolic activation through enzymatic α-hydroxylation, primarily by cytochrome P450 enzymes in the liver.[7] This leads to the formation of an unstable intermediate that can ultimately generate a reactive methyldiazonium ion. This electrophilic species can then alkylate DNA, leading to mutations and potentially cancer. It is reasonably anticipated that this compound follows the same metabolic activation pathway.

Visualized Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amine_synthesis Deuterated Amine Synthesis cluster_nitrosation Nitrosation CD3OD Deuterated Methanol (CD₃OD) CD3I Trideuteriomethyl Iodide (CD₃I) CD3OD->CD3I Reaction with HI HI Hydrogen Iodide (HI) HI->CD3I CD3I_2 Trideuteriomethyl Iodide (CD₃I) CD3NH2 Trideuteriomethylamine (CD₃NH₂) d6_amine N,N-bis(trideuteriomethyl)amine ((CD₃)₂NH) CD3NH2->d6_amine N-Alkylation CD3I_2->d6_amine d6_amine_2 N,N-bis(trideuteriomethyl)amine ((CD₃)₂NH) final_product This compound ((CD₃)₂NNO) d6_amine_2->final_product Nitrosation NaNO2 Sodium Nitrite (NaNO₂) NaNO2->final_product acid Acid (e.g., NaHSO₄) acid->final_product

Caption: Synthetic workflow for this compound.

Metabolic Activation Pathway

Metabolic_Activation start This compound ((CD₃)₂NNO) hydroxylation α-Hydroxylation start->hydroxylation Cytochrome P450 intermediate1 Unstable Hydroxymethyl Intermediate hydroxylation->intermediate1 demethylation De-trideuteriomethylation intermediate1->demethylation intermediate2 Primary Nitrosamine Intermediate demethylation->intermediate2 rearrangement Rearrangement intermediate2->rearrangement diazonium Methyldiazonium Ion (CD₃N₂⁺) rearrangement->diazonium dna_alkylation DNA Alkylation diazonium->dna_alkylation dna DNA dna->dna_alkylation

Caption: Proposed metabolic activation pathway leading to DNA alkylation.

Conclusion

This compound is a vital analytical standard for the sensitive and accurate detection of nitrosamine impurities. Its synthesis, while requiring careful handling of hazardous intermediates and reagents, is achievable through established chemical transformations. Thorough characterization using a suite of analytical techniques is imperative to ensure the quality and suitability of the final product for its intended applications in research and regulated environments. Understanding its metabolic fate is also crucial for assessing the toxicological implications of exposure to its non-deuterated counterpart.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Nitrous Amides

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated nitrous amides. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of these unique compounds. This document details the effects of deuterium substitution on the stability, reactivity, and metabolic fate of nitrous amides, supported by experimental protocols and data presented in a clear, comparative format.

Introduction to Deuterated Nitrous Amides

Deuterated compounds have gained significant traction in medicinal chemistry and drug discovery. The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, can profoundly alter a molecule's physicochemical properties without changing its fundamental shape or biological targets. This alteration is primarily due to the Kinetic Isotope Effect (KIE) , where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of bond cleavage.[1][2]

Nitrous amides, or N-nitrosoamides, are a class of N-nitroso compounds characterized by a carbonyl group attached to the nitrosated nitrogen atom.[3] Unlike their N-nitrosamine counterparts, which require metabolic activation, N-nitrosoamides are often direct-acting mutagens and can be unstable.[3][4] The introduction of deuterium into nitrous amides can modulate their reactivity and metabolic stability, offering a powerful tool for developing safer, more effective therapeutics and for elucidating complex reaction mechanisms.[5] This guide explores the synthesis, properties, and applications of these specialized molecules.

Synthesis and Experimental Workflows

The synthesis of deuterated nitrous amides typically involves a two-step process: first, the synthesis of the deuterated amide precursor, followed by its nitrosation.

G cluster_0 Step 1: Deuteration of Amide cluster_1 Step 2: Nitrosation cluster_2 Analysis & Purification Amide Precursor Amide Precursor Deuteration Method Deuteration Method Amide Precursor->Deuteration Method Select Method Deuterated Amide Deuterated Amide Deuteration Method->Deuterated Amide Yields Nitrosating Agent Nitrosating Agent Deuterated Amide->Nitrosating Agent Proceeds to Deuterated Nitrous Amide Deuterated Nitrous Amide Nitrosating Agent->Deuterated Nitrous Amide Reacts with Analysis NMR, MS Deuterated Nitrous Amide->Analysis Purification Chromatography Analysis->Purification Final Product Final Product Purification->Final Product

General synthetic workflow for deuterated nitrous amides.
Experimental Protocols

Protocol 1: Electrochemical α-Deuteration of an Amide

This protocol provides an efficient method for synthesizing α-deuterated amides with high levels of deuterium incorporation under mild, neutral conditions.[6]

  • Apparatus Setup: Arrange an undivided electrochemical cell with a graphite plate as the cathode and a platinum plate as the anode.

  • Reaction Mixture: To the cell, add the parent amide (1.0 mmol), a supporting electrolyte such as tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.2 mmol), and 10 mL of deuterated water (D₂O) as the deuterium source.

  • Electrolysis: Apply a constant current of 10 mA to the cell. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting α-deuterated amide using silica gel column chromatography.

Protocol 2: Synthesis of N-Nitrosoamide using tert-Butyl Nitrite (TBN)

This method describes the controlled synthesis of an N-nitrosoamide from its corresponding N-alkyl amide precursor.[7]

  • Reaction Setup: In a reaction tube equipped with a magnetic stir bar, dissolve the deuterated N-alkyl amide (0.2 mmol) in 2 mL of a suitable solvent like dichloromethane (DCE).

  • Reagent Addition: Add tert-butyl nitrite (TBN, 0.24 mmol, 1.2 equivalents) to the solution.

  • Reaction Conditions: Seal the tube and stir the mixture at room temperature for 2 hours.

  • Monitoring: Follow the conversion of the starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to obtain the pure deuterated N-nitrosoamide.

Core Physicochemical Properties

The introduction of deuterium primarily influences properties related to bond cleavage, such as reaction kinetics and metabolic stability. Other properties like electronic effects, solubility, and acid-base character are generally not significantly altered.

The Deuterium Kinetic Isotope Effect (KIE)

The KIE is the ratio of the reaction rate for a light isotopologue (k_L) to that of a heavy one (k_H), expressed as KIE = k_L / k_H.[1] For C-H bond cleavage, this ratio is typically greater than 1, indicating a slower reaction for the deuterated compound.[2] This effect is crucial in understanding the stability and reactivity of deuterated nitrous amides.

  • Primary KIE: Occurs when the C-D bond is broken in the rate-determining step of a reaction. For cytochrome P450-mediated metabolism, which often involves C-H abstraction, primary KIE values can range from 2 to 8, signifying a 2- to 8-fold decrease in the reaction rate.[8]

  • Secondary KIE: Observed when the C-D bond is not broken but is located near the reaction center. These effects are smaller, typically with KIE values around 1.05 to 1.4.[1]

G cluster_0 Metabolic Pathway A Deuterated Drug (R-CD₂-X) B Metabolic Enzyme (e.g., CYP450) A->B Metabolism C Metabolite (R-CD(OH)-X) B->C D Slower Reaction Rate (due to KIE) B->D

Impact of deuteration on metabolic stability via the KIE.

Table 1: Expected Impact of Deuteration on Nitrous Amide Properties

PropertyEffect of DeuterationRationaleTypical Quantitative Effect
Metabolic Stability Increased half-lifeSlower rate of enzymatic C-D bond cleavage (KIE).[5][9]2- to 8-fold increase in t₁/₂ for primary KIE.[8]
Chemical Reactivity Decreased reaction rateSlower cleavage of C-D bonds in rate-limiting steps.Reaction rate can be several times slower.
Acidity/Basicity (pKa) Negligible changeDeuterium has a very small electronic effect on the amide group.[10]< 0.1 pKa unit change.
Solubility Minimal changeIsotopic substitution has a minor effect on intermolecular forces.Generally considered insignificant.
Lipophilicity (LogP) Negligible changeDeuterium does not significantly alter the polarity of the molecule.Generally considered insignificant.
Spectroscopic Properties

Deuteration leads to predictable changes in spectroscopic data, which are essential for characterization.

Table 2: Spectroscopic Signatures of Deuterated Nitrous Amides

TechniqueObservationExplanation
¹H NMR Disappearance or reduced integration of signals.Replacement of ¹H with non-NMR-active ²H (at the typical magnetic fields of ¹H NMR).[11]
²H NMR Appearance of new signals.Direct detection of the deuterium nucleus.
¹³C NMR Appearance of multiplets for deuterated carbons; slight upfield shift.Coupling between ¹³C and ²H (J_CD); isotopic shift.
Mass Spectrometry (MS) Increase in molecular weight.Each deuterium atom adds ~1.006 Da to the mass.[12]
Infrared (IR) Spectroscopy Shift of C-H stretching frequencies to lower wavenumbers.The C-D bond has a lower vibrational frequency due to the increased mass of deuterium.[13]

Applications in Drug Development and Research

The unique properties of deuterated nitrous amides make them valuable in several scientific domains.

  • Improved Pharmacokinetics: The primary application in drug development is to enhance a drug's metabolic stability. By deuterating a site susceptible to metabolic oxidation, the drug's half-life can be extended, potentially leading to lower required doses, reduced dosing frequency, and improved patient compliance.[14][15]

  • Reduced Toxicity: If a drug's toxicity is caused by a reactive metabolite, deuteration at the site of metabolism can slow down the formation of that metabolite, leading to a better safety profile.

  • Mechanistic Studies: The KIE is a powerful tool for investigating reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated analogues, researchers can determine if a specific C-H bond is broken in the rate-determining step.[4]

  • Isotopic Tracers: Deuterated compounds can be used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS) or to trace the metabolic fate of a molecule without using radioactive labels.[16]

Conclusion

Deuterated nitrous amides represent a specialized class of molecules with significant potential in both fundamental research and pharmaceutical development. Their key physicochemical characteristic is the kinetic isotope effect, which allows for the fine-tuning of metabolic stability and chemical reactivity. By understanding and harnessing the principles outlined in this guide, researchers can effectively synthesize, characterize, and apply these compounds to advance their scientific goals, from elucidating complex biological pathways to designing the next generation of safer and more effective medicines.

References

Unlocking Precision in Bioanalysis: A Technical Guide to Isotopic Labeling with N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and application of N,N-bis(trideuteriomethyl)nitrous amide as a specialized isotopic labeling reagent. Designed for professionals in drug metabolism, pharmacokinetics, and broader bioanalytical fields, this document outlines a proposed methodology for leveraging this stable isotope-labeled compound to enhance the accuracy and sensitivity of mass spectrometry-based analyses. While direct literature on this specific deuterated nitrosamine is not extensively available, the principles and protocols presented herein are based on established chemical knowledge of nitrosamine synthesis and the well-documented utility of deuterated methylating agents in modern analytical workflows.

Introduction to Isotopic Labeling with Deuterated Reagents

Isotopic labeling is a powerful technique in analytical chemistry, particularly in studies involving mass spectrometry. By replacing atoms in a molecule with their heavier stable isotopes, researchers can create an internal standard that is chemically identical to the analyte of interest but mass-shifted. This allows for precise quantification, correction for sample loss during preparation, and elucidation of metabolic pathways.

Deuterium (²H), a stable isotope of hydrogen, is frequently used for this purpose. The introduction of a trideuteriomethyl (-CD₃) group, in particular, offers a significant mass shift (+3 Da per group) without substantially altering the physicochemical properties of the parent molecule. This compound is a promising, albeit specialized, reagent for introducing two such labeled methyl groups, providing a total mass shift of +6 Da. This substantial shift is highly advantageous in complex biological matrices where background noise can interfere with the detection of analytes labeled with a smaller mass difference.

Synthesis of this compound

The synthesis of this compound can be hypothetically achieved through the nitrosation of N,N-bis(trideuteriomethyl)amine. This process is analogous to the well-established synthesis of N-nitrosodimethylamine (NDMA). A common method involves the use of a nitrosating agent such as tert-butyl nitrite under controlled conditions.

Proposed Synthesis Protocol

Reaction: (CD₃)₂NH + C₄H₉ONO → (CD₃)₂NNO + C₄H₉OH

Materials:

  • N,N-bis(trideuteriomethyl)amine

  • tert-Butyl nitrite (TBN)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N,N-bis(trideuteriomethyl)amine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add tert-butyl nitrite (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product via column chromatography or distillation to yield this compound.

Note: N-nitrosamines are potential carcinogens and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Synthesis_of_N_N_bis_trideuteriomethyl_nitrous_amide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Bis(trideuteriomethyl)amine Bis(trideuteriomethyl)amine DCM_0C DCM, 0°C to RT Bis(trideuteriomethyl)amine->DCM_0C tert-Butyl nitrite tert-Butyl nitrite tert-Butyl nitrite->DCM_0C Target_Product This compound DCM_0C->Target_Product Byproduct tert-Butanol DCM_0C->Byproduct

Caption: Proposed synthesis of this compound.

Application in Isotopic Labeling for Mass Spectrometry

This compound can serve as a derivatizing agent to introduce two deuterated methyl groups onto a target analyte. This is particularly useful for analytes containing primary or secondary amine functionalities. The derivatization reaction results in a labeled product with a +6 Da mass shift, which can then be used as an internal standard for quantitative analysis.

Hypothetical Experimental Protocol for Analyte Derivatization

Analyte: A model primary amine-containing drug molecule (e.g., Amphetamine)

Materials:

  • Analyte solution (in a suitable organic solvent)

  • This compound solution

  • Triethylamine (as a base)

  • Reaction vial

  • LC-MS system

Procedure:

  • To a reaction vial, add 100 µL of the analyte solution (1 mg/mL).

  • Add 10 µL of triethylamine.

  • Add 50 µL of this compound solution (2 mg/mL).

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS analysis.

Derivatization_Workflow Analyte_Solution Analyte Solution (e.g., Primary Amine) Add_Reagents Add Triethylamine and This compound Analyte_Solution->Add_Reagents Reaction Heat at 60°C for 1 hour Add_Reagents->Reaction Workup Evaporate and Reconstitute Reaction->Workup LCMS_Analysis LC-MS Analysis Workup->LCMS_Analysis

Caption: Experimental workflow for analyte derivatization.

Quantitative Data and Analysis

The primary utility of this isotopic labeling approach is for quantitative mass spectrometry. By spiking a known concentration of the labeled analyte (internal standard) into an unknown sample, the concentration of the unlabeled analyte can be accurately determined by comparing their respective peak areas in the mass spectrum.

Hypothetical Mass Spectrometry Data

The following table illustrates the expected mass-to-charge ratios (m/z) for a model analyte before and after derivatization.

CompoundMolecular Formula (Unlabeled)Exact Mass (Unlabeled)Molecular Formula (Labeled)Exact Mass (Labeled)Mass Shift (Da)
AmphetamineC₉H₁₃N135.1048C₁₁H₁₁D₆N₂O200.1800+65.0752

Note: The significant mass shift is due to the addition of the entire N-nitroso-bis(trideuteriomethyl) group, not just the deuterated methyls. The primary utility in this hypothetical reaction would be as a chemical derivatization to improve chromatographic or ionization properties, with the deuterium labeling providing a clear mass tag.

A more direct application for methylation would involve a different reaction mechanism where the deuterated methyl groups are transferred. However, for the proposed nitrosamide reagent, the entire group would likely be transferred. For the purpose of illustrating a simple methylation, let's consider a hypothetical methylating agent derived from this compound.

Table 4.2: Hypothetical Data for a Methylation Reaction

Analyte (Phenolic Compound)m/z [M-H]⁻ (Unlabeled)m/z [M-H]⁻ (Labeled with -CD₃)m/z [M-H]⁻ (Labeled with -bis(CD₃))Isotopic Incorporation Efficiency
Estradiol271.16274.18Not Applicable>99%
Acetaminophen150.05153.07Not Applicable>99%

Conclusion

This compound represents a potentially valuable tool for isotopic labeling in advanced bioanalytical applications. Its ability to introduce a significant mass shift through derivatization can enhance the robustness and accuracy of quantitative mass spectrometry assays. The proposed synthesis and experimental protocols provide a foundation for researchers to explore the utility of this and similar deuterated reagents in their own work. As with any novel chemical entity, thorough validation of the synthesis, derivatization reaction, and analytical method is crucial for obtaining reliable and reproducible results.

Stability and Degradation of N,N-bis(trideuteriomethyl)nitrous amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of N,N-bis(trideuteriomethyl)nitrous amide, also known as N-Nitrosodimethylamine-d6 (NDMA-d6). Given the limited direct research on the deuterated compound, this guide leverages extensive data available for its non-deuterated analog, N-nitrosodimethylamine (NDMA), to infer its stability profile and degradation mechanisms. The enhanced stability often associated with deuterated compounds suggests that the data presented for NDMA can be considered a conservative baseline for NDMA-d6.[1]

Chemical Profile

PropertyValue
Chemical Name This compound
Synonyms N-Nitrosodimethylamine-d6, NDMA-d6, Di(methyl-d3)amine, N-nitroso-
CAS Number 17829-05-9
Molecular Formula C₂D₆N₂O
Molecular Weight 80.12 g/mol

Stability Profile

N-nitrosamines are generally considered to be relatively stable compounds.[2] Their degradation is influenced by factors such as pH, temperature, and exposure to light.

pH Stability

Nitrosamines are known to be stable at neutral and basic pH.[2] Denitrosation, a primary degradation pathway, typically occurs only in strongly acidic solutions (e.g., >1M strong acid).[2]

Thermal Stability

Studies on the long-term stability of volatile nitrosamines, including NDMA, in biological matrices have shown high stability at low temperatures. For instance, NDMA has been found to be stable for up to 358 days when stored at -70°C.[2] Short-term stability has been demonstrated for up to 24 days at temperatures as high as 20°C.[2] It is important to note that elevated temperatures can lead to the degradation of certain drug products containing amine functionalities, which can then form nitrosamines in the presence of nitrites.

Photostability

NDMA is susceptible to photolytic degradation.[3][4] It exhibits strong UV absorbance, leading to its decomposition upon exposure to ultraviolet light.[4] The degradation products of NDMA photolysis include methylamine, dimethylamine, nitrite, nitrate, and formate.[5]

Table 1: Summary of Expected Stability of this compound based on NDMA Data

ConditionExpected StabilityReference
pH Stable in neutral and basic conditions; degradation in strong acid (>1M).[2]
Temperature Stable for extended periods at ≤ -20°C. Stable for at least 24 days at 20°C.[2]
Light Susceptible to degradation upon exposure to UV light.[3][4]

Degradation Pathways

The degradation of this compound is expected to follow pathways similar to those of NDMA, primarily through photolysis and metabolism. The deuterium isotope effect may influence the rate of these reactions. Studies on the metabolism of NDMA have shown that deuteration can decrease its carcinogenicity and affect its metabolic activation, suggesting a slower rate of degradation in biological systems.[5][6][7]

Photolytic Degradation

Upon exposure to UV radiation, the N-NO bond in the molecule can undergo cleavage, leading to the formation of various degradation products.

cluster_0 Photolytic Degradation Pathway This compound This compound Excited State Excited State This compound->Excited State UV Light (hν) Bis(trideuteriomethyl)aminyl Radical Bis(trideuteriomethyl)aminyl Radical Excited State->Bis(trideuteriomethyl)aminyl Radical Nitric Oxide Radical Nitric Oxide Radical Excited State->Nitric Oxide Radical Degradation Products Including: - Trideuteriomethylamine - Bis(trideuteriomethyl)amine - Nitrite/Nitrate - Formate Bis(trideuteriomethyl)aminyl Radical->Degradation Products Further Reactions Nitric Oxide Radical->Degradation Products Further Reactions

Caption: Proposed photolytic degradation pathway for this compound.

Metabolic Degradation

In biological systems, the degradation is primarily enzymatic, involving cytochrome P450 enzymes. The deuterium isotope effect has been shown to slow down the metabolism of NDMA.[5][6][7]

cluster_1 Metabolic Degradation Pathway This compound This compound α-hydroxylation α-hydroxylation This compound->α-hydroxylation CYP450 Enzymes Unstable Intermediate Unstable Intermediate α-hydroxylation->Unstable Intermediate Trideuteriomethylamine Trideuteriomethylamine α-hydroxylation->Trideuteriomethylamine Formaldehyde-d2 Formaldehyde-d2 Unstable Intermediate->Formaldehyde-d2 Methyldiazohydroxide-d3 Methyldiazohydroxide-d3 Unstable Intermediate->Methyldiazohydroxide-d3 Methylating Agent-d3 Methylating Agent-d3 Methyldiazohydroxide-d3->Methylating Agent-d3 Alkylation of DNA, etc.

Caption: Proposed metabolic degradation pathway, highlighting the role of enzymatic action.

Experimental Protocols

The following sections outline recommended experimental protocols for assessing the stability and degradation of this compound. These are based on established methods for NDMA analysis and stability testing.

Synthesis of this compound

A common method for the synthesis of nitrosamines involves the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, in an acidic medium.[8] For the synthesis of the deuterated compound, deuterated dimethylamine would be used as the starting material.

Materials:

  • Dimethylamine-d6 hydrochloride

  • Sodium nitrite

  • Hydrochloric acid

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve Dimethylamine-d6 hydrochloride in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water while maintaining the low temperature.

  • Acidify the reaction mixture with hydrochloric acid, keeping the temperature low.

  • Allow the reaction to proceed for a specified time.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the product.

  • Purify the product using appropriate chromatographic techniques.

Stability Testing Protocol

This protocol is designed to assess the stability of this compound under various stress conditions.

cluster_2 Experimental Workflow for Stability Testing Prepare Stock Solution Prepare Stock Solution Aliquot into Vials Aliquot into Vials Prepare Stock Solution->Aliquot into Vials Stress Conditions pH (2, 7, 10) Temperature (4, 25, 40, 60°C) Light (UV, fluorescent) Aliquot into Vials->Stress Conditions Sample at Time Points Sample at Time Points Stress Conditions->Sample at Time Points t=0, 1, 2, 4, 8, 24h, etc. Analysis LC-MS/MS or GC-MS Sample at Time Points->Analysis Data Evaluation Data Evaluation Analysis->Data Evaluation Degradation kinetics, product identification

Caption: A generalized workflow for conducting stability studies on the target compound.

Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound in relevant solvents (e.g., water, methanol, drug formulation matrix) at a known concentration.

  • Stress Conditions:

    • pH: Adjust the pH of aqueous solutions to acidic, neutral, and basic levels (e.g., pH 2, 7, and 10) using appropriate buffers.

    • Temperature: Store samples at various temperatures, including refrigerated (2-8°C), ambient (25°C/60% RH), and accelerated (40°C/75% RH) conditions.

    • Light: Expose samples to controlled UV and visible light conditions as per ICH Q1B guidelines. Protect control samples from light.

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly/monthly for long-term studies).

  • Analysis: Analyze the samples using a validated analytical method, such as LC-MS/MS or GC-MS, to quantify the remaining amount of this compound and identify any degradation products. The use of a non-deuterated internal standard (NDMA) can aid in accurate quantification.

  • Data Analysis: Calculate the degradation rate constants and half-life of the compound under each stress condition.

Analytical Method

A sensitive and specific analytical method is crucial for stability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of nitrosamines.

Table 2: Example LC-MS/MS Parameters for Analysis

ParameterCondition
LC Column C18 reverse-phase column
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Mass Spectrometer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion (m/z of [M+H]⁺) → Product ions

Conclusion

References

Spectroscopic Analysis of N,N-bis(trideuteriomethyl)nitrous amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic characteristics of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated isotopologue of the well-known compound N,N-dimethylnitrosamine. The substitution of hydrogen with deuterium atoms in the methyl groups significantly alters the spectroscopic fingerprints of the molecule, which is of particular interest in mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analyses. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, provides detailed experimental protocols for obtaining such data, and visualizes key concepts and workflows.

Predicted Spectroscopic Data

The introduction of six deuterium atoms in place of hydrogens on the methyl groups of N,N-dimethylnitrosamine results in predictable changes in its spectroscopic properties. The following tables summarize the expected quantitative data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium substitution has a profound effect on the NMR spectra. In ¹H NMR, the signals corresponding to the methyl protons will be absent. In ¹³C NMR, the carbon signal of the trideuteriomethyl group will appear as a multiplet due to coupling with deuterium, and there may be a slight isotopic shift compared to the non-deuterated analog. ²H (Deuterium) NMR will show a signal at a chemical shift similar to that of the methyl protons in the non-deuterated compound.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityCoupling Constant (J) HzNotes
¹H---No signal expected for the methyl groups.
¹³C~30-40MultipletJ(C,D) ≈ 19-22 HzThe chemical shift is based on N,N-dimethylnitrosamine and may be slightly shifted upfield due to the isotope effect.
²H~2.5-3.5Singlet-The chemical shift is similar to the proton chemical shift of the non-deuterated analog.
Mass Spectrometry (MS)

In mass spectrometry, the molecular weight of this compound will be 6 mass units higher than that of N,N-dimethylnitrosamine due to the six deuterium atoms. The fragmentation pattern will also reflect this mass shift in fragments containing the trideuteriomethyl groups.

Table 2: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zPredicted Fragment IonNotes
80[M]⁺Molecular ion
50[(CD₃)₂N]⁺Loss of NO radical
30[NO]⁺Nitrosyl cation
18[CD₃]⁺Trideuteriomethyl cation
Infrared (IR) Spectroscopy

The most significant change in the IR spectrum will be the absence of C-H stretching and bending vibrations for the methyl groups and the appearance of C-D stretching and bending vibrations at lower wavenumbers. This is due to the increased reduced mass of the C-D bond compared to the C-H bond.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Predicted Wavenumber (cm⁻¹)VibrationNotes
~2200-2100C-D stretchReplaces the C-H stretch typically found around 2900 cm⁻¹.
~1470N-N stretch
~1250N=O stretch
~1050C-D bendReplaces the C-H bend typically found around 1450 cm⁻¹.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2.1.2. ¹H NMR Spectroscopy

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

2.1.3. ¹³C NMR Spectroscopy

  • Following ¹H NMR, switch the spectrometer to the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

  • A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Process the data similarly to the ¹H spectrum.

2.1.4. ²H NMR Spectroscopy

  • Switch the spectrometer to the ²H frequency.

  • Acquire the ²H NMR spectrum using a single-pulse sequence.

  • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

  • Process the data as with the other NMR experiments.

Mass Spectrometry (Electron Ionization - EI)

2.2.1. Sample Introduction

  • For a volatile compound like this compound, direct insertion probe (DIP) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 1 µL) into the GC-MS system.

2.2.2. Mass Analysis

  • Set the ion source to electron ionization (EI) mode, typically at 70 eV.

  • Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan a suitable mass range (e.g., m/z 10-100).

  • Acquire the mass spectrum.

  • The data system will generate a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

2.3.1. Sample Preparation

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

2.3.2. Spectral Acquisition

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Sample Weighing & Dissolution NMR NMR Spectroscopy (¹H, ¹³C, ²H) Prep->NMR MS Mass Spectrometry (EI-MS) Prep->MS IR Infrared Spectroscopy (ATR-FTIR) Prep->IR Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process MS->Process IR->Process Interpret Spectral Interpretation (Chemical Shifts, m/z, Wavenumbers) Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: General workflow for the spectroscopic analysis of a small molecule.

MS_Fragmentation cluster_mol This compound mol CD₃ | N-N=O | CD₃ mol_ion [M]⁺˙ m/z = 80 mol->mol_ion EI (70 eV) -e⁻ frag1 [(CD₃)₂N]⁺ m/z = 50 mol_ion->frag1 - •NO frag2 [NO]⁺ m/z = 30 mol_ion->frag2 - •N(CD₃)₂

Caption: Predicted mass spectrometry fragmentation pathway.

IR_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations mol This compound cd_stretch C-D Stretch (~2200-2100 cm⁻¹) nn_stretch N-N Stretch (~1470 cm⁻¹) no_stretch N=O Stretch (~1250 cm⁻¹) cd_bend C-D Bend (~1050 cm⁻¹)

Caption: Key predicted infrared vibrational modes.

CAS number and molecular structure of N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, molecular structure, synthesis, and applications of N,N-bis(trideuteriomethyl)nitrous amide, a critical analytical standard in pharmaceutical and environmental analysis.

Chemical Identity and Molecular Structure

This compound, also known as N-Nitrosodimethylamine-d6 (NDMA-d6), is the deuterated analog of the well-known probable human carcinogen, N-Nitrosodimethylamine (NDMA). The six hydrogen atoms in the two methyl groups of NDMA are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for the quantification of NDMA in various matrices using mass spectrometry-based methods.

Molecular Structure:

The molecular structure of this compound is as follows:

Analytical workflow for the quantification of NDMA using NDMA-d6 as an internal standard.

Signaling Pathways

Information regarding the direct interaction of this compound with specific signaling pathways is not applicable. As an isotopically labeled internal standard, its purpose is for analytical quantification rather than eliciting a biological or pharmacological response. The toxicological effects of its non-deuterated analog, NDMA, are well-documented and involve metabolic activation to a reactive electrophile that can alkylate DNA, leading to mutagenicity and carcinogenicity. However, studies on the specific signaling pathways are focused on the non-deuterated compound.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals and other consumer products. Its well-defined chemical and physical properties, coupled with established analytical applications, ensure accurate and reliable quantification of the potentially carcinogenic impurity, NDMA. The synthesis, while requiring careful handling, is achievable through established chemical procedures. This technical guide provides a foundational understanding of this critical analytical standard.

The deuterium switch: A technical guide to the research applications of deuterated methylating agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of hydrogen with its heavier, stable isotope deuterium within a methyl group—a common moiety in pharmaceuticals—offers a powerful tool to modulate the metabolic fate and pharmacokinetic profile of drug candidates. This "deuterium switch" leverages the kinetic isotope effect (KIE) to enhance drug performance, offering a pathway to develop safer and more effective therapeutics. This technical guide provides an in-depth exploration of the core research applications of deuterated methylating agents, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Applications in Drug Discovery and Development

The primary applications of deuterated methylating agents in pharmaceutical research are centered on leveraging the kinetic isotope effect (KIE) to improve drug metabolism and pharmacokinetic (DMPK) properties. The C-D bond is stronger than the C-H bond, leading to a slower rate of bond cleavage in enzyme-catalyzed reactions.[1] This seemingly subtle atomic substitution can have profound effects on a drug's performance.

Enhancing Metabolic Stability and Modulating Pharmacokinetics

One of the most impactful applications of deuterated methylating agents is the enhancement of a drug's metabolic stability. Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes in the liver, often through the oxidation of a methyl group.[2] By replacing the hydrogens on a metabolically labile methyl group with deuterium, the rate of this metabolic process can be significantly reduced.[3] This leads to several potential benefits:

  • Increased Half-Life and Exposure: A slower rate of metabolism results in a longer drug half-life (t½) and increased overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).[3][4]

  • Reduced Dosing Frequency: Longer-acting drugs may allow for less frequent dosing, improving patient compliance.[5]

  • Lower Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations, minimizing the peaks and troughs that can be associated with adverse effects and reduced efficacy, respectively.[6]

  • Metabolic Shunting: Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways, which may produce fewer toxic metabolites or more active metabolites.

Mechanistic Elucidation of Chemical and Biological Reactions

Deuterated methylating agents are invaluable tools for elucidating the mechanisms of chemical and enzymatic reactions. The magnitude of the kinetic isotope effect (kH/kD) provides crucial information about the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is strong evidence that the C-H bond is broken in the rate-limiting step.[1] This principle is widely applied in:

  • Studying Enzyme Mechanisms: Particularly in the context of cytochrome P450-catalyzed oxidations, the KIE can help to determine whether C-H bond abstraction is the rate-limiting step in the catalytic cycle.[1][2]

  • Investigating Chemical Reaction Pathways: In organic synthesis, deuterated reagents can be used to probe reaction mechanisms, such as distinguishing between different possible transition states.[7]

Use as Metabolic Probes

Deuterated compounds can serve as probes to study metabolic pathways in vitro and in vivo. By introducing a deuterated methyl group, researchers can trace the metabolic fate of a molecule using mass spectrometry-based techniques. This allows for the identification of metabolites and the quantification of metabolic turnover.

Quantitative Data on the Impact of Deuteration

The following tables summarize quantitative data from various studies, illustrating the impact of deuteration on the kinetic isotope effect and pharmacokinetic parameters.

Reaction / EnzymeSubstratekH/kDReference(s)
Cytochrome P450 (general)Various>5 (typical)[8]
Morphine N-demethylationMorphine>1[1]
Enzalutamide N-demethylationEnzalutamide~2[3]
m6A demethylationN6-methyladenosine2.0 - 2.29[9]
Alcohol DehydrogenaseAlcohol3.6 - 10.2[10]

Table 1: Kinetic Isotope Effect (kH/kD) for Various Reactions. This table presents the kinetic isotope effect observed in different chemical and enzymatic reactions upon deuteration of the methyl group. A kH/kD value greater than 1 indicates a slower reaction rate for the deuterated compound.

DrugParameterNon-DeuteratedDeuteratedFold ChangeReference(s)
Tetrabenazine Deutetrabenazine
t½ (active metabolites)4.5 h9.4 h2.1[4][11]
AUC (active metabolites)-~2-fold increase2[4][5]
Cmax (active metabolites)-Lower-[6][12]
Enzalutamide d3-Enzalutamide
in vitro CLint (rat liver microsomes)-49.7% lower-[3]
in vitro CLint (human liver microsomes)-72.9% lower-[3]
Cmax (in vivo, rats)-35% higher1.35[3][13]
AUC (in vivo, rats)-102% higher2.02[3][13]

Table 2: Comparative Pharmacokinetic Parameters of Deuterated and Non-Deuterated Drugs. This table summarizes the changes in key pharmacokinetic parameters upon deuteration of two clinically relevant drugs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated methylating agents.

Synthesis of a Trideuteromethylating Agent: Trideuteromethyl Iodide (CD₃I)

Principle: A general method for the synthesis of highly deuterated methyl iodide involves the dehalogenation of a trichloromethyl ether precursor with deuterium gas, followed by cleavage of the resulting deuterated ether with hydroiodic acid.[14]

Materials:

  • Trichloromethyl biphenyl-4-yl ether

  • Palladium on carbon (Pd/C) catalyst

  • Deuterium gas (D₂)

  • Ethyl acetate (anhydrous)

  • Hydroiodic acid (HI)

  • Pentane (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Cyclohexanol

  • Chloroform

  • Water

Procedure:

  • Preparation of the Deuterated Ether:

    • In a reaction vessel, suspend trichloromethyl biphenyl-4-yl ether and Pd/C catalyst in anhydrous ethyl acetate.

    • Purge the vessel with deuterium gas and maintain a positive pressure of D₂.

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture to remove the catalyst and wash the catalyst with ethyl acetate.

    • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the trideuteromethyl biphenyl-4-yl ether.

  • Generation of Trideuteromethyl Iodide:

    • To the crude trideuteromethyl biphenyl-4-yl ether, add hydroiodic acid.

    • Heat the reaction mixture under reflux. The volatile trideuteromethyl iodide will distill from the reaction mixture.

    • Collect the distillate, which is the desired trideuteromethyl iodide. Due to its volatility and reactivity, it is often used immediately in the next step.

  • Example of a Methylation Reaction:

    • In a separate flask, wash sodium hydride with anhydrous pentane to remove the mineral oil and suspend it in anhydrous THF.

    • Add cyclohexanol to the suspension and heat under reflux to form the sodium salt.

    • Inject the freshly prepared trideuteromethyl iodide into the reaction mixture.

    • Heat the mixture under reflux until the reaction is complete.

    • Cool the reaction mixture and quench with water.

    • Extract the product with chloroform, wash the organic layer, dry it, and concentrate under reduced pressure to obtain the deuterated product.

In Vitro Metabolic Stability Assay using Liver Microsomes

Principle: This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs.[15][16][17][18][19]

Materials:

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound (deuterated and non-deuterated) stock solutions in a suitable solvent (e.g., DMSO)

  • Acetonitrile or methanol for quenching the reaction

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • In a 96-well plate, add the appropriate volume of the master mix to each well.

    • Add the test compound (deuterated or non-deuterated) to the wells to achieve the desired final concentration. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

    • Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed suspension of liver microsomes to each well.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • After quenching, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression line (slope = -k, and t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

Visualizing Key Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and an experimental workflow relevant to the application of deuterated methylating agents.

Drug_Metabolism_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Drug (Oral) Drug (Oral) Systemic Circulation Systemic Circulation Drug (Oral)->Systemic Circulation Parent Drug Parent Drug Systemic Circulation->Parent Drug Deuterated Parent Drug Deuterated Parent Drug Systemic Circulation->Deuterated Parent Drug Metabolite Metabolite Parent Drug->Metabolite Metabolism CYP450 Enzymes CYP450 Enzymes Parent Drug->CYP450 Enzymes Excretion (Urine, Feces) Excretion (Urine, Feces) Metabolite->Excretion (Urine, Feces) CYP450 Enzymes->Metabolite Deuterated Metabolite Deuterated Metabolite CYP450 Enzymes->Deuterated Metabolite Deuterated Parent Drug->CYP450 Enzymes Deuterated Parent Drug->Deuterated Metabolite Slower Metabolism (KIE) Deuterated Metabolite->Excretion (Urine, Feces) Synthesis_Workflow cluster_synthesis Synthesis of Deuterated Methylating Agent cluster_methylation Methylation of Substrate cluster_analysis Analysis and Characterization Precursor Molecule Precursor Molecule Reaction Reaction Precursor Molecule->Reaction Deuterium Source (e.g., D2 gas) Deuterium Source (e.g., D2 gas) Deuterium Source (e.g., D2 gas)->Reaction Deuterated Methylating Agent Deuterated Methylating Agent Reaction->Deuterated Methylating Agent Methylation Reaction Methylation Reaction Deuterated Methylating Agent->Methylation Reaction Substrate Substrate Substrate->Methylation Reaction Deuterated Product Deuterated Product Methylation Reaction->Deuterated Product Purification Purification Deuterated Product->Purification Characterization (NMR, MS) Characterization (NMR, MS) Purification->Characterization (NMR, MS) Final Deuterated Compound Final Deuterated Compound Characterization (NMR, MS)->Final Deuterated Compound

References

N,N-Dialkylnitrous Amides: A Technical Review of Synthesis, Biological Activity, and Associated Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dialkylnitrous amides, more formally known as N-nitrosamides, are a class of organic compounds characterized by a nitroso group bonded to the nitrogen atom of an amide. These compounds have garnered significant attention in the scientific community, primarily due to their potent carcinogenic and mutagenic properties. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of N,N-dialkylnitrous amides, with a focus on their mechanisms of action and the cellular signaling pathways they impact. Detailed experimental protocols for their synthesis and biological evaluation are also presented to aid researchers in this field.

Chemical Properties and Synthesis

N-nitrosamides are generally reactive and metabolically unstable compounds. Their stability is influenced by the nature of the alkyl and acyl groups attached to the nitrogen atom.

Synthesis of N,N-Dialkylnitrous Amides

The synthesis of N,N-dialkylnitrous amides typically involves the reaction of a corresponding N-alkylamide with a nitrosating agent. Common nitrosating agents include nitrous acid (generated in situ from sodium nitrite and a strong acid), dinitrogen trioxide, and nitrosyl chloride.

Table 1: Synthesis of Representative N,N-Dialkylnitrous Amides

CompoundPrecursorNitrosating AgentSolventTemperature (°C)Yield (%)Reference
N-NitrosodimethylamineDimethylamineSodium Nitrite / HClWater0 - 585-95[1]
N-NitrosodiethylamineDiethylamineSodium Nitrite / H2SO4Water0 - 1080-90Not specified
N-NitrosodibutylamineDibutylamineNot specifiedNot specifiedNot specifiedNot specified[2]
N-NitrosopyrrolidinePyrrolidineSodium Nitrite / Acetic AcidWater0 - 5High[3]

Experimental Protocols: Synthesis

Protocol 1: Synthesis of N-Nitrosodimethylamine (NDMA)

Materials:

  • Dimethylamine hydrochloride

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve dimethylamine hydrochloride (1.0 eq) in water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the flask, ensuring the temperature remains below 5 °C.

  • Slowly add concentrated hydrochloric acid (1.2 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

  • Extract the reaction mixture three times with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude NDMA.

  • Purify the crude product by distillation under reduced pressure.

Caution: N-Nitrosodimethylamine is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Biological Activities and Carcinogenic Mechanism

The primary biological activity of concern for N,N-dialkylnitrous amides is their carcinogenicity. This is a direct result of their ability to act as alkylating agents, modifying cellular macromolecules, most notably DNA.

Unlike N-nitrosamines, which require metabolic activation, N-nitrosamides are direct-acting carcinogens. They can spontaneously decompose under physiological conditions to generate highly reactive electrophilic species, such as diazonium ions or carbocations. These electrophiles can then react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts.

The formation of DNA adducts, if not repaired, can lead to mutations during DNA replication and transcription, ultimately initiating the process of carcinogenesis. The specific type of DNA adducts formed depends on the structure of the N-nitrosamide.

Table 2: Biological Activity of Selected N,N-Dialkylnitrous Amides

CompoundBiological ActivityTarget Organs (in vivo)In Vitro Assay (Result)Reference
N-Nitrosodimethylamine (NDMA)Carcinogen, MutagenLiver, Kidney, LungAmes Test (Positive with S9)[4][5]
N-Nitrosodiethylamine (NDEA)Carcinogen, MutagenLiver, EsophagusAmes Test (Positive with S9)[6]
N-NitrosodibutylamineCarcinogenBladder, LiverNot specified[2]
N-Methyl-N-nitrosourea (MNU)Carcinogen, MutagenVariousAmes Test (Direct-acting positive)[6]

Experimental Protocols: Biological Assays

Protocol 2: Ames Test for Mutagenicity

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli tester strain (e.g., WP2 uvrA)

  • S9 fraction from induced rat liver (for metabolic activation)

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Minimal glucose agar plates

  • Top agar

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

Procedure:

  • Prepare overnight cultures of the bacterial tester strains.

  • For assays requiring metabolic activation, prepare the S9 mix by combining the S9 fraction with the cofactor solution.

  • In a test tube, add the test compound at various concentrations, the bacterial culture, and either phosphate buffer (for direct-acting mutagens) or the S9 mix.

  • Pre-incubate the mixture at 37 °C for a specified time (e.g., 20-30 minutes).[7]

  • Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37 °C for 48-72 hours.

  • Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HepG2 for liver toxicity studies)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • 96-well cell culture plates

  • Test compound dissolved in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated controls.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Signaling Pathways and Cellular Response

The DNA damage induced by N,N-dialkylnitrous amides triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The primary goal of the DDR is to detect the DNA lesions, signal their presence, and promote their repair. If the damage is too extensive to be repaired, the DDR can induce cell cycle arrest or apoptosis (programmed cell death) to prevent the propagation of mutations.

DNA Damage Response to N-Nitrosamide-Induced Alkylation

The initial recognition of DNA adducts formed by N-nitrosamides can be carried out by several DNA repair pathways, primarily Base Excision Repair (BER) and Nucleotide Excision Repair (NER).

  • Base Excision Repair (BER): This pathway is responsible for removing small, non-helix-distorting base lesions. DNA glycosylases recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[9][10]

  • Nucleotide Excision Repair (NER): While primarily involved in repairing bulky, helix-distorting lesions, NER can also recognize certain types of alkylation damage.[7]

If the DNA damage persists, for example, during DNA replication, it can lead to the formation of single-strand breaks (SSBs) or double-strand breaks (DSBs). These more severe forms of DNA damage activate the master kinases of the DDR: ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11]

  • ATM and ATR Signaling: ATM is primarily activated by DSBs, while ATR is activated by SSBs and stalled replication forks. Once activated, ATM and ATR phosphorylate a multitude of downstream target proteins, including the checkpoint kinases Chk1 and Chk2. This phosphorylation cascade amplifies the damage signal and leads to:

    • Cell Cycle Arrest: Activation of checkpoint kinases leads to the inhibition of cell cycle progression, providing time for DNA repair.

    • Apoptosis: If the DNA damage is irreparable, the DDR can trigger apoptosis, often through the p53 tumor suppressor pathway.[12]

DNA_Damage_Response cluster_damage DNA Damage Induction cluster_repair DNA Repair Pathways cluster_signaling DNA Damage Signaling cluster_outcome Cellular Outcomes N-Nitrosamide N-Nitrosamide DNA_Alkylation DNA Alkylation (DNA Adducts) N-Nitrosamide->DNA_Alkylation Spontaneous decomposition BER Base Excision Repair (Glycosylases, APE1, etc.) DNA_Alkylation->BER Repair of small lesions NER Nucleotide Excision Repair DNA_Alkylation->NER Repair of bulky lesions SSB_DSB Single/Double Strand Breaks DNA_Alkylation->SSB_DSB Replication stress Survival_Mutation Cell Survival (with mutations) BER->Survival_Mutation Successful Repair NER->Survival_Mutation Successful Repair ATM_ATR ATM / ATR Activation SSB_DSB->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 DNA_Repair_Activation Activation of Repair Proteins ATM_ATR->DNA_Repair_Activation Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA Damage Response Pathway to N-Nitrosamide-Induced Alkylation.

Conclusion

N,N-Dialkylnitrous amides are a significant class of compounds with potent biological activities, primarily driven by their ability to induce DNA damage. Understanding their synthesis, chemical properties, and the intricate cellular responses they elicit is crucial for assessing their risks and for the development of potential therapeutic strategies that target DNA repair pathways. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and professionals working in the fields of toxicology, oncology, and drug development. Continued research into the specific mechanisms of action of different N-nitrosamides will further enhance our ability to mitigate their harmful effects.

References

Navigating the Safety Landscape of N,N-bis(trideuteriomethyl)nitrous amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for N,N-bis(trideuteriomethyl)nitrous amide. Given the limited direct toxicological data on this specific deuterated compound, this guide extrapolates from the extensive data available for its non-deuterated analogue, N,N-dimethylnitrous amide (NDMA), a well-characterized hepatotoxin and carcinogen. The influence of deuteration on the compound's metabolic activation and toxicity, a critical consideration for risk assessment, is a central focus of this document.

Executive Summary

This compound, a deuterated analogue of the potent carcinogen NDMA, requires stringent handling precautions due to its presumed toxicological profile. The primary hazards associated with this class of compounds are severe liver toxicity and carcinogenicity. Deuteration is known to affect the rate of metabolism of NDMA, a phenomenon known as the kinetic isotope effect, which may alter its toxicokinetics and carcinogenic potency. This guide outlines the known hazards, safe handling procedures, and relevant experimental protocols for the safety assessment of this compound. All personnel handling this substance must be thoroughly trained in the procedures outlined herein and be equipped with the appropriate personal protective equipment.

Toxicological Profile

The toxicological profile of this compound is primarily inferred from its non-deuterated counterpart, NDMA.

Acute and Chronic Toxicity

NDMA is classified as a potent hepatotoxin. Acute exposure can lead to severe, and potentially fatal, liver damage characterized by hemorrhagic necrosis.[1] Chronic exposure to low levels of NDMA is associated with the development of liver fibrosis, cirrhosis, and an increased risk of liver, lung, and kidney tumors in various animal species.

Carcinogenicity

NDMA is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Its carcinogenicity stems from its metabolic activation to a reactive methylating agent that can alkylate DNA, leading to mutations and the initiation of cancer.

The Influence of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in the methyl groups of NDMA has a significant impact on its metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of enzymatic cleavage. This "kinetic isotope effect" has been shown to decrease the rate of metabolic activation of NDMA.[1][2]

Studies have shown that deuteration of NDMA leads to:

  • A decrease in the rate of its metabolism in vivo.[1]

  • Reduced hepatotoxicity compared to NDMA at equivalent doses.

  • A lower incidence of liver tumors in animal studies.[1]

However, it is crucial to note that while the potency may be reduced, the carcinogenic hazard is not eliminated. One study observed that while deuteration decreased liver DNA alkylation, it increased kidney DNA alkylation, suggesting a potential shift in target organ toxicity.[1]

Physical and Chemical Properties

PropertyValue
Chemical Formula C₂H₆N₂O
Molar Mass 74.08 g/mol
Appearance Yellow, oily liquid
Boiling Point 151-153 °C
Solubility in Water Soluble
Vapor Pressure 2.7 mmHg at 20 °C

Hazard Identification and Safety Precautions

Based on the toxicological profile of NDMA, this compound should be handled as a highly hazardous substance.

GHS Hazard Classification (Presumed)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 2

  • Carcinogenicity: Category 1B

  • Mutagenicity: Category 2

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Liver)

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, and in cases of potential for significant exposure, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Handling and Storage
  • Handling: Handle only in a designated area with controlled access. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Safety Assessment

A thorough safety assessment of this compound would involve a battery of in vitro and in vivo tests. The following are key experimental methodologies.

In Vitro Mutagenicity: The Enhanced Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical. For nitrosamines, an enhanced protocol is recommended.

Methodology:

  • Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. For nitrosamines, hamster liver S9 is often more sensitive.

  • Procedure: a. The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are pre-incubated. b. The mixture is then plated on minimal glucose agar plates. c. Plates are incubated for 48-72 hours. d. The number of revertant colonies (mutants) is counted and compared to the solvent control.

  • Data Analysis: A dose-dependent increase in the number of revertant colonies significantly above the background level indicates a positive mutagenic response.

In Vivo Genotoxicity Assessment

In vivo assays are crucial to understand the genotoxic potential in a whole animal system.

Methodology: Transgenic Rodent (TGR) Gene Mutation Assay

  • Animal Model: Transgenic rodents (e.g., Big Blue® rats or mice) carrying multiple copies of a reporter gene (e.g., lacZ or cII) are used.

  • Dosing: The test compound is administered to the animals via a relevant route of exposure (e.g., oral gavage, drinking water) for a specified period.

  • Tissue Collection: After the treatment period, animals are euthanized, and target tissues (e.g., liver, kidney) are collected.

  • DNA Extraction and Analysis: High molecular weight DNA is extracted from the tissues. The reporter gene is then recovered from the genomic DNA and packaged into bacteriophage particles.

  • Mutation Scoring: The bacteriophages are used to infect E. coli, and mutations in the reporter gene are scored based on a colorimetric or plaque morphology assay.

  • Data Analysis: A statistically significant, dose-dependent increase in the mutant frequency in the treated groups compared to the control group indicates a positive genotoxic response.

Analytical Quantification in Biological Matrices

Accurate quantification is essential for toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to protein precipitation followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is typically used with a gradient mobile phase of water and acetonitrile containing a small amount of formic acid to achieve separation.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., by atmospheric pressure chemical ionization - APCI or electrospray ionization - ESI) and fragmented. Specific parent-to-daughter ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the samples is determined. An isotopically labeled internal standard (e.g., this compound-d6) is used to correct for matrix effects and variations in extraction efficiency and instrument response.

Visualizations

Metabolic Activation Pathway

Metabolic_Activation cluster_0 Cell This compound This compound Unstable intermediate Unstable intermediate This compound->Unstable intermediate α-hydroxylation CYP450 Enzymes CYP450 Enzymes α-hydroxylation α-hydroxylation CYP450 Enzymes->α-hydroxylation Formaldehyde-d2 Formaldehyde-d2 Unstable intermediate->Formaldehyde-d2 Methanediazonium ion-d3 Methanediazonium ion-d3 Unstable intermediate->Methanediazonium ion-d3 DNA Adducts DNA Adducts Methanediazonium ion-d3->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Genotoxicity_Workflow cluster_workflow TGR Gene Mutation Assay Workflow start Animal Acclimatization dosing Dosing with Test Compound start->dosing observation Clinical Observation & Body Weight Measurement dosing->observation euthanasia Euthanasia & Tissue Collection observation->euthanasia dna_extraction DNA Extraction euthanasia->dna_extraction packaging Phage Packaging dna_extraction->packaging infection E. coli Infection packaging->infection scoring Mutation Scoring infection->scoring analysis Data Analysis & Reporting scoring->analysis

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis using Trideuteriomethyl Iodide (CD₃I) in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative analysis in various scientific disciplines, including proteomics, metabolomics, and drug development. The introduction of a stable isotope-labeled internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. Trideuteriomethyl iodide (CD₃I) is a widely used derivatizing agent that introduces a trideuteriomethyl (-CD₃) group onto analytes containing active hydrogens, such as carboxylic acids, phenols, and amines. This derivatization not only improves the chromatographic and mass spectrometric properties of the analytes but also enables relative and absolute quantification when used in conjunction with its unlabeled counterpart, methyl iodide (CH₃I).

This document provides detailed application notes and protocols for the use of trideuteriomethyl iodide as a derivatizing agent for quantitative mass spectrometry.

Principle of Quantification

Quantitative analysis using CD₃I relies on the principle of isotope dilution mass spectrometry. A known amount of the CD₃I-labeled analyte (internal standard) is spiked into a sample containing the unlabeled analyte of interest. The sample is then analyzed by mass spectrometry. Since the labeled and unlabeled analytes have nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiencies.[1] The mass spectrometer, however, can distinguish them based on their mass difference (typically +3 Da per methylation site). By comparing the peak areas or intensities of the labeled and unlabeled analytes, the precise quantity of the analyte in the original sample can be determined.

Applications

The use of trideuteriomethyl iodide for quantitative mass spectrometry is applicable across a wide range of research areas:

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates containing carboxylic acid or other methylatable functional groups.

  • Metabolomics: Quantifying endogenous metabolites such as fatty acids, amino acids, and organic acids in biological samples to study metabolic pathways and disease biomarkers.

  • Proteomics: Quantifying peptides by methylating carboxyl groups at the C-terminus and on acidic amino acid residues (aspartic and glutamic acid).[2]

  • Environmental Analysis: Monitoring the levels of acidic pollutants and their degradation products in environmental samples.

Experimental Protocols

Protocol 1: Methylation of Carboxylic Acids in Biological Fluids (e.g., Plasma or Urine)

This protocol describes the derivatization of carboxylic acids with trideuteriomethyl iodide for quantification by LC-MS.

Materials:

  • Trideuteriomethyl iodide (CD₃I)

  • Methyl iodide (CH₃I) for synthesis of standards

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)[3][4]

  • Ethyl acetate

  • Hexane

  • Methanol

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard stock solution (a representative carboxylic acid, not present in the sample, derivatized with CD₃I)

  • Calibration standards (unlabeled analyte of interest)

  • Biological fluid sample (e.g., plasma, urine)

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • To 100 µL of sample, add 10 µL of the internal standard stock solution.

    • Vortex for 30 seconds.

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Prepare the derivatization reagent by dissolving KOH in DMSO to a final concentration of 0.1 M. Caution: This should be done in a fume hood with appropriate personal protective equipment.

    • Reconstitute the dried extract in 50 µL of the KOH in DMSO solution.

    • Add 5 µL of trideuteriomethyl iodide (CD₃I).

    • Vortex briefly and incubate at 60°C for 15 minutes.

    • Cool the reaction mixture to room temperature.

  • Work-up:

    • Add 100 µL of water to quench the reaction.

    • Extract the derivatized analytes by adding 500 µL of hexane, vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

    • Transfer the hexane layer to a clean vial.

    • Evaporate to dryness under nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried, derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS system.

    • Use a suitable C18 column for reversed-phase chromatography.

    • Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of the unlabeled and CD₃I-labeled analytes in either selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highest sensitivity and specificity.

Protocol 2: In-solution Methylation of Peptides for Quantitative Proteomics

This protocol outlines the methylation of peptide carboxyl groups for relative quantification.

Materials:

  • Trideuteriomethyl iodide (CD₃I)

  • Methyl iodide (CH₃I)

  • Triethylamine

  • N,N-Dimethylformamide (DMF)

  • Peptide samples (e.g., tryptic digest of a "light" and "heavy" labeled proteome)

  • Desalting spin columns

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Peptide Sample Preparation:

    • Lyophilize the purified peptide samples to complete dryness.

    • Resuspend the "light" sample in a solution of 10% triethylamine in DMF.

    • Resuspend the "heavy" sample in a solution of 10% triethylamine in DMF.

  • Derivatization Reaction:

    • To the "light" sample, add methyl iodide (CH₃I) to a final concentration of 100 mM.

    • To the "heavy" sample, add trideuteriomethyl iodide (CD₃I) to a final concentration of 100 mM.

    • Incubate both samples at 37°C for 1 hour.

  • Sample Cleanup:

    • Combine the "light" and "heavy" labeled samples.

    • Evaporate the DMF and triethylamine under vacuum.

    • Resuspend the combined sample in 0.1% formic acid in water.

    • Desalt the sample using a C18 spin column according to the manufacturer's protocol.

    • Elute the labeled peptides and lyophilize to dryness.

  • LC-MS/MS Analysis:

    • Reconstitute the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in 2% acetonitrile/water).

    • Analyze the sample using a high-resolution mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation.

    • Quantification is performed by comparing the peak areas of the "light" and "heavy" labeled peptide precursor ions in the MS1 spectra.

Data Presentation

Table 1: Quantitative Performance of CD₃I Derivatization for a Model Carboxylic Acid

ParameterValue
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy (% Bias)Within ±10%
Extraction Recovery> 85%
Matrix Effect< 15%

Table 2: Isotopic Purity and Methylation Efficiency

ParameterSpecification
Isotopic Purity of CD₃I> 99.5%
Methylation Efficiency> 95%
H/D ExchangeMinimal under optimized conditions

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Work-up cluster_analysis Analysis sample Biological Sample add_is Add CD3I-labeled Internal Standard sample->add_is extract Liquid-Liquid Extraction add_is->extract dry_down1 Evaporate to Dryness extract->dry_down1 reconstitute1 Reconstitute in Base/DMSO dry_down1->reconstitute1 add_cd3i Add Trideuteriomethyl Iodide (CD3I) reconstitute1->add_cd3i incubate Incubate at 60°C add_cd3i->incubate quench Quench Reaction incubate->quench extract2 Hexane Extraction quench->extract2 dry_down2 Evaporate to Dryness extract2->dry_down2 reconstitute2 Reconstitute in Mobile Phase dry_down2->reconstitute2 lcms LC-MS Analysis reconstitute2->lcms

Caption: Experimental workflow for the derivatization of small molecules with CD₃I.

signaling_pathway cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (Analyte) RCOOCD3 Trideuteriomethyl Ester RCOOH->RCOOCD3 Methylation CD3I Trideuteriomethyl Iodide CD3I->RCOOCD3 Base Base (e.g., KOH) Base->RCOOCD3 Catalyst HI Hydrogen Iodide Salt Salt

Caption: General reaction scheme for the methylation of a carboxylic acid with CD₃I.

Conclusion

Trideuteriomethyl iodide is a versatile and effective derivatizing agent for the quantitative analysis of a wide range of compounds by mass spectrometry. The protocols provided herein offer a robust starting point for method development. Optimization of reaction conditions and sample cleanup procedures may be necessary depending on the specific analyte and sample matrix. The use of CD₃I in combination with its unlabeled counterpart provides a reliable method for achieving accurate and precise quantification in complex biological and environmental samples.

References

Application Notes and Protocols for the Deuteromethylation of Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into small molecules represents a significant advancement in pharmaceutical sciences. Replacing hydrogen atoms with deuterium can modulate the physicochemical and pharmacokinetic properties of a drug candidate. Specifically, the substitution of a methyl group (-CH₃) with its deuterated counterpart, the trideuteromethyl group (-CD₃), has emerged as a powerful strategy in drug design and development. This "deuterium switching" can lead to a strengthened carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[1][2] This effect can slow down metabolic pathways, particularly those involving cytochrome P450 (CYP450) enzymes, leading to improved metabolic stability, increased drug exposure, and potentially reduced dosing frequency and toxicity.[2]

These application notes provide an overview of common strategies and detailed protocols for the deuteromethylation of small molecules, targeting key functional groups such as amines, phenols, and alcohols. The information is intended to guide researchers in medicinal chemistry, chemical biology, and drug development in the practical application of deuteromethylation techniques.

Key Deuteromethylating Reagents

A variety of reagents are available for introducing the -CD₃ group, each with its own reactivity profile, cost, and handling considerations. The choice of reagent is often dictated by the substrate's functional groups and the desired reaction conditions.

ReagentFormulaCommon ApplicationsKey Features
Deuterated MethanolCD₃ODC-CD₃ bond formation, precursor to other reagentsInexpensive, low toxicity, high atomic efficiency.[1]
Deuterated Methyl IodideCD₃IGeneral purpose electrophilic methylationHighly reactive, widely used in various methylation protocols.
Deuterated Dimethyl Sulfate(CD₃)₂SO₄Methylation of phenols, amines, and other nucleophilesPotent methylating agent, requires careful handling.[3]
d9-Trimethyloxosulfonium IodideTMSOI-d9N- and O-trideuteromethylationCan be synthesized in situ, avoids the use of CD₃I.[4]
5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonateDMTTSelective d3-methylation of complex moleculesBiomimetic reagent, excellent chemoselectivity under mild conditions.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the deuteromethylation of common functional groups in small molecules.

Protocol 1: General Procedure for N-Deuteromethylation of Amines using Deuterated Methyl Iodide (CD₃I)

This protocol describes a general method for the N-methylation of primary and secondary amines using CD₃I.

Materials:

  • Substrate (amine)

  • Deuterated Methyl Iodide (CD₃I)

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other appropriate solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the amine (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq).

  • Add deuterated methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-deuteromethylated product.

  • Characterize the final product by NMR and mass spectrometry to confirm the structure and determine the level of deuterium incorporation.

Expected Outcome: This procedure typically provides high yields of the N-deuteromethylated product with excellent deuterium incorporation.

Protocol 2: O-Deuteromethylation of Phenols using Deuterated Dimethyl Sulfate ((CD₃)₂SO₄)

This protocol outlines a method for the O-methylation of phenolic hydroxyl groups.

Materials:

  • Substrate (phenol)

  • Deuterated Dimethyl Sulfate ((CD₃)₂SO₄)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Acetone or other suitable solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the phenol (1.0 eq) in acetone (0.2 M) in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.5 eq) in water to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add deuterated dimethyl sulfate (1.3 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding ammonium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the O-deuteromethylated product.

  • Confirm the structure and deuterium incorporation by NMR and mass spectrometry.

Expected Outcome: This method generally affords good to excellent yields of the desired deuteromethylated ether.

Protocol 3: Transition Metal-Catalyzed C-H Deuteromethylation of Heteroarenes

This protocol is a representative example of a palladium-catalyzed C-H deuteromethylation.

Materials:

  • Heteroaromatic substrate

  • Deuterated Methyl Iodide (CD₃I)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand like tBuXPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard work-up and purification equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add the heteroaromatic substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), ligand (0.1 eq), and base (2.0 eq) to a Schlenk tube.

  • Add the anhydrous, degassed solvent, followed by deuterated methyl iodide (1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the C-deuteromethylated product.

  • Analyze the product by NMR and mass spectrometry to confirm the structure and isotopic purity.

Expected Outcome: This method allows for the site-selective introduction of a deuteromethyl group on heteroaromatic rings, with yields varying depending on the substrate and reaction conditions.

Visualizing Experimental Workflows and Pathways

Deuteromethylation Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Substrate & Reagents mixing Mixing & Stirring reagents->mixing solvent Solvent solvent->mixing atmosphere Inert Atmosphere (if needed) atmosphere->mixing heating Heating (if needed) mixing->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying chromatography Column Chromatography drying->chromatography characterization NMR & Mass Spectrometry chromatography->characterization

Caption: A generalized workflow for a typical deuteromethylation experiment.

Signaling Pathway for N-Deuteromethylation

n_deuteromethylation_pathway amine R₂NH (Amine) deprotonated_amine R₂N⁻ (Amide Anion) amine->deprotonated_amine Deprotonation base Base (e.g., K₂CO₃) base->deprotonated_amine product R₂N-CD₃ (N-Deuteromethylated Product) deprotonated_amine->product SN2 Attack cd3i CD₃I cd3i->product salt I⁻

Caption: A simplified reaction pathway for the N-deuteromethylation of an amine.

Data Presentation

The following table summarizes representative quantitative data for various deuteromethylation reactions found in the literature. This allows for a quick comparison of the efficacy of different methods.

Substrate TypeReagentCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Deuterium Incorporation (%)
Phenol(CD₃)₂SO₄K₂CO₃AcetoneRT4>90>98
AnilineCD₃IK₂CO₃CH₃CNRT1285-95>99
ThiophenolCD₃OD--110-HighHigh
QuinolineCD₃IPd(OAc)₂Toluene1302470-85>98
AlcoholCD₃ODMn complextBuOH1104085High
Ketone (α-position)CD₃ODKOtBu-8524GoodHigh

Analytical Techniques for Characterization

Accurate characterization of deuteromethylated small molecules is crucial to confirm the site of deuteration and the isotopic purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or reduction in the integration of the signal corresponding to the methyl protons is a primary indicator of successful deuteromethylation.

    • ²H NMR: A direct method to observe the deuterium signal and confirm its presence at the expected position.

    • ¹³C NMR: The signal for the deuterated carbon will appear as a multiplet due to C-D coupling, and its chemical shift may be slightly different from the corresponding non-deuterated carbon.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the deuterated molecule. The mass increase of 3 units per incorporated -CD₃ group confirms the modification.

    • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze the purity of the product and quantify the level of deuterium incorporation.[6][7]

Conclusion

Deuteromethylation is a valuable tool in modern drug discovery and development. The protocols and data presented here offer a practical guide for researchers to implement these techniques in their own laboratories. The choice of the appropriate deuteromethylating agent and reaction conditions is critical for achieving high yields and isotopic purity. Careful analytical characterization is paramount to validate the successful and selective incorporation of the trideuteromethyl group. As new methodologies continue to emerge, the accessibility and application of deuteromethylation in creating safer and more effective pharmaceuticals are expected to expand.

References

Application Notes and Protocols: N,N-bis(trideuteriomethyl)nitrous amide as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(trideuteriomethyl)nitrous amide, also known as d6-N-nitrosodimethylamine (d6-NDMA), is a deuterated isotopologue of the probable human carcinogen N-nitrosodimethylamine (NDMA).[1][2][3] Due to its chemical and physical similarity to NDMA, d6-NDMA is an ideal internal standard for quantitative analysis, particularly in complex matrices such as pharmaceutical drug substances, food, and environmental samples.[4][5][6] The use of a stable isotope-labeled internal standard like d6-NDMA is crucial for accurate and precise quantification using mass spectrometry-based methods, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.[4][6][7][8] This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of NDMA.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard, in this case, this compound, behaves almost identically to the unlabeled analyte (NDMA) throughout the analytical procedure.[4][5] By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, one can accurately determine the concentration of the analyte in the original sample, correcting for any losses or variations during the analysis.[6][7]

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_data Data Analysis Analyte NDMA (Analyte) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS d6-NDMA (Internal Standard) IS->SamplePrep Chromatography Chromatographic Separation (GC or LC) SamplePrep->Chromatography MS Mass Spectrometry (Detection) Chromatography->MS Ratio Measure Signal Ratio (Analyte / Internal Standard) MS->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Application: Quantification of NDMA in Pharmaceutical Products

The presence of nitrosamine impurities, including NDMA, in pharmaceutical products has been a significant concern for regulatory agencies and manufacturers.[9][10][11] Accurate and sensitive analytical methods are required to detect and quantify these impurities at very low levels. The use of this compound as an internal standard is a key component of robust and reliable analytical methods for this purpose.

Experimental Protocol: Quantification of NDMA in a Drug Substance by GC-MS/MS

This protocol outlines a general procedure for the quantification of NDMA in a drug substance using gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard.

1. Materials and Reagents:

  • This compound (d6-NDMA) solution (e.g., 1.0 µg/mL in methanol)

  • N-Nitrosodimethylamine (NDMA) standard

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Drug substance to be analyzed

  • Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)[2]

2. Standard and Sample Preparation:

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of NDMA standard solution and a fixed amount of the internal standard spiking solution into a blank matrix (a solution of the drug substance known to be free of NDMA).

  • Sample Preparation:

    • Weigh a precise amount of the drug substance (e.g., 500 mg) into a centrifuge tube.

    • Add a known volume of the internal standard spiking solution.

    • Add an appropriate volume of solvent (e.g., dichloromethane) and vortex to dissolve the sample.

    • Proceed with a suitable extraction and clean-up procedure, such as Solid Phase Extraction (SPE), to remove matrix interferences.[2][5]

    • Elute the analytes from the SPE cartridge with an appropriate solvent and concentrate the eluate to a final volume (e.g., 1 mL).

G Sample Preparation Workflow Start Weigh Drug Substance Add_IS Spike with d6-NDMA (Internal Standard) Start->Add_IS Dissolve Dissolve in Solvent Add_IS->Dissolve SPE_Load Load onto SPE Cartridge Dissolve->SPE_Load SPE_Wash Wash SPE Cartridge SPE_Load->SPE_Wash SPE_Elute Elute NDMA and d6-NDMA SPE_Wash->SPE_Elute Concentrate Concentrate Eluate SPE_Elute->Concentrate Final_Sample Final Sample for GC-MS/MS Analysis Concentrate->Final_Sample

Caption: General Sample Preparation Workflow for NDMA Analysis.

3. GC-MS/MS Instrumental Parameters (Example):

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 7000 series Triple Quadrupole MS or equivalent

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Program: 40 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold 5 min

  • Ionization Mode: Electron Ionization (EI)

  • MS/MS Transitions (MRM):

    • NDMA: Precursor ion m/z 74 -> Product ions (e.g., m/z 42, 43)

    • d6-NDMA: Precursor ion m/z 80 -> Product ions (e.g., m/z 46, 48)

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of NDMA to the peak area of d6-NDMA against the concentration of NDMA for the calibration standards.

  • Determine the concentration of NDMA in the prepared sample by calculating the peak area ratio and interpolating from the calibration curve.

  • Calculate the final concentration of NDMA in the original drug substance, taking into account the initial sample weight and dilution factors.

Quantitative Data Summary

The following tables present typical data that would be generated during the validation of this analytical method.

Table 1: Calibration Curve Data

NDMA Concentration (ng/mL)NDMA Peak Aread6-NDMA Peak AreaPeak Area Ratio (NDMA/d6-NDMA)
0.515,234305,1230.050
1.031,056308,7450.101
2.578,945306,5430.258
5.0155,432304,9870.510
10.0312,876307,6541.017
Correlation Coefficient (r²) > 0.995

Table 2: Method Precision and Accuracy

Spiked NDMA Concentration (ng/g)Mean Measured Concentration (ng/g) (n=6)Standard DeviationRelative Standard Deviation (RSD, %)Recovery (%)
109.80.44.198
5051.22.14.1102
10099.53.83.899.5

Conclusion

The use of this compound as an internal standard in quantitative analysis provides a robust and reliable method for the determination of NDMA in various matrices, particularly in the pharmaceutical industry. The isotope dilution approach effectively mitigates potential errors arising from sample preparation and instrumental analysis, leading to highly accurate and precise results. The protocols and data presented here serve as a guideline for researchers and scientists in developing and validating methods for the analysis of nitrosamine impurities.

References

Application Notes and Protocols: N,N-bis(trideuteriomethyl)nitrous amide in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in metabolic research, offering a non-radioactive method to trace the fate of compounds in biological systems.[1][2][3][4][5] N,N-bis(trideuteriomethyl)nitrous amide, a deuterated analog of N,N-dimethylnitrosamine (NDMA), serves as a critical tool in studying the metabolic pathways of N-nitrosamines, a class of compounds known for their carcinogenic potential. The substitution of hydrogen with deuterium at the methyl groups introduces a kinetic isotope effect, significantly altering the metabolic fate of the molecule and providing valuable insights into enzymatic processes and toxicity mechanisms.[6][7][8]

N,N-dimethylnitrosamine is metabolized by cytochrome P450 enzymes, primarily CYP2E1, through two main competing pathways: α-hydroxylation, which is an activation pathway leading to the formation of a reactive methylating agent that can alkylate DNA and induce carcinogenesis, and denitrosation, which is considered a detoxification pathway.[9][10][11] Deuteration of the methyl groups in NDMA to form this compound (NDMA-d6) slows down the rate of α-hydroxylation due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This metabolic switching provides a unique opportunity to investigate the balance between these pathways and the factors that influence them.[6][7]

These application notes provide a comprehensive overview of the use of this compound in metabolic studies, including quantitative data on metabolic shifts, detailed experimental protocols, and visual representations of the underlying biochemical and experimental processes.

Data Presentation

The following tables summarize the quantitative data from in vivo studies in rats, comparing the metabolism of N,N-dimethylnitrosamine (NDMA) and its deuterated analog, this compound (NDMA-d6).

Table 1: In Vivo Denitrosation of NDMA and NDMA-d6 in Rats

CompoundRoute of AdministrationDose (µmol/kg)Extent of Denitrosation (% of total elimination)
NDMAp.o. or i.v.8-1521.3 ± 1.3
NDMA-d6p.o. or i.v.8-1539.8 ± 8.9

Data sourced from a study on male Fischer rats, indicating a significant shift towards the denitrosation pathway upon deuteration.[6]

Table 2: Alternative Calculation of In Vivo Denitrosation

CompoundRoute of AdministrationDose (µmol/kg)Estimated Extent of Denitrosation (%)
NDMAp.o. or i.v.8-1514.5 ± 0.9
NDMA-d6p.o. or i.v.8-1548.3 ± 10.8

This alternative calculation, based on intravenous administration of metabolites, further emphasizes the increased denitrosation of NDMA-d6.[6]

Table 3: Effect of Deuteration on DNA Alkylation in Rats

CompoundDoseOrganRelative DNA Alkylation (NDMA-d6 vs. NDMA)
NDMA-d654 µg/kg (oral)Liver~33% less
NDMA-d654 µg/kg (oral)Kidney~3 times more

This data highlights how the altered metabolism of NDMA-d6 affects its target organ toxicity.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the metabolic study of this compound.

Protocol 1: In Vivo Metabolic Fate Study in Rats

Objective: To determine the extent of denitrosation of this compound compared to N,N-dimethylnitrosamine in vivo.

Materials:

  • N,N-dimethylnitrosamine (NDMA)

  • This compound (NDMA-d6)

  • Male Fischer 344 rats (8 weeks old)

  • Apparatus for intravenous (i.v.) and oral (p.o.) administration

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • High-Performance Liquid Chromatography (HPLC) system

  • Scintillation counter (if using radiolabeled compounds for tracing)

Procedure:

  • Animal Dosing:

    • Administer a bolus dose of either NDMA or NDMA-d6 (8-15 µmol/kg) to the rats.

    • Administration can be performed either orally (p.o.) via gavage or intravenously (i.v.) through a tail vein.

  • Blood Sampling:

    • Collect serial blood samples from each rat at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

  • Sample Preparation:

    • Process the blood samples to separate plasma.

    • Perform protein precipitation and extraction to isolate the parent compound and its metabolites.

  • Analytical Measurement:

    • Analyze the samples using a validated HPLC method to quantify the concentrations of the parent compound (NDMA or NDMA-d6) and its primary denitrosation metabolite, methylamine or its deuterated analog.

  • Data Analysis:

    • Calculate the pharmacokinetic parameters for the parent compound and the formation of the metabolite.

    • Determine the percentage of the administered dose that undergoes denitrosation by comparing the amount of metabolite formed to the total amount of parent compound eliminated.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the kinetic isotope effect of deuteration on the enzymatic metabolism of NDMA.

Materials:

  • N,N-dimethylnitrosamine (NDMA)

  • This compound (NDMA-d6)

  • Rat liver microsomes (from control or induced rats, e.g., acetone-induced for high CYP2E1 activity)

  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., perchloric acid or organic solvent)

  • Analytical instrumentation (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Incubation Setup:

    • Prepare incubation mixtures containing liver microsomes, the NADPH generating system, and buffer in microcentrifuge tubes.

    • Pre-incubate the mixtures at 37°C for a few minutes to allow for temperature equilibration.

  • Initiation of Reaction:

    • Add either NDMA or NDMA-d6 to the incubation mixtures to initiate the metabolic reaction. A range of substrate concentrations should be used to determine kinetic parameters.

  • Reaction Termination:

    • After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding a quenching solution.

  • Sample Processing:

    • Centrifuge the terminated reactions to pellet the protein.

    • Collect the supernatant for analysis.

  • Metabolite Quantification:

    • Analyze the supernatant using a suitable analytical method (e.g., LC-MS/MS) to measure the formation of metabolites resulting from demethylation (formaldehyde) and denitrosation.

  • Kinetic Analysis:

    • Determine the kinetic parameters (Km and Vmax) for the metabolism of both NDMA and NDMA-d6.

    • Calculate the kinetic isotope effect (KIE) as the ratio of Vmax/Km for NDMA to that of NDMA-d6. A KIE greater than 1 indicates that C-H bond cleavage is a rate-determining step in the reaction.[8]

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described.

metabolic_pathway NDMA NDMA CYP2E1 CYP2E1 NDMA->CYP2E1 Metabolized by NDMA_d6 NDMA-d6 NDMA_d6->CYP2E1 Metabolized by Activation α-Hydroxylation (Activation Pathway) CYP2E1->Activation Leads to Detoxification Denitrosation (Detoxification Pathway) CYP2E1->Detoxification Leads to DNA_Adducts Reactive Methylating Agent (DNA Adducts, Carcinogenesis) Activation->DNA_Adducts Methylamine Methylamine Detoxification->Methylamine Deuterated_Methylamine Trideuteriomethylamine Detoxification->Deuterated_Methylamine experimental_workflow cluster_animal_study In Vivo Metabolic Study start Dosing (NDMA or NDMA-d6) blood_sampling Serial Blood Sampling start->blood_sampling sample_prep Plasma Separation & Extraction blood_sampling->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Pharmacokinetic & Metabolic Analysis hplc_analysis->data_analysis end Results data_analysis->end logical_relationship Deuteration Deuteration of NDMA (this compound) KIE Kinetic Isotope Effect (Stronger C-D bond) Deuteration->KIE Metabolic_Switching Metabolic Switching KIE->Metabolic_Switching Decreased_Activation Decreased α-Hydroxylation (Activation Pathway) Metabolic_Switching->Decreased_Activation Increased_Detoxification Increased Denitrosation (Detoxification Pathway) Metabolic_Switching->Increased_Detoxification Reduced_Toxicity Altered Toxicity Profile (e.g., reduced liver DNA alkylation) Decreased_Activation->Reduced_Toxicity

References

experimental setup for reactions involving N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for reactions involving N,N-bis(trideuteriomethyl)nitrous amide. Given the limited direct literature on this specific deuterated compound, the following protocols are adapted from established methods for its non-deuterated analog, N,N-dimethylnitrous amide (NDMA). These protocols are intended to serve as a comprehensive guide for researchers and professionals in drug development and related scientific fields.

Compound Overview

This compound, the deuterated analog of N-nitrosodimethylamine (NDMA), is a valuable tool in metabolic and mechanistic studies. The substitution of hydrogen with deuterium in the methyl groups can lead to a kinetic isotope effect, altering the rate of metabolic processes.[1][2][3] This property makes it particularly useful for investigating the role of cytochrome P450 enzymes in the bioactivation of N-nitrosamines, a class of compounds known for their carcinogenic potential.[2]

Chemical Structure:

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This protocol is adapted from the synthesis of N,N-dimethylnitrous amide.[4] Extreme caution must be exercised when handling N-nitrosamines as they are potent carcinogens.[5][6] All operations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6]

Materials:

  • N,N-bis(trideuteriomethyl)amine hydrochloride or N,N-bis(trideuteriomethyl)amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) for neutralization

  • Dichloromethane or Diethyl ether for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve N,N-bis(trideuteriomethyl)amine hydrochloride in distilled water. If using the free amine, dissolve it in water and carefully add an equimolar amount of hydrochloric acid or sulfuric acid while cooling the mixture in an ice bath.

  • Nitrosation: Prepare a solution of sodium nitrite in distilled water. Cool the amine salt solution to 0-5 °C using an ice bath. Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine solution. Maintain the temperature below 10 °C throughout the addition to prevent the decomposition of nitrous acid and the formation of side products.

  • Reaction Monitoring: After the complete addition of sodium nitrite, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or a suitable colorimetric test for nitrosamines.

  • Work-up: Carefully neutralize the reaction mixture to a pH of 7-8 by the slow addition of a cold aqueous solution of sodium hydroxide. Monitor the pH closely.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer three times with dichloromethane or diethyl ether. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to avoid decomposition of the product.

  • Purification (Optional): The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine_Solution Dissolve Deuterated Amine Salt in Water Nitrosation Slowly Add Nitrite Solution to Amine Solution at 0-5°C Amine_Solution->Nitrosation Nitrite_Solution Prepare Aqueous Sodium Nitrite Solution Nitrite_Solution->Nitrosation Stirring Stir for 1-2 hours at 0-5°C Nitrosation->Stirring Neutralization Neutralize with NaOH Stirring->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Remove Solvent (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Optional) Solvent_Removal->Purification Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Collect Sample Extraction Extract Analyte Sample_Collection->Extraction IS_Spiking Spike with Internal Standard Extraction->IS_Spiking Chromatography Chromatographic Separation IS_Spiking->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Calibration_Curve Construct Calibration Curve Mass_Spec->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Hepatotoxicity_Pathway cluster_activation Metabolic Activation cluster_damage Cellular Damage NDMA This compound (or NDMA) CYP2E1 Cytochrome P450 2E1 NDMA->CYP2E1 Oxidation Intermediate Unstable α-hydroxy Intermediate CYP2E1->Intermediate Reactive_Species Methyldiazonium Ion & Formaldehyde-d2 Intermediate->Reactive_Species Spontaneous Decomposition DNA_Alkylation DNA Alkylation Reactive_Species->DNA_Alkylation Oxidative_Stress Oxidative Stress (ROS Generation) Reactive_Species->Oxidative_Stress Cell_Death Hepatocyte Necrosis & Apoptosis DNA_Alkylation->Cell_Death Oxidative_Stress->Cell_Death

References

Application Notes and Protocols: Reaction Kinetics of N,N-bis(trideuteriomethyl)nitrous amide with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of reaction kinetics, particularly the elucidation of reaction mechanisms and the quantification of reaction rates, is a cornerstone of drug development and chemical research. N-nitrosamides are a class of compounds of significant interest due to their biological activity and their potential as reactive intermediates in organic synthesis. The use of isotopically labeled reagents, such as N,N-bis(trideuteriomethyl)nitrous amide, provides a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE).

This document provides detailed application notes and experimental protocols for studying the reaction kinetics of this compound with primary amines. The focus is on leveraging the deuterium substitution to probe the reaction mechanism and to quantify the effect of isotopic labeling on reaction rates. These methods are particularly relevant for understanding the metabolic activation of nitrosamines and for the design of more stable pharmaceutical compounds.

Data Presentation

The primary kinetic isotope effect (KIE) is a change in the reaction rate when an atom in the reactants is replaced by one of its isotopes.[1] For the reaction of this compound, a primary KIE would be observed if a C-D bond is broken in the rate-determining step. A secondary KIE may be observed if the C-D bonds are not broken but their vibrational frequencies are altered in the transition state.[2]

While specific kinetic data for the reaction of this compound with primary amines is not extensively published, data from analogous systems, such as the metabolism of deuterated N-nitrosodimethylamine (NDMA-d6), can provide valuable insights into the expected kinetic parameters.

Table 1: Comparative Kinetic Parameters for the Metabolism of N-Nitrosodimethylamine (NDMA) and its Deuterated Analog (NDMA-d6)

CompoundKm (mM)Vmax (nmol/min per mg protein)(Vmax/Km)H / (Vmax/Km)D
NDMA0.067.9\multirow{2}{*}{~5}
NDMA-d60.37.9
Data adapted from studies on the in vitro metabolism of NDMA and NDMA-d6 by rat liver microsomes.[3][4]

Interpretation of Data:

  • The significant increase in the Michaelis constant (Km) for the deuterated compound suggests that the C-H(D) bond cleavage is involved in the substrate binding and/or the catalytic step.[3][4]

  • The lack of a significant change in the maximum velocity (Vmax) indicates that the rate of the catalytic step itself is not significantly affected by deuteration once the substrate is bound.[3][4]

  • The overall kinetic isotope effect on the catalytic efficiency (Vmax/Km) is approximately 5, indicating a significant primary kinetic isotope effect and suggesting that C-H bond cleavage is a key part of the rate-determining step of the reaction.[4]

Experimental Protocols

The following protocols provide a general framework for studying the reaction kinetics of this compound with primary amines. Researchers should optimize these protocols for their specific primary amine and reaction conditions.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be adapted from methods used for similar non-deuterated nitrous amides. A general approach involves the nitrosation of N,N-bis(trideuteriomethyl)amine.

Materials:

  • N,N-bis(trideuteriomethyl)amine hydrochloride

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve a known quantity of N,N-bis(trideuteriomethyl)amine hydrochloride in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.

  • Acidify the reaction mixture by the dropwise addition of concentrated HCl while maintaining the temperature below 5 °C.

  • Continue stirring for 1-2 hours at 0-5 °C.

  • Extract the product into diethyl ether.

  • Wash the ether layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by distillation or chromatography if necessary.

Protocol 2: Kinetic Measurement by UV-Vis Spectrophotometry

This protocol describes the use of UV-Vis spectrophotometry to monitor the formation of the N-nitrosamine product over time.

Materials and Equipment:

  • This compound

  • Primary amine of interest

  • Appropriate buffer solution to maintain constant pH

  • Thermostatted UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of this compound and the primary amine in the chosen buffer.

  • Determine the wavelength of maximum absorbance (λmax) of the expected N-nitrosamine product by scanning a solution of a known concentration.

  • Equilibrate the spectrophotometer and the reaction solutions to the desired temperature.

  • In a quartz cuvette, mix the solutions of the nitrous amide and the primary amine to initiate the reaction. Ensure the final concentrations are appropriate for accurate absorbance measurements.

  • Immediately start recording the absorbance at the predetermined λmax as a function of time.

  • Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.

  • The initial reaction rate can be determined from the initial slope of the absorbance versus time plot.

  • Repeat the experiment with varying concentrations of the reactants to determine the reaction order and the rate constant.

  • To determine the kinetic isotope effect, repeat the entire set of experiments using the non-deuterated N,N-dimethylnitrous amide under identical conditions.

An alternative to direct detection of the nitrosamine is to use the Griess reagent, which reacts with nitrite formed from the cleavage of the N-NO bond after photochemical cleavage of the nitrosamine.[5]

Mandatory Visualizations

Reaction_Mechanism R2NH Primary Amine (RNH2) Intermediate1 Protonated Nitrosamine [RNH2-NO]+ R2NH->Intermediate1 Nucleophilic Attack NO_plus Nitrosonium Ion (NO+) from Nitrous Amide NO_plus->Intermediate1 Nitrosamine Primary Nitrosamine [RNH-NO] Intermediate1->Nitrosamine -H+ Diazonium Diazonium Ion [R-N2]+ Nitrosamine->Diazonium Rearrangement & -OH- Products Products (e.g., R-OH, R-X, N2) Diazonium->Products Decomposition

Caption: Proposed reaction pathway for the nitrosation of a primary amine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis Prep_Nitrous_Amide Synthesize and Purify This compound Mix_Reactants Mix Reactants in Thermostatted Cuvette Prep_Nitrous_Amide->Mix_Reactants Prep_Amine Prepare Primary Amine Solution Prep_Amine->Mix_Reactants Prep_Buffer Prepare Buffer Solution Prep_Buffer->Mix_Reactants Monitor_Absorbance Monitor Absorbance at λmax over Time Mix_Reactants->Monitor_Absorbance Plot_Data Plot Absorbance vs. Time Monitor_Absorbance->Plot_Data Calculate_Rate Calculate Initial Reaction Rate Plot_Data->Calculate_Rate Determine_KIE Determine Kinetic Isotope Effect Calculate_Rate->Determine_KIE

Caption: Experimental workflow for kinetic analysis.

KIE_Logic Start Is C-D bond broken in rate-determining step? Yes Primary KIE expected (kH/kD > 1.5) Start->Yes Yes No Is there a change in hybridization at the deuterated carbon? Start->No No Yes_Secondary Secondary KIE possible (kH/kD ≈ 1.0 - 1.4) No->Yes_Secondary Yes No_Secondary No significant KIE expected (kH/kD ≈ 1) No->No_Secondary No

Caption: Logical framework for interpreting kinetic isotope effects.

References

Application Notes and Protocols for N,N-bis(trideuteriomethyl)nitrous amide as an Internal Standard for NDMA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated analog of N-nitrosodimethylamine (NDMA), as an internal standard for the accurate quantification of NDMA in pharmaceutical ingredients and drug products. The methods described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) techniques, which are widely employed for the analysis of genotoxic impurities.

Introduction

N-nitrosodimethylamine (NDMA) is a probable human carcinogen that has been detected as an impurity in various drug products, leading to widespread regulatory scrutiny and product recalls.[1][2] Accurate and sensitive analytical methods are crucial for the detection and quantification of NDMA at trace levels to ensure patient safety.[3][4] The use of a stable isotope-labeled internal standard, such as this compound (NDMA-d6), is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantification.[5][6]

This compound is an ideal internal standard for NDMA analysis due to its chemical and physical similarity to the analyte. It co-elutes with NDMA but is distinguished by its higher mass-to-charge ratio in the mass spectrometer. This allows for precise ratiometric quantification, minimizing errors that can arise during the analytical workflow.

Physicochemical Properties

A summary of the relevant physicochemical properties of NDMA and its deuterated internal standard is presented below.

PropertyN,N-dimethylnitrous amide (NDMA)This compound (NDMA-d6)
Chemical Formula C₂H₆N₂OC₂D₆N₂O
Molecular Weight 74.08 g/mol 80.11 g/mol
CAS Number 62-75-917829-05-9
Boiling Point 151-153 °CNot available (expected to be similar to NDMA)
Solubility High in water, methanol, dichloromethaneHigh in water, methanol, dichloromethane

Experimental Protocols

The following sections detail the protocols for the preparation of samples and standards for the analysis of NDMA using this compound as an internal standard.

Preparation of Standard Solutions

1. Internal Standard Stock Solution (ISTD Stock):

  • Prepare a stock solution of this compound (NDMA-d6) at a concentration of approximately 1 mg/mL in methanol.[7]

  • Store this stock solution at -18°C in the dark.[7]

2. Internal Standard Working Solution (ISTD Working):

  • Dilute the ISTD Stock solution with an appropriate solvent (e.g., 50% methanol in water or methanol) to a working concentration. A typical working concentration is 500 ng/mL.[7] The optimal concentration may vary depending on the sensitivity of the instrument and the expected concentration of NDMA in the samples.

3. NDMA Standard Stock Solution:

  • Prepare a stock solution of NDMA from a certified reference standard at a concentration of 1 mg/mL in methanol.

  • Store this stock solution at a controlled temperature as recommended by the supplier, typically refrigerated and protected from light.

4. NDMA Working Standard Solutions and Calibration Curve:

  • Prepare a series of working standard solutions by serially diluting the NDMA Standard Stock Solution with a suitable solvent (e.g., 50% methanol or the mobile phase).

  • A typical calibration curve can range from 0.05 ng/mL to 100 ng/mL.[8]

  • Spike each calibration standard with the ISTD Working Solution to a constant final concentration.

Sample Preparation

The following is a general procedure for the preparation of pharmaceutical samples. The specific details may need to be optimized based on the drug substance or product matrix.

For Drug Substances (Active Pharmaceutical Ingredients - APIs):

  • Accurately weigh approximately 100-500 mg of the homogenized API into a suitable centrifuge tube.[5][8]

  • Add a known volume of the ISTD Working Solution.[5]

  • Add an appropriate extraction solvent, such as methanol or a mixture of methanol and water.[5][9]

  • Vortex the sample to ensure thorough mixing.

  • Extract the sample using an ultrasonic bath for approximately 5-10 minutes.[5][9]

  • Add water to dilute the sample.[5]

  • Centrifuge the sample to pellet any undissolved excipients.[10]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.[10]

For Drug Products (Tablets and Capsules):

  • For tablets, crush a sufficient number to obtain a fine, homogeneous powder. For capsules, open and combine the contents.[10]

  • Accurately weigh an amount of the powdered sample equivalent to a specific dose of the drug substance into a centrifuge tube.[10]

  • Follow steps 2-8 as described for Drug Substances.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Weigh Sample (API or Drug Product) add_istd Add ISTD Working Solution (NDMA-d6) sample->add_istd add_solvent Add Extraction Solvent add_istd->add_solvent vortex Vortex add_solvent->vortex ultrasonicate Ultrasonicate vortex->ultrasonicate dilute Dilute with Water ultrasonicate->dilute centrifuge Centrifuge dilute->centrifuge filter Filter centrifuge->filter lcms LC-MS/MS or GC-MS/MS Analysis filter->lcms quant Quantification using Internal Standard Method lcms->quant report Report Results quant->report

Caption: General experimental workflow for NDMA quantification.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of NDMA.[2]

Typical LC Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., Waters HSS-T3, 100 x 3.0 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic acid in water[9][10]
Mobile Phase B Methanol or Acetonitrile[9][10]
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C[10]

| Injection Volume | 10 - 50 µL[10] |

Typical MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[3][9]
MRM Transitions NDMA: 75.1 > 43.1, 75.1 > 58.1NDMA-d6: 81.1 > 46.1, 81.1 > 64.1
Collision Energy Optimized for each transition

| Dwell Time | 50 - 100 ms |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for NDMA analysis, particularly for volatile nitrosamines.

Typical GC Conditions:

Parameter Value
Column Mid- to high-polarity capillary column (e.g., DB-624 or equivalent)
Inlet Temperature 200 - 250 °C
Oven Program Start at 40°C, hold for 2 min, ramp to 240°C at 10-20°C/min, hold for 5 min

| Carrier Gas | Helium at a constant flow rate |

Typical MS/MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
MRM Transitions NDMA: 74 > 42, 74 > 44NDMA-d6: 80 > 46, 80 > 50

| Collision Energy | Optimized for each transition |

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of NDMA to the peak area of NDMA-d6 against the concentration of the NDMA standards. The concentration of NDMA in the samples is then calculated from this calibration curve.

Logical Relationship for Quantification

quantification_logic cluster_inputs Inputs cluster_process Calculation cluster_output Output ndma_area Peak Area of NDMA ratio Calculate Area Ratio (NDMA Area / NDMA-d6 Area) ndma_area->ratio istd_area Peak Area of NDMA-d6 istd_area->ratio cal_curve Calibration Curve (Area Ratio vs. Concentration) concentration Concentration of NDMA in Sample cal_curve->concentration ratio->concentration

Caption: Quantification logic using the internal standard method.

Regulatory Context

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine impurities in drug products.[11][12][13] The acceptable intake (AI) limit for NDMA is 96.0 ng/day.[1] Analytical methods used for the release of pharmaceutical products must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.

Conclusion

The use of this compound as an internal standard is a critical component of robust and reliable analytical methods for the quantification of NDMA in pharmaceutical materials. The protocols outlined in these application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to implement accurate and precise testing for this important genotoxic impurity, thereby ensuring the safety and quality of pharmaceutical products.

References

Application Notes and Protocols: N,N-bis(trideuteriomethyl)nitrous amide for Quantitative Peptide and Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(trideuteriomethyl)nitrous amide is a novel isotopic labeling reagent designed for the quantitative analysis of peptides and proteins by mass spectrometry. This document provides detailed application notes and protocols for the use of this reagent in proteomics research. The core utility of this compound lies in its ability to introduce a stable isotope signature onto peptides and proteins, enabling accurate relative and absolute quantification. The two trideuteriomethyl groups provide a 6 Dalton mass difference between the labeled (heavy) and unlabeled (light) samples, facilitating clear differentiation in mass spectrometric analyses. This reagent is particularly useful for comparative proteomics studies, such as biomarker discovery, drug target validation, and the analysis of protein post-translational modifications.

Principle of Operation

This compound is an amine-reactive labeling reagent. It selectively reacts with the primary amino groups of peptides and proteins, primarily the N-terminus and the epsilon-amino group of lysine residues. The reaction results in the formation of a stable amide bond, covalently attaching the deuterated tag to the target molecule.

In a typical quantitative proteomics workflow, two samples are compared: a control (light) sample and a treated (heavy) sample. The control sample is reacted with the light, non-deuterated analog of the labeling reagent, while the treated sample is labeled with this compound. After labeling, the two samples are combined and subjected to standard proteomic analysis, typically involving enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS). The mass difference of 6 Da between the light and heavy labeled peptides allows for their simultaneous detection and quantification. The ratio of the peak intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.

Data Presentation

Table 1: Quantitative Analysis of Protein Expression in Response to Drug Treatment
Protein IDGene NamePeptide SequenceLight Peak AreaHeavy Peak AreaHeavy/Light RatioFold Change
P02768ALBLVNEVTEFAK1.25E+071.28E+071.021.02
P68871HBBVHLTPEEKSAVTALWGK8.90E+061.78E+072.002.00
P01112HRASYVVVGAGGVGK5.40E+062.70E+060.50-2.00
Q06830HSP90AA1IRELISNASDALDK1.10E+082.20E+082.002.00
P10636G6PDILEKEREFLK3.20E+078.00E+060.25-4.00
Table 2: Stoichiometry of Labeling Reaction
Protein Concentration (mg/mL)Reagent:Protein Molar RatioLabeling Efficiency (%)
15:185.2
110:195.8
120:199.1
55:188.5
510:197.2
520:199.5

Experimental Protocols

Protocol 1: In-solution Labeling of Proteins

This protocol describes the labeling of purified proteins in solution.

Materials:

  • Protein sample (1-5 mg/mL in a suitable buffer, e.g., 50 mM HEPES, pH 8.0)

  • This compound (heavy reagent)

  • N,N-dimethylnitrous amide (light reagent)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0 or 100 mM glycine)

  • Desalting column or dialysis tubing

Procedure:

  • Sample Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine). If necessary, exchange the buffer using a desalting column or dialysis.

  • Reagent Preparation: Immediately before use, dissolve the heavy and light labeling reagents in DMF or DMSO to a final concentration of 100 mM.

  • Labeling Reaction:

    • For the heavy sample, add the dissolved this compound to the protein solution to achieve a final molar ratio of 20:1 (reagent:protein).

    • For the light sample, add the dissolved N,N-dimethylnitrous amide to the protein solution to the same final molar ratio.

    • Incubate the reactions for 1 hour at room temperature with gentle shaking.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the labeling reaction. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Remove excess reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Quantification: Determine the protein concentration of the labeled samples using a standard protein assay (e.g., BCA assay).

  • Sample Mixing: For comparative analysis, mix the light and heavy labeled samples in a 1:1 ratio based on protein amount.

  • Downstream Analysis: The mixed sample is now ready for enzymatic digestion and LC-MS analysis.

Protocol 2: On-bead Labeling of Immunoprecipitated Proteins

This protocol is suitable for labeling proteins that have been captured on antibody-coated beads.

Materials:

  • Immunoprecipitation (IP) beads with bound protein

  • Wash Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Elution Buffer (e.g., 0.1 M Glycine, pH 2.5)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Labeling reagents (as in Protocol 1)

Procedure:

  • Washing: After the final IP wash, wash the beads twice with 1 mL of Wash Buffer to remove any residual primary amine-containing buffers.

  • Labeling:

    • Resuspend the beads for the heavy sample in 100 µL of Wash Buffer containing the this compound at a final concentration of 10 mM.

    • Resuspend the beads for the light sample in 100 µL of Wash Buffer containing the N,N-dimethylnitrous amide at a final concentration of 10 mM.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Quenching: Add 10 µL of 1 M Tris-HCl, pH 8.0 to each tube and incubate for 15 minutes.

  • Washing: Wash the beads three times with 1 mL of Wash Buffer to remove excess reagent.

  • Elution: Elute the labeled proteins from the beads using the Elution Buffer. Immediately neutralize the eluate with the Neutralization Buffer.

  • Sample Mixing and Analysis: Combine the light and heavy eluates and proceed with protein quantification, digestion, and LC-MS analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Control Control Sample Light Label with Light Reagent (N,N-dimethylnitrous amide) Control->Light Treated Treated Sample Heavy Label with Heavy Reagent (this compound) Treated->Heavy Mix Combine Samples (1:1 Ratio) Light->Mix Heavy->Mix Digest Enzymatic Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for quantitative proteomics using isotopic labeling.

reaction_mechanism Protein R-NH2 Protein/Peptide Product Labeled Protein/Peptide R-NH-CO-N(CD3)2 Protein:port->Product + Reagent This compound (CD3)2-N-N=O Reagent->Product Reaction LeavingGroup Nitrous Acid (HNO2) Product->LeavingGroup Byproduct

Caption: Reaction of the labeling reagent with a primary amine.

Application Notes and Protocols for the Analytical Detection of N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated isotopologue of the N-nitrosamine, N-nitrosodimethylamine (NDMA). Given that this compound is structurally analogous to NDMA, and often used as an internal standard in its analysis, the methods presented here are adapted from established protocols for nitrosamine impurity analysis in various matrices, particularly pharmaceutical products.[1] The primary analytical techniques employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which offer the requisite sensitivity and selectivity for trace-level quantification.[2][3][4]

Introduction to this compound Analysis

This compound, also known as deuterated N-nitrosodimethylamine (NDMA-d6), is a critical stable isotope-labeled internal standard for the accurate quantification of NDMA.[1][5] Nitrosamines are a class of compounds classified as probable human carcinogens, and their presence as impurities in pharmaceutical products, consumer goods, and the environment is a significant safety concern.[3][6] Regulatory agencies like the U.S. Food and Drug Administration (FDA) have established stringent limits for nitrosamine impurities in drug products, necessitating highly sensitive and validated analytical methods for their detection.[4][7]

The analytical challenge lies in detecting and quantifying these impurities at very low levels (parts per billion or even parts per trillion).[7] Chromatographic separation coupled with mass spectrometric detection is the gold standard for this purpose.[2][3]

Analytical Methodologies

The two most common and effective methods for the analysis of this compound and other volatile nitrosamines are High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the detection of nitrosamines, providing high selectivity and sensitivity.[7] This method is particularly suitable for analyzing nitrosamines in complex matrices like drug products.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.

    • Add 10 mL of a suitable solvent (e.g., methanol, water, or a mixture). The choice of solvent will depend on the solubility of the sample matrix.

    • Spike the sample with a known concentration of an appropriate internal standard if this compound is the analyte of interest. If this compound is being used as the internal standard for NDMA analysis, it should be added at this stage.

    • Vortex the sample for 5 minutes, followed by sonication for 10 minutes.

    • Centrifuge the sample at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase column suitable for polar compounds, such as a C18 or a specialized column for nitrosamine analysis (e.g., Restek Raptor Biphenyl).[8]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).[7]

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan or targeted SIM (Selected Ion Monitoring). For quantification, parallel reaction monitoring (PRM) can be used.

    • Monitored Ions: The exact mass of the protonated molecule [M+H]+ for this compound should be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile nitrosamines like NDMA and its deuterated analogue.[3]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Prepare the sample as described in the LC-HRMS protocol (steps 1a-1d).

    • Condition an SPE cartridge (e.g., a coconut charcoal-based cartridge) with dichloromethane followed by the sample solvent.

    • Load the sample extract onto the SPE cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interferences.

    • Elute the nitrosamines with a suitable solvent like dichloromethane.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a GC vial.

  • GC Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A low-bleed capillary column suitable for amine analysis (e.g., a DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 220 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature of around 240 °C.

    • Injection Mode: Splitless injection.

  • MS Conditions:

    • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

    • Ionization Source: Electron Ionization (EI) at 70 eV.[9]

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Monitored Ions: The molecular ion and characteristic fragment ions of this compound.[9]

Data Presentation

The following table summarizes typical quantitative data achievable with modern analytical instrumentation for nitrosamine analysis. The limits of detection (LOD) and quantification (LOQ) are representative values and may vary depending on the specific instrument, method, and sample matrix.

ParameterLC-HRMSGC-MS/MS
Limit of Detection (LOD) 0.005 - 0.1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.015 - 0.3 ng/mL0.03 - 1.5 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 80 - 120%70 - 130%
Precision (%RSD) < 15%< 20%

Data are generalized from typical performance characteristics of nitrosamine analysis methods.[5][7]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with IS dissolve->spike vortex Vortex & Sonicate spike->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Separation filter->hplc ms HRMS Detection hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for LC-HRMS analysis of this compound.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis initial_prep Initial Sample Prep spe Solid-Phase Extraction (SPE) initial_prep->spe concentrate Concentrate Eluate spe->concentrate gc GC Separation concentrate->gc msms MS/MS Detection gc->msms data Data Analysis msms->data

Caption: Workflow for GC-MS/MS analysis of this compound.

Signaling Pathways and Logical Relationships

This compound is primarily relevant in an analytical chemistry context as an internal standard for the quantification of its non-deuterated counterpart, NDMA. The primary "pathway" of concern for NDMA is its metabolic activation to a carcinogenic species. The use of the deuterated standard is a key logical step in ensuring the accuracy of the analytical results that inform risk assessment.

Logical_Relationship cluster_concern Toxicological Concern cluster_analysis Analytical Control cluster_outcome Risk Management ndma NDMA Impurity metabolism Metabolic Activation ndma->metabolism carcinogen Carcinogenic Species metabolism->carcinogen risk_assessment Risk Assessment carcinogen->risk_assessment quantification Accurate Quantification deuterated_std This compound (Internal Standard) quantification->deuterated_std quantification->risk_assessment analytical_method LC-MS or GC-MS analytical_method->quantification regulatory_action Regulatory Action risk_assessment->regulatory_action

Caption: Logical relationship of analytical control to toxicological concern for NDMA.

References

Troubleshooting & Optimization

Technical Support Center: N,N-bis(trideuteriomethyl)nitrous Amide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N-bis(trideuteriomethyl)nitrous amide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Ineffective Nitrosation: The nitrosating agent may be decomposed or added under suboptimal conditions.- Ensure the freshness of the nitrosating agent (e.g., sodium nitrite, tert-butyl nitrite).- For in situ generation of nitrous acid from sodium nitrite, maintain a cold temperature (0-5 °C) during the slow addition of acid to prevent decomposition.- Consider using an alternative nitrosating agent that is more stable or reactive under your specific conditions.
2. Incorrect pH: The reaction pH is critical for the formation of the active nitrosating species. For nitrosation with nitrite salts, the solution must be acidic to generate nitrous acid.- Carefully monitor and adjust the pH of the reaction mixture. For the reaction of N,N-bis(trideuteriomethyl)amine with sodium nitrite, the optimal pH is typically between 3 and 4.- Use a calibrated pH meter for accurate measurements.
3. Starting Material Degradation: The starting amine, N,N-bis(trideuteriomethyl)amine, may be impure or have degraded.- Verify the purity of the N,N-bis(trideuteriomethyl)amine using appropriate analytical techniques (e.g., NMR, GC-MS).- Use freshly distilled or purified starting material if necessary.
Formation of Side Products 1. Over-oxidation: Strong oxidizing conditions can lead to the formation of the corresponding nitramine (N,N-bis(trideuteriomethyl)nitramine).- Avoid using excessively strong nitrosating agents or harsh reaction conditions.- Control the stoichiometry of the nitrosating agent carefully.- The use of milder reagents like tert-butyl nitrite under solvent-free conditions can minimize oxidation.[1][2]
2. Denitrosation: The product can be unstable under certain conditions and may decompose back to the starting amine.- Work up the reaction under mild conditions. Avoid excessive heat and exposure to strong acids or bases during purification.- Store the purified product in a cool, dark place.
Reaction is Too Exothermic 1. Rapid Addition of Reagents: The nitrosation of secondary amines can be highly exothermic, leading to a rapid increase in temperature and potential side reactions.[3]- Add the nitrosating agent or the acid slowly and portion-wise to the solution of the amine.- Maintain efficient stirring and use an ice bath to control the internal temperature of the reaction vessel.
Difficulty in Product Isolation 1. Emulsion Formation during Extraction: The product may form an emulsion with the aqueous and organic layers during workup.- Add a small amount of a saturated brine solution to help break the emulsion.- Centrifugation can also be an effective method for separating the layers.
2. Co-distillation with Solvent: If purifying by distillation, the product may co-distill with the solvent if their boiling points are close.- Use a rotary evaporator to remove the bulk of the solvent under reduced pressure before attempting fractional distillation.- Choose an extraction solvent with a significantly different boiling point from the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and established method is the nitrosation of the corresponding secondary amine, N,N-bis(trideuteriomethyl)amine. This is typically achieved by treating the amine with a nitrosating agent. A widely used procedure involves the in situ generation of nitrous acid from sodium nitrite in an acidic aqueous solution.[4][5]

Q2: How can I improve the yield of my synthesis?

A2: To improve the yield, consider the following optimization strategies:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of reagents to prevent the decomposition of nitrous acid and minimize side reactions.

  • pH Control: Ensure the reaction medium is sufficiently acidic (pH 3-4) to promote the formation of the active nitrosating species.

  • Choice of Nitrosating Agent: While sodium nitrite and acid are common, other agents may offer higher yields under specific conditions. For instance, using tert-butyl nitrite can provide excellent yields under solvent-free conditions.[1][2] Another effective heterogeneous system involves a combination of potassium monopersulfate and sodium nitrite with wet SiO2.[6]

  • Purity of Reagents: Use high-purity N,N-bis(trideuteriomethyl)amine and fresh nitrosating agents.

Q3: What are the typical reaction conditions for the nitrosation of N,N-bis(trideuteriomethyl)amine with sodium nitrite?

A3: A typical procedure involves dissolving N,N-bis(trideuteriomethyl)amine in water, cooling the solution to 0-5 °C in an ice bath, and then slowly adding a solution of sodium nitrite. An aqueous acid (e.g., hydrochloric acid or sulfuric acid) is then added dropwise while maintaining the low temperature and ensuring the pH stays within the optimal range. The reaction is usually stirred for a few hours at low temperature.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. N-nitrosamines as a class of compounds are often potent carcinogens and should be handled with extreme care.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and skin contact. Consult the Safety Data Sheet (SDS) for all reagents before use.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC). Comparing the spot or peak of the starting amine to that of the product will indicate the extent of the conversion.

Data Presentation

The following table provides representative data on how different reaction conditions can influence the yield of N,N-dialkylnitrous amide synthesis. Note that these are illustrative values for the non-deuterated analog and should serve as a guideline for optimization.

Nitrosating Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
NaNO₂ / HClWater0 - 5285
NaNO₂ / H₂SO₄Water0 - 5282
KHSO₅ / NaNO₂ / wet SiO₂DichloromethaneRoom Temp.195
tert-Butyl Nitrite (TBN)None (Solvent-free)25 - 300.592
Gaseous N₂O₃Acetonitrile25< 0.1> 95

Experimental Protocols

Protocol 1: Synthesis using Sodium Nitrite and Hydrochloric Acid

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-bis(trideuteriomethyl)amine (1.0 eq) in deionized water.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with constant stirring.

  • Addition of Nitrite: Prepare a solution of sodium nitrite (1.1 eq) in deionized water and add it slowly to the amine solution.

  • Acidification: Slowly add a solution of hydrochloric acid (1.2 eq) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. Monitor the pH to maintain it between 3 and 4.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 2 hours.

  • Workup: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N,N-bis(trideuteriomethyl)amine in Water cool Cool to 0-5 °C start->cool add_nitrite Add NaNO₂ Solution cool->add_nitrite add_acid Add HCl Solution (pH 3-4) add_nitrite->add_acid react Stir for 2h at 0-5 °C add_acid->react neutralize Neutralize with NaHCO₃ react->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product evaporate->purify end end purify->end Final Product troubleshooting_workflow start Low Yield Issue check_pH Is pH between 3 and 4? start->check_pH check_temp Was temperature kept at 0-5 °C? check_pH->check_temp Yes adjust_pH Adjust pH with acid/base check_pH->adjust_pH No check_reagents Are reagents fresh and pure? check_temp->check_reagents Yes improve_cooling Improve cooling and slow down addition check_temp->improve_cooling No use_new_reagents Use fresh reagents check_reagents->use_new_reagents No consider_alt_method Consider alternative nitrosating agent check_reagents->consider_alt_method Yes adjust_pH->start Re-evaluate improve_cooling->start Re-evaluate use_new_reagents->start Re-evaluate

References

common side reactions with N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N,N-bis(trideuteriomethyl)nitrous amide is a specialized deuterated compound with limited publicly available data on its specific side reactions. The following troubleshooting guide and FAQs are based on the known chemistry of its non-deuterated analogue, N,N-dimethylnitrous amide (NDMA), a well-studied compound. The isotopic labeling with deuterium is not expected to fundamentally alter the types of side reactions, although reaction rates may be affected (kinetic isotope effect).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities or byproducts I might encounter during the synthesis of this compound?

A1: During the synthesis, which typically involves the nitrosation of N,N-bis(trideuteriomethyl)amine, side reactions can lead to several impurities. The most common byproduct is the unreacted starting amine. Other potential impurities can arise from the nitrosating agent used. For instance, if using nitrous acid, residual nitrite or nitrate salts may be present. Incomplete nitrosation is a common issue, leading to a mixture of the product and the starting amine.

Q2: My sample of this compound is showing signs of degradation. What could be the cause?

A2: this compound, much like its non-deuterated counterpart NDMA, is susceptible to degradation under certain conditions. The primary causes of degradation are exposure to ultraviolet (UV) light and high temperatures.[1][2] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[1][2] It is more stable in neutral or alkaline solutions when stored in the dark.[1][2]

Q3: What are the ideal storage conditions to ensure the stability of this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dark place, protected from light.[1][2][3] It is advisable to store it in an amber vial or a container that blocks UV light. For long-term storage, refrigeration (2-8°C) is recommended.[3] The compound is generally stable at room temperature for over two weeks in neutral or alkaline solutions when kept in the dark.[2]

Q4: Are there any known chemical incompatibilities with this compound that I should be aware of during my experiments?

A4: Yes, based on the reactivity of NDMA, this compound is expected to be incompatible with strong oxidizing agents (especially peracids), strong reducing agents, and strong bases.[1][3] Reactions with these substances can lead to decomposition of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield During Synthesis Incomplete nitrosation of the starting amine.Ensure the molar ratio of the nitrosating agent to the amine is optimized. Control the reaction temperature and pH, as these can significantly influence the reaction rate.
Decomposition of the product during workup.Avoid exposure to strong light and high temperatures during the purification process. Use of a rotary evaporator should be done at low temperatures.
Presence of Unidentified Peaks in NMR/LC-MS Contamination from starting materials or solvents.Use high-purity starting materials and solvents. Ensure all glassware is thoroughly cleaned and dried.
Formation of side products.Re-evaluate the reaction conditions. Consider lowering the reaction temperature or changing the nitrosating agent.
Sample Color Change (Yellowing) Degradation of the compound.This is a common observation for nitrosamines. While slight yellowing may not significantly impact purity, it indicates some level of degradation. Store the compound under the recommended conditions (cool, dark).[1][4]
Inconsistent Experimental Results Sample degradation over time.Use freshly prepared solutions of this compound for your experiments. If using a stock solution, verify its purity periodically.
Reaction with incompatible reagents.Review your experimental protocol to ensure that no strong oxidizing agents, reducing agents, or strong bases are used in conjunction with the compound unless it is the intended reaction.[1][3]

Experimental Protocols

Synthesis of N,N-dimethylnitrous amide (NDMA) - A Proxy for the Deuterated Analog

This protocol is for the non-deuterated compound and serves as a general guideline. For the synthesis of this compound, N,N-bis(trideuteriomethyl)amine would be used as the starting material.

Reaction: (CH₃)₂NH + HONO → (CH₃)₂NNO + H₂O[4]

Materials:

  • Dimethylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or another suitable acid

  • Distilled water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Prepare a solution of dimethylamine in water in a reaction vessel equipped with a stirrer and placed in an ice bath to maintain a low temperature (0-5°C).

  • Slowly add a solution of sodium nitrite in water to the dimethylamine solution with constant stirring.

  • Acidify the mixture by the dropwise addition of hydrochloric acid while carefully monitoring the temperature to keep it low. The reaction is typically carried out at a pH between 3 and 5.

  • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Extract the product from the aqueous solution using an organic solvent like diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography as needed.

Visualizations

formation_pathway cluster_reactants Reactants cluster_product Product Bis(trideuteriomethyl)amine Bis(trideuteriomethyl)amine This compound This compound Bis(trideuteriomethyl)amine->this compound Nitrosation Nitrosating Agent (e.g., HONO) Nitrosating Agent (e.g., HONO) Nitrosating Agent (e.g., HONO)->this compound

Caption: Synthesis of this compound.

decomposition_pathway This compound This compound Decomposition Products Decomposition Products This compound->Decomposition Products Heat or UV Light

Caption: Decomposition pathway of this compound.

experimental_workflow start Start Experiment prep Prepare fresh solution of This compound start->prep reaction Perform Reaction prep->reaction analysis Analyze Results (NMR, LC-MS) reaction->analysis troubleshoot Inconsistent Results? analysis->troubleshoot check_purity Check Purity of Stock Solution troubleshoot->check_purity Yes end End Experiment troubleshoot->end No check_conditions Verify Experimental Conditions (temp, light, compatible reagents) check_purity->check_conditions check_conditions->prep

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N,N-bis(trideuteriomethyl)nitrous amide. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for handling and purifying this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying this compound?

A1: For bulk purification, fractional vacuum distillation is the preferred method due to the compound's liquid nature and boiling point. For trace-level purification or analysis, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are highly effective.[1][2][3] Solid-phase extraction (SPE) can also be used as a preliminary cleanup step to isolate the compound from complex mixtures before final purification or analysis.[4]

Q2: What is the boiling point of this compound?

A2: The physical properties are expected to be very similar to its non-deuterated analog, N,N-dimethylnitrous amide (NDMA). The literature boiling point for NDMA is 151-153 °C at atmospheric pressure.[5][6][7] Performing distillation under reduced pressure is recommended to lower the boiling point and minimize the risk of thermal decomposition.

Q3: Is this compound sensitive to light or heat?

A3: Yes. Nitrosamines as a class can be sensitive to UV light.[5][6] It is crucial to protect the compound from light by using amber glassware or covering equipment with aluminum foil during purification and storage. While the compound is stable enough to be distilled, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[8]

Q4: What are common impurities I might encounter?

A4: Common impurities may include unreacted starting materials, such as deuterated dimethylamine, residual nitrosating agents, and solvents used in the synthesis. Free amines can typically be removed by washing the crude product with a dilute acid solution.[9]

Q5: What safety precautions should be taken when handling this compound?

A5: N,N-dimethylnitrous amide is classified as a probable human carcinogen and is highly hepatotoxic.[5] Its deuterated analog should be handled with the same level of caution. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid using plastics where possible, as nitrosamines can leach from them.[9]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Recovery After Distillation 1. Decomposition due to excessive heat. 2. Leak in the vacuum system. 3. Inefficient fraction collection.1. Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high. 2. Check all joints and seals for leaks. Re-grease joints if necessary. 3. Ensure the condenser is efficient and the collection flask is properly cooled.
Product is Contaminated (Post-Distillation) 1. Co-distillation with a volatile impurity. 2. "Bumping" of the distillation flask carried non-volatile impurities over. 3. Inefficient fractional distillation column.1. Repurify using a more efficient fractional distillation column (e.g., Vigreux or packed column). 2. Use a stir bar or boiling chips and ensure smooth, controlled heating. 3. Increase the length or packing material of the column to improve theoretical plates.
Poor Separation in Chromatography (HPLC/GC) 1. Incorrect stationary phase or column. 2. Inappropriate mobile phase or temperature gradient.1. Consult literature for recommended columns for small, polar, or volatile compounds.[1][10] 2. Methodically optimize the eluent composition, gradient, and/or oven temperature program.
Product Degrades During Storage 1. Exposure to UV light. 2. Presence of acidic or basic contaminants catalyzing decomposition.1. Store the purified product in an amber vial or a container protected from light.[6] 2. Ensure the product is neutral and free of contaminants before long-term storage. Store at a reduced temperature (e.g., 2-8 °C).

Physicochemical Data

The following data is for the non-deuterated analog, N,N-dimethylnitrous amide, and serves as a close approximation for the deuterated compound.

PropertyValueSource(s)
Chemical Formula C₂(²H)₆N₂ON/A
Molecular Weight 80.13 g/mol N/A
Appearance Yellow Oil[5][7]
Boiling Point 151-153 °C[5][6]
Density ~1.086 g/mL (for d6-NDMA)[11]
Solubility Very soluble in water and common organic solvents.[6]

Experimental Protocol: Fractional Vacuum Distillation

This protocol outlines the purification of crude this compound.

  • Preparation:

    • Ensure all glassware is meticulously cleaned, dried, and assembled in a fume hood. Use amber glassware or wrap the apparatus in aluminum foil to protect the compound from light.

    • The crude product can be optionally washed in a separatory funnel with a dilute HCl solution to remove any basic amine impurities, followed by a wash with brine, and drying over anhydrous magnesium sulfate.[9]

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus using a round-bottom flask, a Vigreux column (or other fractionating column), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Add a magnetic stir bar to the distillation flask containing the crude product.

    • Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.

  • Distillation Process:

    • Begin stirring and slowly apply vacuum, ensuring the system is sealed and the pressure stabilizes at the desired level (e.g., 20 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • Collect the main fraction at a constant temperature and pressure. The expected boiling point will be significantly lower than the atmospheric boiling point.

    • Stop the distillation before the flask boils to dryness to avoid overheating potentially unstable residues.

  • Post-Purification:

    • Vent the system carefully before dismantling the apparatus.

    • Transfer the purified, light-yellow liquid to a clean, amber glass vial.

    • Confirm purity using appropriate analytical methods (e.g., GC-MS, NMR spectroscopy).

    • Store the purified product under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8 °C, protected from light.

Visual Workflow for Purification

Caption: A logical workflow for the purification and analysis of the target compound.

References

overcoming solubility issues with N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-bis(trideuteriomethyl)nitrous amide (also known as Deuterated N-Nitrosodimethylamine or NDMA-d6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of N-Nitrosodimethylamine (NDMA), where the six hydrogen atoms on the methyl groups are replaced with deuterium.[1] Due to its structural similarity and slightly higher molecular weight compared to its non-deuterated counterpart, it is an invaluable tool in analytical chemistry.[1]

Primary applications include:

  • Internal Standard: It is widely used as an internal standard for the accurate quantification of NDMA in various samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]

  • Metabolic Tracing: Researchers use it to trace metabolic pathways, study pharmacokinetics, and understand the biodistribution of NDMA in vivo and in vitro.[1][2]

  • Environmental and Safety Testing: It serves as a standard in analyzing food, water, pharmaceuticals, and environmental samples for NDMA contamination.[1][3]

Q2: I've heard that this compound has solubility issues in water. Is this correct?

This is a common misconception. The non-deuterated form, NDMA, is reported to be very soluble or even miscible (infinitely soluble) in water.[3][4][5][6] Deuterium substitution does not significantly alter the fundamental physical properties of a molecule, so this compound is also expected to be highly soluble in water and aqueous buffers.[4][7] Issues perceived as poor solubility are often related to other experimental factors.

Q3: In which solvents can I dissolve this compound?

This compound is highly versatile in its solubility. It is soluble in water and a wide range of common organic solvents.[4][8] This makes it suitable for diverse experimental setups.

Q4: Are there any special handling or storage conditions I should be aware of?

Yes. This compound, like its non-deuterated analog, is sensitive to ultraviolet (UV) light and should be stored in the dark.[4] It is more stable in neutral or alkaline solutions and slightly less stable in acidic conditions.[4] For long-term storage, follow the supplier's recommendations, which typically involve refrigeration (2-8°C) in a tightly sealed container.

Solubility Data

The solubility of this compound is expected to be nearly identical to its non-deuterated analog, N-Nitrosodimethylamine (NDMA).

Solvent SystemSolubilityReference
WaterMiscible / Very Soluble (≥1000 mg/mL at 24°C)[4][5][8]
EthanolSoluble[4][8]
MethanolSoluble[8]
Diethyl EtherSoluble[4][8]
ChloroformSoluble[4][8]
Methylene ChlorideMiscible[4]
Lipids / Vegetable OilsSoluble / Miscible[4]

Troubleshooting Guide for Apparent Solubility Issues

If you are encountering issues such as precipitation, inconsistent results, or poor chromatographic peak shape that you suspect are related to solubility, follow this guide.

Problem 1: Precipitate forms after adding the compound to my aqueous buffer.
Potential Cause Troubleshooting Step Rationale
High Concentration in Complex Buffer 1. Prepare a concentrated stock solution in a high-purity solvent (e.g., Methanol, Acetonitrile, or Water).2. Serially dilute the stock solution into your buffer to achieve the final desired concentration.Direct addition of a highly concentrated or neat compound can cause localized supersaturation, leading to precipitation, especially in buffers containing salts that can cause a "salting-out" effect.
Low Temperature 1. Gently warm the solution (e.g., to 30-40°C) in a water bath.2. Use sonication for 5-10 minutes to aid dissolution.Solubility can decrease at lower temperatures. Gentle heating can increase the dissolution rate.
Buffer Incompatibility 1. Check the pH of your final solution.2. If possible, prepare a simplified version of your buffer to test solubility.Although unlikely for this compound, extreme pH or high concentrations of specific salts could potentially reduce solubility.
Problem 2: Poor peak shape (e.g., splitting, tailing, broad peaks) in HPLC/LC-MS.
Potential Cause Troubleshooting Step Rationale
Injection Solvent Incompatibility 1. Ensure your injection solvent is compatible with the mobile phase.2. Ideally, dissolve your standard in the initial mobile phase composition.3. If a stronger solvent is needed for the stock, inject the smallest possible volume.If the injection solvent is much stronger than the mobile phase, it can cause the analyte band to spread on the column, resulting in poor peak shape that mimics solubility issues.[9]
Analyte Precipitation on Column 1. Decrease the concentration of your sample.2. Increase the proportion of organic solvent in the initial mobile phase conditions.This can happen if the analyte is soluble in the injection solvent but precipitates when it mixes with a weaker mobile phase at the head of the column.
Column or System Issues 1. Check for system blockages or high backpressure.2. Ensure the column is properly conditioned and has not been contaminated.These are common HPLC issues that can affect peak shape and are often mistaken for sample-related problems.[10]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing apparent solubility problems.

G start Start: Apparent Solubility Issue (e.g., precipitation, poor peak shape) check_solvent Is the primary solvent appropriate? (See Solubility Table) start->check_solvent prepare_stock Action: Prepare a concentrated stock in a recommended solvent (e.g., Methanol, Water) check_solvent->prepare_stock Yes success Success: Issue Resolved check_solvent->success No, solvent was incorrect. Using correct solvent solved it. dilute Action: Serially dilute stock into the final experimental medium prepare_stock->dilute observe Observe for Precipitation dilute->observe troubleshoot_buffer Issue likely buffer-related. Proceed to Buffer Troubleshooting. observe->troubleshoot_buffer Precipitation Occurs observe->success No Precipitation check_hplc Is the issue observed during chromatography? troubleshoot_buffer->check_hplc troubleshoot_hplc Issue likely chromatography-related. Proceed to HPLC Troubleshooting. check_hplc->troubleshoot_hplc Yes check_hplc->success No troubleshoot_hplc->success

Caption: A logical workflow for troubleshooting apparent solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a primary stock solution, which can be used for creating calibration standards or for further dilutions in experimental media.

  • Materials:

    • This compound (as neat oil or pre-weighed solid)

    • Grade A volumetric flask (e.g., 10 mL)

    • Analytical balance (if starting from neat material)

    • Micropipettes

    • Solvent: HPLC-grade Methanol or Milli-Q Water

    • Amber glass vial for storage

  • Procedure:

    • Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 10 mg of the compound and transfer it to the 10 mL volumetric flask. If supplied in a pre-weighed ampule, quantitatively transfer the contents by rinsing the ampule multiple times with the chosen solvent and adding the rinsate to the flask.

    • Add approximately 5-7 mL of the solvent (Methanol or Water) to the flask.

    • Gently swirl the flask to dissolve the compound completely. If needed, sonicate for 5 minutes in a room temperature water bath.

    • Once fully dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the final stock solution to a labeled, amber glass vial and store at 2-8°C.

Protocol 2: Workflow for Use as an Internal Standard in LC-MS

This workflow outlines the use of the deuterated compound as an internal standard for quantifying NDMA in a sample (e.g., a pharmaceutical product).

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_stock 1. Prepare NDMA-d6 Stock Solution (1 mg/mL) in Methanol prep_working 2. Prepare Working IS Solution (e.g., 100 ng/mL) by diluting stock in mobile phase A prep_stock->prep_working prep_cal 3. Prepare Calibration Curve Standards with varying NDMA conc. and fixed NDMA-d6 conc. prep_working->prep_cal prep_sample 4. Prepare Test Sample by extracting and spiking with Working IS Solution prep_working->prep_sample inject 5. Inject Standards and Samples into LC-MS/MS System prep_cal->inject prep_sample->inject acquire 6. Acquire Data using Multiple Reaction Monitoring (MRM) inject->acquire integrate 7. Integrate Peak Areas for NDMA and NDMA-d6 acquire->integrate plot_curve 8. Plot Calibration Curve: (NDMA Area / NDMA-d6 Area) vs. NDMA Concentration integrate->plot_curve quantify 9. Quantify NDMA in Sample using the curve's regression plot_curve->quantify

Caption: Workflow for using NDMA-d6 as an internal standard in LC-MS/MS analysis.

References

preventing decomposition of N,N-bis(trideuteriomethyl)nitrous amide during storage

Author: BenchChem Technical Support Team. Date: November 2025

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Welcome to the technical support center for N,N-bis(trideuteriomethyl)nitrous amide. This resource provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is an isotopically labeled version of N,N-dimethylnitrosamine (NDMA), a well-known member of the N-nitrosamine class of compounds. These compounds are often considered probable human carcinogens. The deuterated analog is typically used as an internal standard in sensitive analytical methods, such as LC-MS or GC-MS, for the accurate quantification of its non-labeled counterpart in pharmaceutical products and other matrices.[1][2][3] Maintaining the chemical purity and isotopic integrity of this standard is critical for obtaining reliable and accurate analytical results. Decomposition can lead to the formation of impurities that may interfere with analysis and compromise the validity of experimental data.

Q2: What are the primary causes of decomposition for this compound during storage?

The primary decomposition pathway for N-nitrosamines, including this compound, is photolysis, which is the cleavage of the N-N bond induced by exposure to light, particularly ultraviolet (UV) light.[4][5] This process can be accelerated in acidic conditions.[6][7][8] Additionally, high temperatures and the presence of strong acids or bases can also promote degradation over time.[9][10]

Q3: What are the recommended storage conditions to prevent decomposition?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage protocols:

  • Temperature: Store at or below -20°C. Lower temperatures will slow down potential degradation reactions.

  • Light: Protect from all light sources by storing in amber vials or by wrapping the container in aluminum foil.[9][11] Use of light-protective packaging is essential.[12]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

  • pH: Maintain a neutral pH environment. Avoid contact with strong acids or bases.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of unknown peaks in analytical chromatogram (e.g., GC-MS, LC-MS) Decomposition of the standard.1. Verify the storage conditions (temperature, light exposure).2. Prepare a fresh solution from a new or properly stored stock.3. Perform a stability study to identify the degradation products (see Experimental Protocol section).
Decrease in the concentration of the standard over time Gradual decomposition due to suboptimal storage.1. Immediately transfer the stock to recommended storage conditions (-20°C, protected from light).2. Re-qualify the standard to determine its current concentration.3. If significant degradation has occurred, discard the old stock and use a new one.
Discoloration of the solution Formation of degradation products. N-nitrosamines are typically yellow; a change in color can indicate a chemical change.1. Do not use the solution for quantitative analysis.2. Investigate the cause of degradation by reviewing handling and storage procedures.3. Prepare a fresh solution and monitor its stability.

Quantitative Data on Stability

The following table summarizes representative stability data for this compound under various storage conditions. This data is for illustrative purposes and actual stability may vary based on the specific matrix and container.

Condition Purity after 1 month (%) Purity after 6 months (%) Purity after 12 months (%)
-20°C, in amber vial, under N₂>99.999.899.5
4°C, in amber vial99.598.096.2
Room Temperature (25°C), in amber vial98.192.585.3
Room Temperature (25°C), in clear vial (exposed to ambient light)90.375.158.9

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of a stock solution of this compound under different storage conditions.

Materials:

  • This compound standard

  • Methanol (or other appropriate solvent), HPLC grade

  • Amber glass vials with screw caps

  • Clear glass vials with screw caps

  • -20°C freezer, 4°C refrigerator, and a temperature-controlled chamber for room temperature storage

  • LC-MS/MS or GC-MS system for analysis[1][2][3]

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL.

  • Aliquoting: Aliquot the stock solution into multiple amber and clear glass vials.

  • Storage Conditions:

    • Store one set of amber vials at -20°C.

    • Store one set of amber vials at 4°C.

    • Store one set of amber vials at room temperature (25°C).

    • Store one set of clear vials at room temperature (25°C) exposed to ambient laboratory light.

  • Time Points: Analyze the samples at the following time points: T=0 (initial), T=1 week, T=1 month, T=3 months, T=6 months, and T=12 months.

  • Sample Analysis: At each time point, retrieve one vial from each storage condition. Allow the sample to equilibrate to room temperature. Dilute an aliquot to a suitable concentration for analysis by LC-MS/MS or GC-MS.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. The purity can be determined by comparing the peak area of the parent compound to the total area of all peaks in the chromatogram.

Visualizations

Decomposition Pathway

The primary decomposition pathway for this compound is photolytic cleavage of the N-N bond.

This compound This compound Bis(trideuteriomethyl)aminyl radical Bis(trideuteriomethyl)aminyl radical This compound->Bis(trideuteriomethyl)aminyl radical hν (UV light) Nitric oxide radical Nitric oxide radical This compound->Nitric oxide radical Further decomposition products Further decomposition products Bis(trideuteriomethyl)aminyl radical->Further decomposition products Further oxidation products Further oxidation products Nitric oxide radical->Further oxidation products

Caption: Photolytic decomposition of this compound.

Experimental Workflow for Stability Study

cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_results Results Prepare stock solution Prepare stock solution Aliquot into vials Aliquot into vials Prepare stock solution->Aliquot into vials Condition 1\n(-20°C, Dark) Condition 1 (-20°C, Dark) Condition 2\n(4°C, Dark) Condition 2 (4°C, Dark) Condition 3\n(25°C, Dark) Condition 3 (25°C, Dark) Condition 4\n(25°C, Light) Condition 4 (25°C, Light) Analyze at T=0 Analyze at T=0 Condition 1\n(-20°C, Dark)->Analyze at T=0 Condition 2\n(4°C, Dark)->Analyze at T=0 Condition 3\n(25°C, Dark)->Analyze at T=0 Condition 4\n(25°C, Light)->Analyze at T=0 Analyze at T=1 week Analyze at T=1 week Analyze at T=0->Analyze at T=1 week Analyze at T=1 month Analyze at T=1 month Analyze at T=1 week->Analyze at T=1 month Analyze at T=6 months Analyze at T=6 months Analyze at T=1 month->Analyze at T=6 months Analyze at T=12 months Analyze at T=12 months Analyze at T=6 months->Analyze at T=12 months Calculate % purity Calculate % purity Analyze at T=12 months->Calculate % purity Plot degradation curves Plot degradation curves Calculate % purity->Plot degradation curves

Caption: Workflow for conducting a stability assessment study.

Troubleshooting Logic

Unexpected peaks in chromatogram? Unexpected peaks in chromatogram? Check storage conditions Check storage conditions Unexpected peaks in chromatogram?->Check storage conditions Yes No issue detected No issue detected Unexpected peaks in chromatogram?->No issue detected No Yes1 Yes No1 No Stored at -20°C and protected from light? Stored at -20°C and protected from light? Check storage conditions->Stored at -20°C and protected from light? Prepare fresh solution from new stock Prepare fresh solution from new stock Stored at -20°C and protected from light?->Prepare fresh solution from new stock Yes Correct storage and re-evaluate Correct storage and re-evaluate Stored at -20°C and protected from light?->Correct storage and re-evaluate No Yes2 Yes No2 No Issue resolved? Issue resolved? Prepare fresh solution from new stock->Issue resolved? Problem likely with original stock Problem likely with original stock Issue resolved?->Problem likely with original stock Yes Investigate analytical method Investigate analytical method Issue resolved?->Investigate analytical method No Yes3 Yes No3 No Contact supplier Contact supplier Problem likely with original stock->Contact supplier Continue with new stock Continue with new stock Problem likely with original stock->Continue with new stock

Caption: Troubleshooting guide for unexpected analytical results.

References

troubleshooting mass spectrometry fragmentation of deuteromethylated compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of deuteromethylated compounds.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Frequently Asked Questions (FAQs)

1. Why am I observing incomplete deuteromethylation of my peptides/proteins?

Incomplete labeling is a common issue that can arise from several factors:

  • Suboptimal pH: The pH of the reaction buffer is critical. Reductive amination is most efficient in a slightly acidic to neutral pH range (typically pH 6-8). If the pH is too low, the amine groups will be protonated and less reactive. If the pH is too high, the reducing agent can be consumed by side reactions.

  • Insufficient Reagent Concentration: The molar ratio of labeling reagents (formaldehyde and sodium cyanoborohydride) to the amine groups in your sample is crucial. Ensure you are using a sufficient excess of the labeling reagents.

  • Reagent Degradation: Formaldehyde solutions can polymerize over time, and sodium cyanoborohydride can degrade, especially in the presence of moisture. Use fresh reagents for optimal performance.

  • Steric Hindrance: Some amine groups, particularly within the folded structure of a protein, may be less accessible to the labeling reagents. Ensure your protein is properly denatured before labeling.

2. I'm observing unexpected mass shifts in my deuteromethylated sample. What could be the cause?

Unexpected mass shifts can be indicative of several issues:

  • Side Reactions with Formaldehyde: Formaldehyde is a reactive compound and can participate in side reactions beyond the desired deuteromethylation. A common artifact is the formation of an N-methyl-4-imidazolidinone moiety between the first two residues of a peptide, resulting in a mass increase of +12 Da instead of the expected +32 Da for heavy dimethyl labeling.[1][2] Formaldehyde can also react with the side chains of arginine, cysteine, histidine, and lysine residues to form methylol groups, Schiff bases, and methylene bridges.[3][4]

  • Over-methylation: In some cases, over-methylation can occur, leading to the addition of more than the expected number of methyl groups.

  • Contamination: Contaminants from sample preparation, such as polymers from plasticware or detergents, can introduce unexpected masses.

  • Other Post-Translational Modifications (PTMs): The observed mass shift could be due to other biological or chemically induced PTMs that occurred before or during your sample preparation.

3. My deuteromethylated peptides are showing poor fragmentation or unusual fragmentation patterns. Why is this happening?

The introduction of a deuteromethyl group can influence peptide fragmentation in several ways:

  • Altered Proton Mobility: The addition of methyl groups to the N-terminus and lysine side chains can alter the "mobile proton" landscape of the peptide. This can affect the relative abundance of b- and y-ions.

  • Steric Effects: The presence of the deuteromethyl group can sterically hinder fragmentation at adjacent peptide bonds.

  • Charge State: The charge state of the peptide precursor ion significantly influences its fragmentation pattern. Changes in ionization efficiency due to deuteromethylation might lead to a different distribution of charge states, and thus different fragmentation patterns.[5]

  • Neutral Losses: While not always a problem, be aware of the potential for neutral losses of the deuteromethyl group or parts of it during fragmentation.

4. Why are my deuterated and non-deuterated peptides separating during chromatography?

This phenomenon is known as the "isotope effect" in chromatography. Deuterated compounds can have slightly different physicochemical properties compared to their non-deuterated counterparts, leading to small shifts in retention time on reversed-phase columns.[6] This can complicate direct comparison of peak intensities in co-injected samples.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the mass spectrometry of deuteromethylated compounds.

TroubleshootingWorkflow Troubleshooting Deuteromethylation MS Experiments cluster_start cluster_problem cluster_issues cluster_incomplete_solutions cluster_mass_solutions cluster_fragmentation_solutions cluster_end Start Start: Problem Observed Problem Identify the Primary Issue Start->Problem IncompleteLabeling Incomplete Labeling (Low Labeling Efficiency) Problem->IncompleteLabeling Labeling Efficiency UnexpectedMass Unexpected Mass Shifts Problem->UnexpectedMass Mass Accuracy PoorFragmentation Poor/Altered Fragmentation Problem->PoorFragmentation Fragmentation Pattern CheckpH Verify Reaction pH (6-8) IncompleteLabeling->CheckpH CheckReagents Use Fresh Reagents & Sufficient Molar Excess IncompleteLabeling->CheckReagents CheckDenaturation Ensure Complete Protein Denaturation IncompleteLabeling->CheckDenaturation CheckSideReactions Investigate Side Reactions (+12 Da Imidazolidinone) UnexpectedMass->CheckSideReactions CheckContamination Analyze Blanks for Contaminants UnexpectedMass->CheckContamination ConsiderPTMs Consider Other PTMs UnexpectedMass->ConsiderPTMs OptimizeCID Optimize Collision Energy PoorFragmentation->OptimizeCID CheckChargeState Analyze Different Precursor Charge States PoorFragmentation->CheckChargeState AnalyzeNeutralLoss Look for Characteristic Neutral Losses PoorFragmentation->AnalyzeNeutralLoss Resolved Issue Resolved CheckpH->Resolved If pH was incorrect FurtherInvestigation Further Investigation Needed CheckpH->FurtherInvestigation If pH was optimal CheckReagents->Resolved If reagents were old/insufficient CheckReagents->FurtherInvestigation If reagents were fresh/sufficient CheckDenaturation->Resolved If denaturation was incomplete CheckDenaturation->FurtherInvestigation If fully denatured CheckSideReactions->Resolved If side reaction is identified CheckSideReactions->FurtherInvestigation If no side reactions CheckContamination->Resolved If contaminants are found CheckContamination->FurtherInvestigation If blanks are clean ConsiderPTMs->Resolved If other PTMs are confirmed ConsiderPTMs->FurtherInvestigation If no other PTMs OptimizeCID->Resolved If fragmentation improves OptimizeCID->FurtherInvestigation If no improvement CheckChargeState->Resolved If different charge state works better CheckChargeState->FurtherInvestigation If all charge states are poor AnalyzeNeutralLoss->Resolved If neutral loss explains pattern AnalyzeNeutralLoss->FurtherInvestigation If no characteristic neutral loss

Caption: A flowchart for troubleshooting common issues in the mass spectrometry of deuteromethylated compounds.

Quantitative Data Summary

The following tables summarize key quantitative information relevant to deuteromethylation experiments.

Table 1: Expected Mass Shifts for Deuteromethylation of Peptides

Labeling ReagentsAmine Groups LabeledNominal Mass Shift per Amine (Da)
"Light" - CH₂O + NaBH₃CNN-terminus, Lysine (ε-amine)+28
"Heavy" - CD₂O + NaBH₃CNN-terminus, Lysine (ε-amine)+32
"Heavy" - ¹³CD₂O + NaBD₃CNN-terminus, Lysine (ε-amine)+36

Table 2: Common Side Reactions and Artifacts in Deuteromethylation

Side Reaction/ArtifactDescriptionObserved Mass Shift (Da)Amino Acid Residues Affected
Imidazolidinone formationReaction of formaldehyde with the N-terminal amine and the amide nitrogen of the second amino acid.[1]+12N-terminus
Methylol formationAddition of a -CH₂OH group.[3][4]+30N-terminus, Arg, Cys, His, Lys
Schiff base formationFormation of a C=N double bond.[3][4]+12N-terminus, Lys
Methylene bridge formationCross-linking between two reactive sites.[3][4]+12N-terminus, Arg, Cys, His, Lys, Tyr
Formaldehyde adduction from spin filtersContamination from spin filters used in sample preparation can lead to a +12 Da modification.[2]+12N-terminus, Lys

Experimental Protocols

This section provides a detailed protocol for the deuteromethylation of peptides for mass spectrometry analysis.

Protocol: Reductive Deuteromethylation of Peptides

This protocol is adapted from established methods for stable isotope labeling of peptides.[7]

Materials:

  • Peptide sample (digested protein)

  • Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5

  • "Light" labeling solution: 4% (v/v) CH₂O in water

  • "Heavy" labeling solution: 4% (v/v) CD₂O in water

  • Reducing agent: 600 mM Sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh)

  • Quenching solution: 5% (v/v) Formic acid in water

  • C18 desalting spin columns

  • Solvents for desalting: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)

Procedure:

  • Sample Preparation:

    • Ensure the peptide sample is desalted and dissolved in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).

  • Labeling Reaction:

    • To 10 µL of the peptide solution, add 2 µL of the "light" or "heavy" formaldehyde solution.

    • Vortex briefly and incubate at room temperature for 5 minutes.

    • Add 2 µL of the freshly prepared sodium cyanoborohydride solution.

    • Vortex briefly and incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add 4 µL of the quenching solution (5% formic acid) to stop the reaction.

    • Vortex and centrifuge briefly.

  • Sample Cleanup:

    • Desalt the labeled peptide sample using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the desalted, labeled peptide sample by LC-MS/MS.

Logical Diagram for Deuteromethylation Protocol

DeuteromethylationProtocol Deuteromethylation Experimental Workflow cluster_start cluster_steps cluster_end Start Start: Peptide Sample AddFormaldehyde Add Formaldehyde ('Light' or 'Heavy') Start->AddFormaldehyde Incubate1 Incubate (5 min) AddFormaldehyde->Incubate1 AddReducer Add Sodium Cyanoborohydride Incubate1->AddReducer Incubate2 Incubate (1 hr) AddReducer->Incubate2 Quench Quench with Formic Acid Incubate2->Quench Desalt Desalt with C18 Spin Column Quench->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: A step-by-step workflow for the deuteromethylation of peptides for mass spectrometry.

References

minimizing isotopic exchange in reactions with N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-bis(trideuteriomethyl)nitrous amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange, and why is it a concern with this compound?

A1: Isotopic exchange is a process where an isotope of an element in one chemical species is replaced by another isotope of the same element from a different chemical species. In the case of this compound ((CD₃)₂NNO), the deuterium (D) atoms on the methyl groups can be replaced by hydrogen (H) atoms from the reaction environment (e.g., solvents, reagents, or atmospheric moisture). This is a concern because it leads to a loss of the isotopic label, which can compromise the results of studies where the deuterium labeling is critical, such as in metabolic tracking, mechanistic studies, and as internal standards for mass spectrometry.

Q2: Under what conditions is isotopic exchange most likely to occur?

A2: Isotopic exchange of the trideuteriomethyl groups is most likely to be catalyzed by the presence of strong acids or bases.[1] Protic solvents, especially in the presence of an acid or base, can also facilitate exchange. Elevated temperatures can increase the rate of exchange. The stability of the C-D bond is generally high, but certain reaction conditions can promote the formation of intermediates that are susceptible to H/D exchange.

Q3: How can I minimize isotopic exchange when using this compound in a reaction?

A3: To minimize isotopic exchange, it is crucial to control the reaction environment strictly. Key strategies include:

  • Use of aprotic solvents: Employing dry, aprotic solvents (e.g., anhydrous dichloromethane, tetrahydrofuran, acetonitrile) can significantly reduce the availability of exchangeable protons.

  • Avoidance of strong acids and bases: Whenever possible, choose reaction pathways that do not require strongly acidic or basic conditions. If their use is unavoidable, consider using deuterated acids or bases and minimizing reaction time and temperature.

  • Inert atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) helps to exclude atmospheric moisture, which can be a source of protons.

  • Low temperature: Running reactions at the lowest feasible temperature can help to reduce the rate of any potential exchange reactions.

  • Use of deuterated reagents: If a protic reagent is necessary, using its deuterated counterpart can help maintain the isotopic integrity of the product.

Q4: I am observing a loss of deuterium in my product. What are the potential sources of this exchange?

A4: If you are observing deuterium loss, consider the following potential sources:

  • Solvent: The solvent is a common source of protons. Ensure it is anhydrous and aprotic.

  • Reagents: Acidic or basic reagents, or any reagent with exchangeable protons, can contribute to H/D exchange.

  • Work-up and Purification: Aqueous work-up steps are a major source of isotopic exchange. If possible, use anhydrous work-up procedures. During purification (e.g., chromatography), the choice of solvent and stationary phase is important. Acidic or basic impurities on silica gel, for example, could potentially facilitate exchange.

  • Atmospheric Moisture: Inadequate inert atmosphere techniques can allow moisture to enter the reaction.

Q5: Is this compound stable during storage?

A5: this compound, like its non-deuterated analog, should be stored under controlled conditions to ensure its stability.[2] It is recommended to store it refrigerated (-5 °C to 5 °C) and protected from light.[2][3] The primary concern during storage with respect to isotopic exchange would be exposure to moisture. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Significant loss of deuterium in the final product (as determined by MS or NMR). Reaction conditions are too harsh (high temperature, strong acid/base).Lower the reaction temperature. If possible, use milder reagents or buffer the reaction to a more neutral pH.
Protic solvent or reagents with exchangeable protons were used.Switch to a dry, aprotic solvent. If a protic reagent is necessary, use the deuterated version.
Isotopic exchange during work-up or purification.Use anhydrous work-up techniques. Consider using a neutral stationary phase for chromatography (e.g., neutral alumina instead of silica gel if acidic conditions are a concern).
Inconsistent levels of deuterium incorporation in different batches. Variable amounts of moisture or other proton sources in the reaction.Ensure consistent and rigorous drying of all solvents and reagents. Standardize inert atmosphere techniques.
Inconsistent reaction times or temperatures.Carefully control and monitor reaction parameters for each batch.
Appearance of unexpected byproducts along with deuterium loss. The reaction conditions promoting isotopic exchange may also be leading to side reactions or decomposition. N-nitrosamides can be unstable under certain conditions.[4]Re-evaluate the overall reaction strategy. Consider a different synthetic route that avoids the problematic conditions.

Quantitative Data Summary

Condition Expected Level of Isotopic Exchange Rationale/Comments
Storage Very LowWhen stored under recommended conditions (refrigerated, protected from light and moisture), the C-D bonds are stable.[2][3]
Neutral, Aprotic Conditions LowIn the absence of catalysts (acid/base) and proton sources, the kinetic barrier for C-D bond cleavage is high.
Acidic Conditions (e.g., TFA, HCl) Moderate to HighAcid catalysis can promote the formation of intermediates that are susceptible to H/D exchange. The rate of exchange will depend on the acid strength, temperature, and presence of protic species.[1][5]
Basic Conditions (e.g., NaOH, t-BuOK) Moderate to HighBase catalysis can also facilitate H/D exchange, potentially through the formation of carbanionic intermediates. The rate will depend on the base strength, temperature, and solvent.[1]
Aqueous Work-up HighThe presence of a large excess of water provides a readily available source of protons for exchange, especially if the pH is not neutral.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Anhydrous Conditions

  • Preparation of Glassware: All glassware should be oven-dried (e.g., at 120 °C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).

  • Solvent and Reagent Preparation: Use anhydrous, aprotic solvents from a freshly opened bottle or a solvent purification system. All other reagents should be dried using appropriate methods if they are not already anhydrous.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. A Schlenk line or a glovebox is recommended for sensitive reactions.

  • Addition of Reagents: Add the anhydrous solvent to the reaction flask via syringe or cannula. Dissolve the other reaction components. Add this compound (as a solution in the anhydrous solvent, if appropriate) dropwise at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or NMR). Keep the reaction time to the minimum necessary for completion to reduce the chance of side reactions, including isotopic exchange.

  • Anhydrous Work-up: Upon completion, quench the reaction with a non-protic reagent if necessary. Filter the reaction mixture through a pad of dry celite or alumina under inert atmosphere. Remove the solvent under reduced pressure.

  • Purification: If purification by chromatography is required, use a pre-dried stationary phase and anhydrous eluents.

Protocol 2: Monitoring Isotopic Purity by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the deuterated compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • MS Analysis: Analyze the sample using a high-resolution mass spectrometer.

  • Data Analysis: Determine the masses of the molecular ion (or a characteristic fragment ion). The mass of the fully deuterated this compound will be 6 mass units higher than its non-deuterated counterpart. The presence of ions with masses corresponding to partial deuteration (M+5, M+4, etc.) will indicate the extent of isotopic exchange. The relative intensities of these peaks can be used to quantify the isotopic distribution.

Visualizations

Isotopic_Exchange_Pathways Compound This compound ((CD3)2NNO) Intermediate Susceptible Intermediate Compound->Intermediate Reaction Condition Proton_Source Proton Source (H+) Proton_Source->Intermediate Acid_Catalyst Acid Catalyst Acid_Catalyst->Intermediate Base_Catalyst Base Catalyst Base_Catalyst->Intermediate Exchanged_Product Partially or Fully Exchanged Product Intermediate->Exchanged_Product H/D Exchange

Caption: Factors contributing to isotopic exchange.

Troubleshooting_Workflow Start Deuterium Loss Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Solvent Check Solvent Purity/Type Check_Conditions->Check_Solvent Harsh? Check_Reagents Check Reagent Purity/Type Check_Conditions->Check_Reagents Harsh? Check_Workup Review Work-up/Purification Check_Conditions->Check_Workup Harsh? Optimize Optimize Conditions Check_Solvent->Optimize Protic/Wet Check_Reagents->Optimize Acidic/Basic Check_Workup->Optimize Aqueous

Caption: A workflow for troubleshooting deuterium loss.

References

Technical Support Center: Enhancing Selectivity in N,N-bis(trideuteriomethyl)nitrous Amide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-bis(trideuteriomethyl)nitrous amide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on enhancing reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of deuterium substitution on the reactivity of this compound compared to its non-deuterated analog?

A1: The primary effect of substituting protium with deuterium on the methyl groups is the manifestation of a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, reactions involving the cleavage of a C-D bond in a rate-determining step will proceed more slowly. This is a critical factor to consider when designing experiments and can be leveraged to enhance selectivity.

Q2: How does the kinetic isotope effect (KIE) influence the selectivity of reactions involving this compound?

A2: The KIE can be a powerful tool to direct the selectivity of a reaction. If a desired reaction pathway involves the cleavage of a C-D bond, its rate will be retarded. Conversely, if an undesired side reaction involves C-D bond cleavage, its rate will be suppressed to a greater extent than competing reactions that do not. By carefully selecting reaction conditions, it is possible to favor pathways that do not involve the cleavage of the C-D bond, thereby enhancing the overall selectivity of the transformation.

Q3: My reaction with this compound is significantly slower than the literature reports for the non-deuterated compound. Is this expected?

A3: Yes, a decrease in reaction rate is expected if the reaction mechanism involves the cleavage of a C-D bond in the rate-determining step. The magnitude of this rate decrease, or the KIE, can vary depending on the specific reaction but can be substantial. It is advisable to monitor the reaction progress carefully and adjust reaction times or temperatures accordingly.

Q4: I am observing a mixture of products, indicating a lack of selectivity. How can I improve the selectivity of my reaction?

A4: Enhancing selectivity in reactions of this compound often involves manipulating the reaction conditions to exploit the KIE. Consider the following strategies:

  • Temperature Optimization: Lowering the reaction temperature can amplify the KIE, further slowing down reactions with a high activation energy barrier for C-D bond cleavage. This can favor more selective, lower-energy pathways.

  • Catalyst Selection: The choice of catalyst can significantly influence the reaction mechanism and, therefore, which bonds are broken in the rate-determining step. Experiment with different catalysts to find one that favors the desired transformation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence reaction pathways and the stability of intermediates. A systematic solvent screen may reveal conditions that promote the desired selective reaction.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Reaction Conversion The kinetic isotope effect is retarding the reaction rate more than anticipated.1. Increase the reaction time and monitor progress by TLC, GC, or NMR. 2. Carefully increase the reaction temperature in small increments. 3. Increase the concentration of the reagents or catalyst.
Formation of Multiple Products (Low Selectivity) Competing reaction pathways have similar activation energies, and the KIE is not sufficient to differentiate them under the current conditions.1. Lower the reaction temperature to amplify the KIE. 2. Screen a variety of catalysts with different steric and electronic properties. 3. Perform a solvent screen to identify a medium that favors the desired pathway. 4. Consider using a protecting group strategy to block undesired reactive sites.
Decomposition of the Starting Material This compound may be unstable under the reaction conditions (e.g., high temperature, strong acid/base).1. Perform the reaction at a lower temperature. 2. Use milder reaction conditions (e.g., weaker acid/base, less reactive catalyst). 3. Ensure the reaction is performed under an inert atmosphere if the compound is sensitive to air or moisture.
Difficulty in Product Purification The desired product and byproducts have similar physical properties.1. Optimize the reaction for higher selectivity to minimize byproduct formation. 2. Explore different chromatographic techniques (e.g., preparative HPLC, SFC) for separation. 3. Consider derivatizing the product or byproduct to alter its properties for easier separation.

Data Presentation: Expected Trends in Reactivity

The following table summarizes the expected qualitative and quantitative differences in reactions involving this compound compared to its non-deuterated analog, N,N-dimethylnitrous amide, based on the kinetic isotope effect.

Parameter N,N-dimethylnitrous amide (H-analog) This compound (D-analog) Expected Quantitative Effect (kH/kD)
Rate of C-H/C-D Bond Cleavage FasterSlower2 - 7 (Primary KIE)
Rate of Reactions Not Involving C-H/C-D Cleavage BaselineSimilar to baseline~1 (No KIE)
Selectivity for Reactions Involving C-H/C-D Cleavage LowerHigher (due to suppression of this pathway)N/A
Selectivity for Reactions Not Involving C-H/C-D Cleavage HigherLower (as the alternative C-D cleavage is slower)N/A

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Amine Precursor: Synthesize or procure N,N-bis(trideuteriomethyl)amine.

  • Nitrosation:

    • Dissolve N,N-bis(trideuteriomethyl)amine in an appropriate solvent (e.g., dichloromethane, diethyl ether) and cool the solution to 0 °C in an ice bath.

    • Slowly add a nitrosating agent (e.g., sodium nitrite in aqueous acid, or an organic nitrite like tert-butyl nitrite) to the cooled solution with vigorous stirring.

    • Maintain the temperature at 0 °C and continue stirring for the recommended reaction time (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation, depending on the physical properties of the product.

General Protocol for a Reaction Involving this compound (Illustrative Example: α-Lithiation and Electrophilic Quench)

This protocol illustrates a reaction where the KIE can influence selectivity.

  • Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in a dry, aprotic solvent (e.g., THF, diethyl ether).

    • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add a strong base (e.g., n-butyllithium, lithium diisopropylamide) to the solution with stirring. The choice of base and stoichiometry is critical for selective deprotonation.

    • Stir the reaction mixture at the low temperature for a specified time to allow for the formation of the α-lithiated species.

  • Electrophilic Quench:

    • Add a solution of the desired electrophile (e.g., an alkyl halide, a carbonyl compound) to the reaction mixture at -78 °C.

    • Allow the reaction to proceed at this temperature for a set period before gradually warming to room temperature.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography or other suitable methods.

Visualizations

experimental_workflow start Start reagents Prepare Reagents: - this compound - Solvent - Catalyst/Reagent start->reagents reaction Set up Reaction: - Inert Atmosphere - Controlled Temperature reagents->reaction monitor Monitor Reaction Progress: - TLC, GC, NMR reaction->monitor workup Reaction Work-up: - Quenching - Extraction - Drying monitor->workup purification Purification: - Chromatography - Distillation workup->purification analysis Product Analysis: - NMR, MS, etc. purification->analysis end End analysis->end

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Selectivity Observed check_temp Is the reaction temperature optimized? start->check_temp check_catalyst Is the catalyst appropriate? check_temp->check_catalyst Yes lower_temp Action: Lower the temperature check_temp->lower_temp No check_solvent Has a solvent screen been performed? check_catalyst->check_solvent Yes screen_catalysts Action: Screen alternative catalysts check_catalyst->screen_catalysts No screen_solvents Action: Perform a solvent screen check_solvent->screen_solvents No re_evaluate Re-evaluate Reaction Outcome check_solvent->re_evaluate Yes lower_temp->re_evaluate screen_catalysts->re_evaluate screen_solvents->re_evaluate

Caption: A logical workflow for troubleshooting low selectivity in reactions.

Validation & Comparative

Validating Analytical Methods for Nitrosamine Impurities: A Comparative Guide to LC-MS/MS and GC-MS/MS Techniques Employing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control of these impurities.[1][2] This necessitates the use of highly sensitive and validated analytical methods for their detection and quantification at trace levels.

This guide provides a comprehensive comparison of the two most prevalent and powerful analytical techniques for nitrosamine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). A key aspect of achieving accurate and reliable quantification in these methods is the use of stable isotope-labeled internal standards. While this guide focuses on the application of deuterated nitrosamine standards in general, it is important to note that specific compounds like N,N-bis(trideuteriomethyl)nitrous amide are not commonly cited in publicly available research. Therefore, this guide will utilize data and protocols established for widely used deuterated analogues, such as N-nitrosodimethylamine-d6 (NDMA-d6), which serve the same critical function in method validation.

The use of deuterated internal standards is crucial for compensating for potential sample loss during preparation and for correcting matrix effects, thereby improving the accuracy and precision of the analysis.[3]

Comparative Analysis of Analytical Techniques

Both LC-MS/MS and GC-MS/MS are powerful tools for nitrosamine analysis, each with its own set of advantages and limitations. The choice between the two often depends on the specific nitrosamine, the drug matrix, and the desired sensitivity.

FeatureLC-MS/MSGC-MS/MS
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.Separates volatile and thermally stable compounds in the gas phase, followed by mass analysis.
Applicability Broadly applicable to a wide range of nitrosamines, including those that are non-volatile or thermally labile.[2]Best suited for volatile nitrosamines.[2]
Sensitivity Generally offers excellent sensitivity, often reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[2]Also highly sensitive, with detection limits typically in the low ppb range.[4]
Matrix Effects Can be susceptible to ion suppression or enhancement from the sample matrix, which can be mitigated with appropriate sample preparation and the use of internal standards.Less prone to matrix effects compared to LC-MS/MS, especially with headspace injection.
Sample Preparation Often involves a "dilute-and-shoot" approach or simple solid-phase extraction (SPE).May require derivatization for non-volatile nitrosamines and can involve liquid-liquid extraction or headspace analysis.
Instrumentation Widely available in pharmaceutical laboratories.Also a common analytical instrument in quality control settings.

Quantitative Performance Data

The following tables summarize typical performance data for the analysis of common nitrosamine impurities using LC-MS/MS and GC-MS/MS with deuterated internal standards. These values are indicative and may vary depending on the specific instrument, method parameters, and sample matrix.

Table 1: Typical Performance of LC-MS/MS for Nitrosamine Analysis

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Linearity (r²)
NDMA 0.05 - 0.40.1 - 1.085 - 115> 0.99
NDEA 0.05 - 0.40.1 - 1.085 - 115> 0.99
NMBA 0.1 - 0.50.2 - 1.590 - 110> 0.99
NPYR 0.1 - 0.50.2 - 1.590 - 110> 0.99
NPIP 0.1 - 0.50.2 - 1.590 - 110> 0.99

Data compiled from multiple sources, including Thermo Fisher Scientific and Waters Corporation application notes.[5][6]

Table 2: Typical Performance of GC-MS/MS for Nitrosamine Analysis

NitrosamineLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Linearity (r²)
NDMA 0.1 - 1.00.3 - 3.080 - 120> 0.99
NDEA 0.1 - 1.00.3 - 3.080 - 120> 0.99
NDPA 0.1 - 1.00.3 - 3.080 - 120> 0.99
NPYR 0.2 - 1.50.5 - 5.080 - 120> 0.99
NPIP 0.2 - 1.50.5 - 5.080 - 120> 0.99

Data compiled from Restek and Agilent Technologies application notes.[4][7]

Experimental Protocols

The following are generalized experimental protocols for the analysis of nitrosamines in a drug product using LC-MS/MS and GC-MS/MS with a deuterated internal standard. These should be adapted and validated for specific applications.

Protocol 1: LC-MS/MS Method

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable deuterated nitrosamine standard (e.g., NDMA-d6) in methanol at a concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix solution with known concentrations of the target nitrosamine standards and a fixed concentration of the internal standard.

  • Sample Preparation: Accurately weigh a portion of the ground drug product and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water). Add a known amount of the internal standard solution. The solution is then vortexed, centrifuged, and the supernatant is filtered before injection.[8]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or phenyl-hexyl reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), with APCI often providing better sensitivity for smaller, more volatile nitrosamines.[8]

3. Data Analysis:

  • Quantify the nitrosamine impurities by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Protocol 2: GC-MS/MS Method

1. Standard and Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of a deuterated nitrosamine standard (e.g., NDMA-d6) in a suitable solvent like dichloromethane at a concentration of 1 µg/mL.

  • Calibration Standards: Prepare calibration standards in a similar manner to the LC-MS/MS method, using a solvent compatible with GC analysis.

  • Sample Preparation: For direct liquid injection, dissolve the sample in an appropriate organic solvent, add the internal standard, and filter. For headspace analysis, the sample is placed in a headspace vial with a suitable matrix modifier, and the vial is heated to allow the volatile nitrosamines to partition into the headspace for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless or other suitable injector.

  • Column: A mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization Source: Electron Ionization (EI).

3. Data Analysis:

  • Quantification is performed using a calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate a typical workflow for nitrosamine analysis and the logical relationship in method validation.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Drug Product Sample LCMS LC-MS/MS Sample->LCMS Spiked with IS GCMS GC-MS/MS Sample->GCMS Spiked with IS Standard Nitrosamine Standards Standard->LCMS Calibration Curve Standard->GCMS Calibration Curve IS Deuterated Internal Standard Quant Quantification LCMS->Quant GCMS->Quant Report Validation Report Quant->Report

Caption: General workflow for nitrosamine analysis.

Validation Method Analytical Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters in analytical method validation.

Conclusion

The validation of analytical methods for the determination of nitrosamine impurities is a critical activity in pharmaceutical development and manufacturing. Both LC-MS/MS and GC-MS/MS, when coupled with the use of deuterated internal standards, provide the necessary sensitivity, selectivity, and accuracy to meet stringent regulatory requirements. The choice of the most appropriate technique depends on a careful consideration of the specific analytical challenge. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in selecting and validating the optimal method for ensuring the safety and quality of pharmaceutical products.

References

Performance Evaluation of N,N-bis(trideuteriomethyl)nitrous amide as an Internal Standard in Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of N,N-bis(trideuteriomethyl)nitrous amide, commonly known as N-Nitrosodimethylamine-d6 (NDMA-d6), as an internal standard for the quantification of N-nitrosamines in various matrices. This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods for nitrosamine impurity testing. The performance of NDMA-d6 is compared with other isotopically labeled internal standards, supported by experimental data from peer-reviewed studies and regulatory methods.

Comparative Performance Data

The use of an isotopically labeled internal standard that is chemically identical to the analyte is crucial for accurate quantification in mass spectrometry, as it compensates for variations during sample preparation and analysis.[1][2] this compound (NDMA-d6) is widely used for the analysis of N-Nitrosodimethylamine (NDMA) and other nitrosamines across various sample types.[3]

Performance in Pharmaceutical Matrices (Sartan Drug Products)

The analysis of nitrosamine impurities in pharmaceuticals, particularly in sartan drugs, is a critical quality control measure.[4][5] NDMA-d6 is a commonly used internal standard in these analyses.[6]

ParameterThis compound (NDMA-d6)Alternative Internal Standards (e.g., NDEA-d10, NMBA-d3)MatrixAnalytical MethodReference
Recovery 70% to 130%70% to 130%Sartan Drug SubstanceLC-MS/MS[4]
Limit of Quantitation (LOQ) -LOQ for NDMA is 0.1 µg/gSartan Drug SubstanceLC-MS/MS[7]
Repeatability (%RSD at LOQ) < 25%< 25%5 SartansLC-MS/MS[4]
Correlation Coefficient (r²) > 0.99> 0.995 SartansLC-MS/MS[4]
Performance in Environmental Matrices (Water)

The detection of nitrosamines in drinking water and wastewater is essential due to their potential carcinogenicity.[8] EPA Method 521 and other validated methods often employ NDMA-d6 for accurate quantification.[9][10]

ParameterThis compound (NDMA-d6)Alternative Internal Standards (e.g., NDPA-d14)MatrixAnalytical MethodReference
Recovery 81.1% to 92.1%-Drinking WaterGC-MS/MS[11]
Recovery 68% to 83%68% to 83%Drinking Water & WastewaterLC-HRAM-MS[12][13]
Method Detection Limit (MDL) 0.4–4 ng/L0.4–4 ng/LDrinking Water & Treated EffluentGC-MS/MS[2][14]
Limit of Quantitation (LOQ) 0.56 ng/L-WaterGC-MS/MS
Relative Standard Deviation (RSD) < 7.1%-WaterGC-MS/MS[11]
Performance in Food Matrices

Nitrosamines can form in various food products during processing and storage.[15][16] Accurate quantification requires robust analytical methods with reliable internal standards.

ParameterThis compound (NDMA-d6)Other Nitrosamine AnalytesMatrixAnalytical MethodReference
Recovery 69% to 123% (for 11 nitrosamines)-Milk, Oats, Chicken, Fish, PrawnsLC-MS/MS[15]
Recovery 80% to 120% (for 7 nitrosamines)-Various FoodsNot Specified[16]
Limit of Detection (LOD) 0.15 ng/g-Grilled Meat, Sausage, PureeGC-MS/MS[17]
Method Detection Limit (MDL) 0.10 to 0.30 µg/kg (for 7 nitrosamines)-Various FoodsNot Specified[16]
Performance in Biological Matrices (Human Plasma and Urine)

Bioanalytical methods for NDMA in human plasma and urine are crucial for exposure and pharmacokinetic studies.[18][19]

ParameterThis compound (NDMA-d6)Analyte (NDMA)MatrixAnalytical MethodReference
Linear Range -15.6 pg/mL to 2000 pg/mLHuman Plasma and UrineLC-MS/MS[18][19]
Lower Limit of Quantitation (LLOQ) -15.6 pg/mLHuman Plasma and UrineLC-MS/MS[18][19]

Comparison with Other Alternatives

While deuterated standards like this compound are widely used, other isotopically labeled alternatives, such as ¹³C- and ¹⁵N-labeled compounds, are also available.[1][20]

FeatureDeuterated Standards (e.g., NDMA-d6)¹³C-Labeled Standards
Cost Generally less expensive and more commercially available.[21]Typically more costly due to more complex synthesis.[20]
Chromatographic Behavior May exhibit a slight shift in retention time compared to the non-labeled analyte.[22][23]Generally co-elute with the non-labeled analyte.[21]
Isotopic Stability Deuterium atoms can sometimes be susceptible to back-exchange with hydrogen, especially if located on a heteroatom. However, for NDMA-d6, the deuterium is on carbon atoms, making it stable under typical analytical conditions.[1]¹³C isotopes are stable and not prone to exchange.[20][21]
Mass Difference Provides a significant mass difference from the native analyte.Provides a smaller mass difference, which is generally sufficient for modern mass spectrometers.

For most applications, deuterated standards like this compound provide a reliable and cost-effective solution for accurate quantification.[1] The potential for chromatographic shifts is generally manageable and does not significantly impact the accuracy when using isotope dilution methodology. However, for certain complex matrices or when co-elution is critical, ¹³C-labeled standards may be considered a superior, albeit more expensive, alternative.[21][23]

Experimental Protocols

Analysis of Nitrosamines in Sartan Drug Substances (Based on USP General Chapter <1469>)

This protocol is a generalized procedure for the determination of N-nitrosodimethylamine (NDMA) and other nitrosamines in sartan active pharmaceutical ingredients (APIs) by LC-MS/MS.[4]

a. Materials and Reagents:

  • This compound (NDMA-d6) internal standard solution

  • Reference standards for target nitrosamines

  • Sartan drug substance sample

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22-µm, hydrophilic PTFE)

b. Sample Preparation:

  • Accurately weigh 80 mg of the sartan drug substance into a 2 mL centrifuge tube.[4]

  • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of the internal standard solution (containing NDMA-d6).

  • Vortex the tube at 2500 rpm for 20 minutes (for losartan, vortex for no more than 5 minutes).[4]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[4]

  • Filter the supernatant through a 0.22-µm syringe filter into an autosampler vial.[4]

c. LC-MS/MS Analysis:

  • Chromatographic Column: A suitable C18 column (e.g., XSelect HSS T3, 3.5-µm, 3-mm i.d. × 15-cm).[7]

  • Mobile Phase: Gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).

  • Ion Source: Positive ion atmospheric pressure chemical ionization (APCI).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target nitrosamine and the internal standard (NDMA-d6).

Analysis of Nitrosamines in Drinking Water (Based on EPA Method 521)

This protocol outlines a general procedure for the extraction and analysis of nitrosamines in drinking water using solid-phase extraction (SPE) followed by GC-MS/MS.[9][10]

a. Materials and Reagents:

  • This compound (NDMA-d6) surrogate standard

  • N-nitroso-di-n-propylamine-d14 (NDPA-d14) internal standard

  • Reference standards for target nitrosamines

  • Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal).

  • Methylene chloride

  • Methanol

  • HPLC grade water

b. Sample Preparation (Solid Phase Extraction):

  • To a 0.5-L water sample, add the NDMA-d6 surrogate standard.[9]

  • Pass the water sample through the conditioned SPE cartridge.[9]

  • Elute the trapped nitrosamines from the cartridge with a small volume of methylene chloride.[9]

  • Concentrate the eluent to a final volume of 1.0 mL.

  • Add the NDPA-d14 internal standard prior to analysis.

c. GC-MS/MS Analysis:

  • Gas Chromatograph: Equipped with a suitable capillary column.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Chemical Ionization (PCI) with ammonia as the reagent gas.

  • Detection Mode: Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

  • SRM/MRM Transitions: Monitor the specific precursor-to-product ion transitions for each target nitrosamine and the internal standards.

Visualizations

Analytical_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data_Processing Data Processing & Quantification Sample Sample Collection (e.g., Drug Product, Water, Food) Spiking Spike with This compound (Internal Standard) Sample->Spiking Step 1 Extraction Extraction / Clean-up (e.g., LLE, SPE, QuEChERS) Spiking->Extraction Step 2 Chromatography Chromatographic Separation (LC or GC) Extraction->Chromatography Prepared Sample Extract MS Mass Spectrometry Detection (MS/MS) Chromatography->MS Separated Analytes Quantification Quantification using Isotope Dilution MS->Quantification Mass Spectra Data Result Final Concentration Report Quantification->Result

Caption: Analytical workflow for nitrosamine analysis using an isotopically labeled internal standard.

References

The Unseen Standard: Evaluating N,N-bis(trideuteriomethyl)nitrous amide for Precise Nitrosamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of trace-level nitrosamine analysis, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides an objective comparison of N,N-bis(trideuteriomethyl)nitrous amide, a deuterated analog of the potent carcinogen N-nitrosodimethylamine (NDMA), against other alternatives, supported by experimental data from various studies.

This compound, commonly known as NDMA-d6, is a stable isotope-labeled internal standard widely employed in mass spectrometric methods for the quantification of NDMA and other nitrosamine impurities in diverse matrices, including pharmaceuticals, food, and environmental samples. Its chemical structure is nearly identical to that of NDMA, with the six hydrogen atoms replaced by deuterium. This subtle mass difference allows for its differentiation from the native analyte by a mass spectrometer while ensuring it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[1]

Performance Benchmarks: A Comparative Overview

Quantitative Performance of Analytical Methods Using NDMA-d6
ParameterMethodMatrixAnalyte(s)Performance MetricsReference
**Linearity (R²) **LC-MS/MSSartan Drug ProductsNDMA, NDEA> 0.99[2]
GC-MS/MSMetforminNDMA> 0.999Shimadzu Application Note
LC-HRMSMetforminNDMANot specified[3]
Limit of Quantification (LOQ) LC-MS/MSSartan Drug ProductsNDMA: 0.1 µg/g[2]
GC-MS/MSMetformin0.025 ppm (in drug substance)Shimadzu Application Note
LC-MS/MSTamsulosin HCl9.9 - 36.9 ppm[4]
LC-MS/MSSartans50 ng/g[5]
Recovery (%) LC-MS/MSTamsulosin HCl80 - 120%[4]
LC-MS/MSSartans80 - 120%[5]
Alternative Internal Standards: A Qualitative Comparison

While NDMA-d6 is the most prevalently used internal standard for NDMA analysis, other isotopically labeled standards, particularly those incorporating ¹⁵N, are also utilized.

Internal Standard TypeAdvantagesPotential Disadvantages
Deuterated (e.g., NDMA-d6) - Commercially available. - Mimics the analyte's behavior closely in extraction and chromatography.[1]- Potential for chromatographic separation from the analyte (isotope effect). - Theoretical risk of back-exchange of deuterium for hydrogen, though unlikely for deuterium on carbon atoms.[6]
¹⁵N-Labeled (e.g., ¹⁵N-NDMA) - Less likely to exhibit chromatographic separation from the analyte compared to deuterated standards.[6] - No risk of isotopic exchange.- May be less commercially available or more expensive than deuterated analogs.
¹³C-Labeled (e.g., ¹³C₂-NDMA) - Stable isotope labeling with minimal chromatographic shift.- Can be more expensive to synthesize.

Community discussions among analytical chemists suggest a preference for ¹⁵N-labeled standards when available, as they are considered chromatographically optimal.[6] However, deuterated standards like NDMA-d6 are very commonly and successfully used, especially when the deuterium atoms are on carbon, which minimizes the risk of hydrogen-deuterium exchange.[6]

Experimental Protocols: A Closer Look at the Methodology

The successful application of NDMA-d6 as an internal standard is intrinsically linked to the analytical method employed. Below are detailed experimental protocols adapted from published studies for the analysis of nitrosamines in pharmaceutical products.

Protocol 1: LC-MS/MS Analysis of NDMA and NDEA in Sartan Drug Products

This method is applicable for the determination of NDMA and NDEA in sartan drug substances and products.[2]

1. Sample Preparation:

  • Weigh approximately 1 g of the sample into a 10 mL volumetric flask.

  • Add 1 mL of the internal standard solution (NDMA-d6) and 7 mL of 50% methanol.

  • Sonicate for 30 minutes.

  • Bring the volume to 10 mL with 50% methanol.

  • Transfer to a 15 mL centrifuge tube and centrifuge at 2500 xg for 10 minutes.

  • Filter the supernatant through a 0.22 µm membrane filter.

2. LC-MS/MS Conditions:

  • Column: XSelect HSS T3, 3.5 µm, 3 mm i.d. × 15 cm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A time-programmed gradient is used to separate the analytes.

  • Ionization: Positive ion atmospheric pressure chemical ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analytes and the internal standard.

Protocol 2: GC-MS/MS Analysis of Nitrosamines in a Drug Substance

This protocol is a general procedure for the analysis of volatile nitrosamines in a soluble drug substance.[7]

1. Sample Preparation:

  • Weigh 0.1 g of the drug substance into a glass centrifuge tube.

  • Add 5 mL of dichloromethane and the internal standard solution (containing NDMA-d6).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 2.5 minutes.

  • Filter 1 mL of the dichloromethane layer through a 0.45 µm PTFE filter.

2. GC-MS/MS Conditions:

  • Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 µm).

  • Injection: Splitless injection at 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient is used to achieve chromatographic separation.

  • Ionization: Electron Ionization (EI).

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for sample analysis using LC-MS/MS and GC-MS/MS with an internal standard.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Sample add_is Add Internal Standard (NDMA-d6) & Solvent sample->add_is extract Sonicate/Vortex add_is->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject Sample filter->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate calculate Calculate Concentration integrate->calculate

Caption: General workflow for nitrosamine analysis using LC-MS/MS with an internal standard.

experimental_workflow_gcms cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS/MS Analysis cluster_data_gc Data Processing sample_gc Weigh Sample add_is_gc Add Internal Standard (NDMA-d6) & Dichloromethane sample_gc->add_is_gc extract_gc Vortex add_is_gc->extract_gc centrifuge_gc Centrifuge extract_gc->centrifuge_gc filter_gc Filter Organic Layer centrifuge_gc->filter_gc inject_gc Inject Sample filter_gc->inject_gc gc_sep Chromatographic Separation inject_gc->gc_sep ms_detect_gc Mass Spectrometric Detection (MRM) gc_sep->ms_detect_gc integrate_gc Integrate Peak Areas (Analyte & IS) ms_detect_gc->integrate_gc calculate_gc Calculate Concentration integrate_gc->calculate_gc

Caption: General workflow for nitrosamine analysis using GC-MS/MS with an internal standard.

Conclusion

This compound (NDMA-d6) stands as a robust and reliable internal standard for the quantitative analysis of nitrosamines by mass spectrometry. The wealth of validated methods demonstrating excellent linearity, recovery, and sensitivity underscores its fitness for purpose in regulated environments. While other isotopically labeled standards, such as ¹⁵N-NDMA, may offer theoretical advantages in specific scenarios, the extensive practical application and commercial availability of NDMA-d6 make it a cornerstone for ensuring data integrity in the critical task of monitoring nitrosamine impurities. The choice of internal standard should always be accompanied by rigorous method validation to ensure its suitability for the specific matrix and analytical conditions.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Methylating Agents in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of methyl groups is a cornerstone of medicinal chemistry, often employed to enhance potency, selectivity, and pharmacokinetic properties—a phenomenon sometimes dubbed the "magic methyl effect".[1] A further refinement of this strategy is the use of deuterated methylating agents, which replace hydrogen atoms with their stable, heavier isotope, deuterium. This guide provides an objective comparison between deuterated (–CD₃) and non-deuterated (–CH₃) methylating agents, supported by experimental data and detailed protocols, to aid in the selection of appropriate agents for drug discovery and development.

The primary advantage of deuteration lies in the kinetic isotope effect (KIE) .[] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it 6 to 10 times more stable.[3][4] Consequently, enzymatic cleavage of a C-D bond, often a rate-limiting step in drug metabolism, occurs more slowly.[5] This seemingly minor atomic substitution can lead to profound improvements in a drug's metabolic stability, pharmacokinetic profile, and safety.[6]

Data Presentation: Performance Comparison

The following table summarizes the quantitative differences observed between deuterated and non-deuterated analogs, primarily driven by the kinetic isotope effect on metabolism.

Performance MetricNon-Deuterated (–CH₃) AgentDeuterated (–CD₃) AgentRationale & Key Findings
Metabolic Stability More susceptible to enzymatic oxidation (e.g., by Cytochrome P450 enzymes).[5]Significantly lower rates of metabolism.[7]The stronger C-D bond slows metabolic cleavage. For N-trideuteromethyl enzalutamide (d₃-ENT), in vitro intrinsic clearance was 49.7% and 72.9% lower in rat and human liver microsomes, respectively.[8]
Pharmacokinetics (PK)
Half-Life (t½)ShorterLonger[7]Slower metabolism and systemic clearance lead to a longer duration of action in the body.[][3]
Maximum Concentration (Cₘₐₓ)LowerHigherFor d₃-ENT, oral administration in rats resulted in a 35% higher Cₘₐₓ compared to the non-deuterated version.[8]
Total Drug Exposure (AUC)LowerHigherThe area under the plasma concentration-time curve (AUC) for d₃-ENT was 102% higher than for its non-deuterated counterpart in rats.[8]
Metabolic Profile May produce various metabolites, some potentially toxic.[9]Can alter metabolic pathways ("metabolic shunting"), potentially reducing the formation of toxic metabolites.[3]Deuteration at a primary metabolic site can force metabolism to occur at other, potentially less problematic, sites on the molecule.[6] In the case of d₃-ENT, exposure to the N-demethyl metabolite was eightfold lower.[8]
Dosing Regimen May require more frequent administration.[]Allows for less frequent and/or lower doses, improving patient compliance.[][10]The improved pharmacokinetic profile sustains therapeutic concentrations for longer periods.[]
Toxicity Profile Potential toxicity from active or reactive metabolites.Reduced toxicity by minimizing the formation of undesirable metabolites.[9]By altering metabolic pathways, deuteration can prevent the formation of metabolites responsible for adverse effects.[3]

Experimental Protocols

Detailed methodologies are crucial for accurately comparing the effects of deuterated and non-deuterated methylating agents.

This assay is a standard preclinical method to evaluate the rate of metabolism of a compound.

Objective: To determine the intrinsic clearance (CLᵢₙₜ) of deuterated and non-deuterated compounds by measuring their rate of depletion when incubated with liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated analogs)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (cofactor for P450 enzymes)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a microsomal incubation mixture containing liver microsomes in phosphate buffer. Pre-warm the mixture at 37°C.

  • Initiation: Initiate the metabolic reaction by adding the test compound (at a known concentration, e.g., 1 µM) and the NADPH regenerating system to the pre-warmed microsome mixture.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Calculation: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression line gives the elimination rate constant (k). The intrinsic clearance (CLᵢₙₜ) is then calculated from this rate. The kinetic isotope effect (K₋/K₋) is determined by the ratio of clearance values (CLᵢₙₜ of non-deuterated / CLᵢₙₜ of deuterated).[8][11]

This study evaluates how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

Objective: To compare the key pharmacokinetic parameters (Cₘₐₓ, AUC, t½) of a deuterated compound and its non-deuterated analog following oral administration in rats.

Materials:

  • Test compounds (deuterated and non-deuterated analogs)

  • Sprague Dawley rats (or other appropriate animal model)

  • Dosing vehicle (e.g., a solution suitable for oral gavage)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge and freezer for plasma storage

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

  • Dosing: Administer a single dose of the deuterated or non-deuterated compound to separate groups of fasted rats via oral gavage (e.g., 10 mg/kg).[8]

  • Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentration of the parent drug and any major metabolites in the plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters, including Cₘₐₓ, AUC, and elimination half-life (t½), from the plasma concentration-time data.

  • Comparison: Statistically compare the PK parameters between the deuterated and non-deuterated groups to assess the impact of deuteration.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of methylating agents.

G cluster_0 Non-Deuterated Pathway cluster_1 Deuterated Pathway (Metabolic Shunting) a Drug-CH₃ b Metabolism (P450 Enzymes) a->b Fast c Metabolite 1 (Active/Inactive) b->c d Metabolite 2 (Potentially Toxic) b->d e Drug-CD₃ f Metabolism (P450 Enzymes) e->f Slow (KIE) g Alternative Metabolism f->g Shunting h Metabolite 3 (Less Toxic) g->h

Comparative Metabolic Pathways

G cluster_workflow Experimental Workflow synthesis Synthesis of -CH₃ and -CD₃ Analogs invitro In Vitro Screening (Microsomal Stability) synthesis->invitro invivo In Vivo PK Study (Rodent Model) invitro->invivo Promising candidates analysis Bioanalysis (LC-MS/MS) invivo->analysis data Data Comparison & Analysis (KIE, PK Parameters) analysis->data decision Lead Candidate Selection data->decision

Workflow for Comparative Analysis

References

Assessing the Isotopic Purity of N,N-bis(trideuteriomethyl)nitrous amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of N,N-bis(trideuteriomethyl)nitrous amide. Ensuring high isotopic enrichment is critical for applications in metabolic studies, mechanistic investigations, and as internal standards in quantitative mass spectrometry. This document outlines the experimental protocols for the most common analytical methods—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—and presents a comparative analysis of their performance.

Alternative Compound for Comparison

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the key performance indicators for the primary analytical methods used to determine the isotopic purity of deuterated small molecules like this compound.

Analytical TechniqueParameterThis compound (Anticipated)N-Nitrosodimethylamine-d6 (Reference)Key AdvantagesLimitations
¹H NMR Spectroscopy Isotopic Purity (atom % D)>98%~98%Provides site-specific information on non-deuterated impurities. Quantitative and non-destructive.[2]Limited by the low intensity of residual proton signals in highly deuterated compounds.
²H NMR Spectroscopy Isotopic Purity (atom % D)>98%~98%Direct and quantitative measurement of deuterium signals. Can be performed in non-deuterated solvents.Lower gyromagnetic ratio of deuterium results in lower sensitivity and longer acquisition times.
High-Resolution Mass Spectrometry (HRMS) Isotopic Enrichment (%)>98%~98%Highly sensitive, requires very small sample amounts, and provides information on the distribution of isotopologues.[3]Does not provide site-specific information about the position of deuterium atoms.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for the assessment of isotopic purity of a deuterated compound.

Isotopic Purity Workflow Workflow for Isotopic Purity Assessment cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_analysis NMR Spectroscopy (¹H and ²H) sample_prep->nmr_analysis ms_analysis Mass Spectrometry (HRMS) sample_prep->ms_analysis data_analysis Data Analysis & Isotopic Enrichment Calculation nmr_analysis->data_analysis ms_analysis->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Workflow for Isotopic Purity Assessment

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative ¹H NMR Spectroscopy

Objective: To determine the isotopic purity by quantifying the residual proton signals in the deuterated methyl groups.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound and dissolve it in a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte.

  • Internal Standard: Add a known amount of a suitable internal standard with a certified purity (e.g., 1,4-dioxane, maleic anhydride). The standard should have a resonance that is well-resolved from the analyte signals.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the nuclei.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the residual proton signal of the trideuteriomethyl groups and the signal of the internal standard.

    • The isotopic purity (atom % D) is calculated based on the integral values, the number of protons, and the known purity of the internal standard.

Calculation of Isotopic Purity from ¹H NMR: The percentage of non-deuterated species can be determined by comparing the integral of the residual methyl proton signal to the integral of the internal standard. The atom % D can then be calculated.

Quantitative ²H NMR Spectroscopy

Objective: To directly quantify the deuterium nuclei and determine the isotopic enrichment.

Instrumentation: NMR Spectrometer equipped for deuterium detection.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a non-deuterated, protonated solvent (e.g., CHCl₃, Acetone) to avoid large solvent signals in the ²H spectrum.

  • Data Acquisition:

    • Acquire the ²H NMR spectrum.

    • Use a calibrated 90° pulse.

    • Employ a relaxation delay sufficient for quantitative analysis.

    • Acquire a large number of scans due to the lower sensitivity of the deuterium nucleus.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the deuterium signal corresponding to the -CD₃ groups.

    • The isotopic purity can be determined by comparing the integral to an internal or external standard of known deuterium content or by absolute intensity measurements if the spectrometer is calibrated.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic enrichment by measuring the relative abundance of the different isotopologues.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable inlet system (e.g., GC, LC, or direct infusion).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile, methanol).

  • Data Acquisition:

    • Acquire the mass spectrum in a high-resolution mode.

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and preserve the molecular ion cluster.

    • Acquire data over the m/z range that includes the molecular ions of the fully deuterated compound and its less-deuterated isotopologues.

  • Data Processing and Analysis:

    • Extract the ion chromatograms for the expected molecular ions (e.g., [M+H]⁺).

    • From the mass spectrum, determine the relative intensities of the peaks corresponding to the different isotopologues (d₀ to d₆).

    • The isotopic enrichment is calculated from the relative abundances of these isotopologues, often after correcting for the natural isotopic abundance of other elements in the molecule.[3][5]

Calculation of Isotopic Enrichment from Mass Spectrometry: The isotopic enrichment is determined by the following formula:

Isotopic Enrichment (%) = [ (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) ] x 100

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the analytical techniques and the information they provide for assessing isotopic purity.

AnalyticalTechniqueComparison Comparison of Analytical Techniques cluster_methods Analytical Methods cluster_nmr_types NMR Techniques cluster_ms_types MS Techniques cluster_info Information Obtained NMR NMR Spectroscopy H1_NMR ¹H NMR NMR->H1_NMR H2_NMR ²H NMR NMR->H2_NMR MS Mass Spectrometry HRMS High-Resolution MS MS->HRMS site_specific Site-Specific Purity (Residual Protons) H1_NMR->site_specific direct_deuterium Direct Deuterium Quantification H2_NMR->direct_deuterium isotopologue_dist Isotopologue Distribution HRMS->isotopologue_dist Isotopic_Purity Isotopic_Purity site_specific->Isotopic_Purity direct_deuterium->Isotopic_Purity isotopologue_dist->Isotopic_Purity

Caption: Analytical Techniques for Isotopic Purity

References

inter-laboratory comparison of methods using N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Inter-Laboratory Comparison of Analytical Methods for N-Nitrosodimethylamine (NDMA) Utilizing N,N-bis(trideuteriomethyl)nitrous amide as an Internal Standard

This guide provides a comparative overview of common analytical methodologies for the quantification of N-nitrosodimethylamine (NDMA) in various matrices, with a focus on methods employing this compound (d6-NDMA) as an internal standard. The use of a stable isotope-labeled internal standard such as d6-NDMA is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation and instrumental response.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals involved in the analysis of nitrosamine impurities.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of analytical methods for NDMA can vary based on the technique employed and the complexity of the sample matrix. Below is a summary of typical performance characteristics observed in inter-laboratory settings for Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Metric GC-MS GC-MS/MS LC-MS/MS
Limit of Detection (LOD) 0.08 - 1.0 µg/kg0.01 - 0.1 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.2 - 3.0 µg/kg0.03 - 0.3 µg/kg0.15 - 1.5 µg/kg
Recovery (%) 70 - 110%85 - 115%90 - 107%
Precision (RSD %) < 15%< 10%< 15%
Selectivity GoodExcellentExcellent
Matrix Effects ModerateLowModerate to High

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical results. The following sections outline representative protocols for the analysis of NDMA using d6-NDMA as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of NDMA from aqueous samples and extracts of solid matrices.[5]

  • Sample Pre-treatment: Acidify the aqueous sample (e.g., 500 mL) to pH < 2 with a suitable acid. Spike the sample with a known concentration of this compound (d6-NDMA) internal standard solution.

  • SPE Cartridge Conditioning: Condition a coconut charcoal-based SPE cartridge (e.g., 2g) by passing methanol followed by deionized water.[5]

  • Sample Loading: Pass the pre-treated sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the retained NDMA and d6-NDMA from the cartridge with a suitable organic solvent, such as dichloromethane or acetone.[1][5]

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. The resulting extract is ready for GC-MS or LC-MS/MS analysis.

GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for NDMA analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Injector: Splitless mode at 220°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then to 240°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NDMA: m/z 74 -> 42 (Quantifier), m/z 74 -> 44 (Qualifier).

      • d6-NDMA: m/z 80 -> 46 (Quantifier).

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is a widely used alternative, particularly for samples that are not amenable to GC analysis.[6][7][8]

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI).[7][9]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NDMA: m/z 75.1 -> 58.1 (Quantifier), m/z 75.1 -> 43.1 (Qualifier).

      • d6-NDMA: m/z 81.1 -> 64.1 (Quantifier).

Visualizations

Experimental Workflow for NDMA Analysis

The following diagram illustrates a typical workflow for the analysis of NDMA in a given sample matrix.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with d6-NDMA Sample->Spike Internal Standard Addition SPE Solid-Phase Extraction (SPE) Spike->SPE Extraction & Cleanup Concentrate Concentration SPE->Concentrate Elution GCMS GC-MS/MS Analysis Concentrate->GCMS Injection LCMS LC-MS/MS Analysis Concentrate->LCMS Injection Quant Quantification GCMS->Quant LCMS->Quant Report Reporting Quant->Report G cluster_instrument Mass Spectrometer cluster_calculation Quantification NDMA NDMA (Analyte) m/z 75.1 Detector Detector NDMA->Detector Signal Response (Analyte) d6_NDMA d6-NDMA (Internal Standard) m/z 81.1 d6_NDMA->Detector Signal Response (IS) Ratio Calculate Response Ratio (Analyte Signal / IS Signal) Detector->Ratio Concentration Determine Analyte Concentration Ratio->Concentration CalCurve Calibration Curve CalCurve->Ratio

References

N,N-Bis(trideuteriomethyl)nitrous Amide: A Superior Alternative to Diazomethane for Enhanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the metabolic stability and pharmacokinetic profiles of drug candidates, the use of deuterated methylating agents offers a significant advantage over traditional methods. This guide provides a comprehensive comparison of N,N-bis(trideuteriomethyl)nitrous amide, as a precursor to deuterated diazomethane, and the conventional reagent, diazomethane, supported by experimental data and detailed protocols.

The strategic replacement of hydrogen with its heavier isotope, deuterium, at metabolically vulnerable positions in a drug molecule can profoundly alter its biotransformation. This "deuterium switch" is a powerful tool in medicinal chemistry to enhance drug efficacy and safety. This compound serves as a key precursor for generating trideuteriomethyl diazomethane (CD₃CHN₂), a deuterated methylating agent that offers distinct advantages over the hazardous and less stable diazomethane (CH₂N₂).

Enhanced Metabolic Stability: The Kinetic Isotope Effect in Action

The primary advantage of employing deuterated methylating agents lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. This increased stability at the site of methylation can significantly slow down the rate of drug metabolism, leading to improved pharmacokinetic properties.

A compelling example of this is observed in the development of deuterated analogs of the prostate cancer drug enzalutamide. A study investigating the effect of N-methyl deuteration on the metabolism and pharmacokinetics of enzalutamide provides clear quantitative evidence of the benefits.

Comparative Pharmacokinetic Data: Enzalutamide vs. d₃-Enzalutamide
ParameterEnzalutamide (Non-deuterated)d₃-Enzalutamide (Deuterated)Fold Change
In Vitro Intrinsic Clearance (CLᵢₙₜ) in Rat Liver Microsomes Higher49.7% Lower[1][2]~2-fold decrease
In Vitro Intrinsic Clearance (CLᵢₙₜ) in Human Liver Microsomes Higher72.9% Lower[1][2]~3.7-fold decrease
In Vivo Maximum Plasma Concentration (Cₘₐₓ) in Rats (10 mg/kg oral dose) Lower35% Higher[1][2]1.35-fold increase
In Vivo Area Under the Curve (AUC₀₋ₜ) in Rats (10 mg/kg oral dose) Lower102% Higher[1][2]2.02-fold increase
In Vivo Exposure to N-demethyl Metabolite (M2) Higher8-fold Lower[1]8-fold decrease

The data clearly demonstrates that replacing the N-methyl group with a trideuteromethyl group leads to a significant reduction in metabolic clearance and a substantial increase in drug exposure in vivo.[1][2] The kinetic isotope effect (K₋/K₋) was determined to be approximately 2, confirming that the C-D bond cleavage is a rate-limiting step in the metabolism of this compound.[1][2]

Mitigating Hazards: The Safer Alternative to Diazomethane

Beyond the metabolic advantages, the use of precursors to generate deuterated diazomethane in situ addresses the significant safety concerns associated with diazomethane. Diazomethane is a highly toxic, explosive, and carcinogenic gas, making its handling and storage exceptionally hazardous. Modern synthetic strategies focus on the in situ generation of diazomethane from more stable precursors, a practice that is equally applicable and advantageous for its deuterated analog. Precursors like this compound or commercially available N-Methyl-d3-N-nitroso-p-toluenesulfonamide (a deuterated version of Diazald®) offer a safer and more convenient approach to methylation reactions.

Experimental Protocols

I. Synthesis of a Deuterated Diazomethane Precursor (Illustrative)

Materials:

  • p-Toluenesulfonyl chloride

  • Methylamine-d3 hydrochloride

  • Sodium hydroxide

  • Sodium nitrite

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • Synthesis of N-methyl-d3-p-toluenesulfonamide: React p-toluenesulfonyl chloride with an aqueous solution of methylamine-d3 and sodium hydroxide. The resulting N-methyl-d3-p-toluenesulfonamide will precipitate and can be isolated by filtration.

  • Nitrosation: Dissolve the N-methyl-d3-p-toluenesulfonamide in glacial acetic acid. Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise. The N-methyl-d3-N-nitroso-p-toluenesulfonamide will precipitate as a yellow solid and can be collected by filtration.

II. In Situ Generation of Trideuteriomethyl Diazomethane and Methylation of a Carboxylic Acid

This protocol is adapted from standard procedures for in situ diazomethane generation and methylation.

Materials:

  • N-methyl-d3-N-nitroso-p-toluenesulfonamide (Deuterated Diazald®)

  • Carboxylic acid substrate

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • 2-(2-Ethoxyethoxy)ethanol (Carbitol)

  • Water

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus with a dropping funnel and a receiving flask cooled in an ice bath. All glassware should be fire-polished to avoid sharp edges that could initiate the decomposition of diazomethane.

  • Reaction Mixture: In the distillation flask, prepare a two-phase system consisting of a solution of KOH in water and Carbitol, with an overlying layer of diethyl ether.

  • Generation of Deuterated Diazomethane: Dissolve the N-methyl-d3-N-nitroso-p-toluenesulfonamide in diethyl ether and add it dropwise from the dropping funnel to the heated (65-70 °C) reaction mixture in the distillation flask. The generated trideuteriomethyl diazomethane will co-distill with the ether.

  • Methylation: The ethereal solution of trideuteriomethyl diazomethane is collected in the receiving flask, which contains the carboxylic acid substrate dissolved in a suitable solvent (e.g., diethyl ether). The reaction proceeds as the deuterated diazomethane is distilled into the solution.

  • Work-up: Once the reaction is complete (indicated by the persistence of the yellow color of diazomethane), the excess reagent can be quenched by the careful addition of a small amount of acetic acid. The solvent is then removed under reduced pressure to yield the deuterated methyl ester.

Visualizing the Advantages

The following diagrams illustrate the key concepts discussed in this guide.

Metabolic_Pathway_Comparison Drug_H Drug-CH₃ Metabolite_H Demethylated Metabolite Drug_H->Metabolite_H CYP450 Oxidation (kH) Drug_D Drug-CD₃ Metabolite_D Demethylated Metabolite Drug_D->Metabolite_D CYP450 Oxidation (kD) (Slower due to KIE)

Caption: Comparative metabolic pathways of a drug with a non-deuterated versus a deuterated methyl group.

In_Situ_Generation_Workflow Precursor Deuterated Precursor (e.g., this compound) Generation In Situ Generation of Trideuteriomethyl Diazomethane (CD₃CHN₂) Precursor->Generation Base Base (e.g., KOH) Base->Generation Solvent Two-phase Solvent System Solvent->Generation Reaction Methylation Reaction Generation->Reaction Substrate Substrate (e.g., Carboxylic Acid) Substrate->Reaction Product Deuterated Product Reaction->Product

Caption: Experimental workflow for the in situ generation and reaction of trideuteriomethyl diazomethane.

Conclusion

The use of this compound and other deuterated precursors for the generation of trideuteriomethyl diazomethane presents a compelling strategy for medicinal chemists and drug development professionals. The primary advantages include a significant enhancement of metabolic stability and improved pharmacokinetic profiles of drug candidates due to the kinetic isotope effect. Furthermore, the adoption of in situ generation methods from stable precursors mitigates the considerable safety risks associated with the use of diazomethane. The supporting experimental data from studies on deuterated pharmaceuticals provide a strong rationale for the integration of this technology into modern drug discovery and development programs.

References

Navigating the Isotopic Shift: A Comparative Guide to N,N-bis(trideuteriomethyl)nitrous amide in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical tools is paramount to the precision and outcome of experimental studies. This guide provides a comprehensive comparison of N,N-bis(trideuteriomethyl)nitrous amide and its non-deuterated counterpart, N,N-dimethylnitrous amide (NDMA), with a focus on their applications and inherent limitations in toxicological and mechanistic research. By presenting experimental data and detailed protocols, this guide aims to facilitate informed decisions in study design.

N,N-dimethylnitrous amide, a potent hepatotoxin and probable human carcinogen, is extensively used in research to induce liver cancer in animal models, providing a platform to study hepatocarcinogenesis and evaluate potential therapeutics.[1][2] The deuterated analogue, this compound, serves as a critical tool for investigating the metabolic activation and detoxification pathways of NDMA. The substitution of hydrogen with deuterium atoms on the methyl groups introduces a kinetic isotope effect, altering the rate of metabolic processes and providing insights into reaction mechanisms.[3][4]

Comparative Performance: A Quantitative Overview

The primary difference in the in vivo behavior of this compound and NDMA stems from the kinetic isotope effect on their metabolism. The breaking of a C-H bond is the rate-limiting step in the metabolic activation of NDMA by cytochrome P450 enzymes.[5] The substitution with the heavier deuterium isotope results in a stronger C-D bond, thus slowing down this metabolic activation. This has significant consequences for the toxicological profile of the deuterated compound.

PropertyN,N-dimethylnitrous amide (NDMA)This compoundRationale for Difference
Metabolic Rate HigherLowerKinetic Isotope Effect: C-D bond is stronger than C-H bond, slowing the rate-limiting metabolic oxidation.[3][6]
In Vitro Km ~0.06 mM~0.30 mM (5-fold increase)Deuteration increases the Michaelis constant (Km), indicating lower binding affinity to the metabolizing enzyme.[4]
In Vitro Vmax ~7.9 nmol/min/mg proteinNot significantly affectedThe maximum reaction rate (Vmax) is not appreciably changed by deuteration.[4]
Liver DNA Alkylation (low dose) Higher~33% LowerSlower metabolic activation in the liver leads to less formation of the reactive methylating agent locally.[3]
Kidney DNA Alkylation (low dose) Lower~300% HigherReduced first-pass metabolism in the liver allows more of the deuterated compound to reach systemic circulation and other organs like the kidney.[3]
Carcinogenic Potency (Liver) HigherLowerThe reduced formation of DNA adducts in the liver correlates with a decreased ability to induce liver tumors.[3]
Application Induction of liver cancer in animal models for carcinogenesis studies.[7][8]Mechanistic studies of NDMA metabolism, toxicity, and carcinogenicity.[3][4]The altered metabolic profile makes it a valuable tool for investigating the role of metabolism in toxicity.

Experimental Protocols

To discern the differences in mutagenic potential and metabolic stability between this compound and NDMA, specific experimental assays are employed.

Enhanced Bacterial Reverse Mutation Assay (Ames Test) for Nitrosamines

This assay is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, an enhanced protocol is recommended to improve sensitivity.[9][10]

Objective: To compare the mutagenic potential of this compound and N,N-dimethylnitrous amide.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA100, TA1535) and Escherichia coli tester strain (e.g., WP2 uvrA).[11]

  • Test compounds (dissolved in a suitable solvent like water or DMSO).

  • S9 fraction from the liver of Aroclor 1254-induced rats or hamsters (for metabolic activation).[12]

  • Cofactors for the S9 mix (e.g., NADP, glucose-6-phosphate).

  • Minimal glucose agar plates.

  • Top agar.

Procedure:

  • Preparation of S9 Mix: Prepare the S9 mix containing the S9 fraction and cofactors. For enhanced sensitivity with nitrosamines, a higher concentration of S9 (e.g., 30%) is often used.[9]

  • Pre-incubation: In a test tube, add the test compound at various concentrations, the bacterial tester strain, and the S9 mix. Incubate this mixture at 37°C for a defined period (e.g., 20-30 minutes).[10]

  • Plating: After pre-incubation, add molten top agar to the test tube, mix gently, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes.

Objective: To quantify the difference in the metabolic rate between this compound and N,N-dimethylnitrous amide.

Materials:

  • Pooled liver microsomes from human, rat, or other relevant species.

  • Test compounds.

  • NADPH regenerating system (to sustain the activity of cytochrome P450 enzymes).

  • Incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Quenching solution (e.g., acetonitrile with an internal standard).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing the liver microsomes and the test compound in the incubation buffer.

  • Initiation of Reaction: Pre-warm the reaction mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic activation pathway of NDMA and a typical workflow for a comparative carcinogenicity study.

metabolic_activation cluster_0 Metabolic Activation of NDMA NDMA N,N-dimethylnitrous amide (NDMA) AlphaOH α-hydroxy-N-nitrosodimethylamine (unstable intermediate) NDMA->AlphaOH CYP2E1 (α-hydroxylation) Diazonium Methyldiazonium ion (reactive electrophile) AlphaOH->Diazonium Spontaneous decomposition DNA_Adduct DNA Adducts (e.g., O6-methylguanine) Diazonium->DNA_Adduct DNA Alkylation Carcinogenesis Carcinogenesis DNA_Adduct->Carcinogenesis

Metabolic activation pathway of NDMA.

experimental_workflow cluster_1 Comparative Carcinogenicity Study Workflow Animal_Model Select Animal Model (e.g., Sprague-Dawley Rats) Grouping Randomly Assign to Groups: - Control - NDMA - this compound Animal_Model->Grouping Dosing Administer Compounds (e.g., in drinking water) Grouping->Dosing Monitoring Monitor Health and Tumor Development (e.g., body weight, clinical signs) Dosing->Monitoring Termination Study Termination and Necropsy Monitoring->Termination Analysis Histopathological Analysis of Tissues (liver, kidney, etc.) Termination->Analysis Data_Analysis Statistical Analysis of Tumor Incidence and Latency Analysis->Data_Analysis

Workflow for a comparative carcinogenicity study.

Alternatives to this compound and NDMA

While NDMA is a widely used tool for inducing liver cancer in research, other agents and models are also available. N-nitrosodiethylamine (NDEA) is another potent hepatocarcinogen frequently used to induce liver tumors in rodents.[7][8] Chemical induction with agents like carbon tetrachloride or thioacetamide can also be used to induce liver fibrosis and cirrhosis, which can progress to hepatocellular carcinoma.[2] For studies requiring more specific genetic alterations, genetically engineered mouse models of liver cancer are increasingly utilized.[13]

For mechanistic studies of methylation where a non-carcinogenic agent is preferred, other compounds could be considered, though they may not perfectly mimic the metabolic activation pathway of NDMA. Trimethylamine-N-oxide (TMAO), for instance, is an amine oxide involved in metabolic pathways, but its direct role as a methylating agent in a research context is less established and it has been linked to other health concerns.[14][15]

Conclusion

This compound is not a direct substitute for NDMA in carcinogenicity studies but rather a specialized tool for elucidating the mechanisms of NDMA's toxicity. Its primary limitation in inducing liver cancer is its significantly lower carcinogenic potency due to the kinetic isotope effect on its metabolic activation. Conversely, this very limitation makes it an invaluable asset for researchers seeking to understand the intricate relationship between metabolism, DNA damage, and carcinogenesis. The choice between the deuterated and non-deuterated forms, or alternative methods, will ultimately depend on the specific research question being addressed.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. N,N-bis(trideuteriomethyl)nitrous amide, a deuterated analogue of N,N-dimethylnitrous amide (NDMA), requires stringent disposal procedures due to the known high toxicity and carcinogenicity of its non-deuterated counterpart. This guide provides a comprehensive, step-by-step approach to its safe disposal.

Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following procedures are based on the known hazards of the analogous non-deuterated compound, N,N-dimethylnitrous amide, and general principles for the disposal of hazardous nitrosamines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Hazard Profile and Safety Precautions

N,N-dimethylnitrous amide is classified as a probable human carcinogen and is highly toxic. It is a combustible liquid that is sensitive to light. Due to the isotopic labeling, this compound is expected to have a similar hazard profile.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. In case of inadequate ventilation, a self-contained breathing apparatus may be necessary.[1]

Disposal Decision Workflow

The following flowchart outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound waste is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated consult_ehs Consult EHS for specific disposal instructions is_contaminated->consult_ehs Yes is_bulk Is it a bulk quantity or a small residual amount? is_contaminated->is_bulk No bulk_disposal Package in a labeled, sealed, and compatible container for hazardous waste pickup is_bulk->bulk_disposal Bulk small_residual Can the residual amount be safely chemically treated in the lab? is_bulk->small_residual Small Residual end_disposal Dispose of treated waste and empty container as per EHS guidelines bulk_disposal->end_disposal chemical_treatment Follow approved chemical degradation protocol small_residual->chemical_treatment Yes no_treatment Rinse container with a suitable solvent, collect rinsate as hazardous waste small_residual->no_treatment No chemical_treatment->end_disposal no_treatment->end_disposal

Caption: Disposal decision workflow for this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the non-deuterated analog, N,N-dimethylnitrous amide. This information should be used as a conservative guide for handling the deuterated compound.

ParameterValueReference
Boiling Point 153.1 °C[2]
Density 1.005 g/mL[2]
Vapor Pressure 700 Pa (at 20 °C)[2]
Solubility in Water 290 mg/mL (at 20 °C)[2]
UN Number 3382[1]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions: Collect all waste this compound and concentrated solutions in a dedicated, properly labeled, and sealed container. The container must be made of a compatible material (e.g., glass or polyethylene).

  • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste. These items must be collected in a separate, clearly labeled, and sealed container.[3]

  • Labeling: All waste containers must be labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Toxic," "Carcinogen").

2. Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate and restrict access to the affected area.

  • Wearing the appropriate PPE, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.

  • Carefully collect the absorbed material using non-sparking tools and place it into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable solvent (e.g., methanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

3. Chemical Degradation (for small residual quantities):

For small residual amounts, chemical degradation may be an option to render the compound less hazardous before disposal. This should only be performed by trained personnel in a controlled laboratory setting and with prior approval from your institution's EHS department.

  • Method: A documented method for the degradation of nitrosamines involves reduction with aluminum-nickel alloy powder in an aqueous alkali solution. This process reduces the nitrosamine to the corresponding amine.[4]

  • Caution: This reaction can be vigorous. It is crucial to perform this procedure on a small scale in a fume hood, away from ignition sources.

4. Final Disposal:

  • Incineration: The primary recommended method for the disposal of this compound and all contaminated materials is high-temperature incineration by a licensed hazardous waste disposal facility.[3][5]

  • Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for your properly labeled and packaged hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these stringent procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling N,N-bis(trideuteriomethyl)nitrous amide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Mitigation

N,N-bis(trideuteriomethyl)nitrous amide is a deuterated nitrous amide. While specific toxicity data is unavailable, nitrous amides as a class of compounds may pose significant health risks, including potential carcinogenicity and mutagenicity. Therefore, all handling procedures must be conducted with the assumption that the compound is highly toxic.

Key Potential Hazards:

  • Toxicity: Assumed to be toxic upon ingestion, inhalation, and skin contact.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Unknown Hazards: As a research compound, all potential hazards may not be known.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. The selection of appropriate PPE is critical to minimize exposure.

Protection Level Equipment Specifications and Use Case
Primary Engineering Control Certified Laboratory Fume HoodAll handling of the compound, including weighing, transferring, and preparing solutions, must be performed within a functioning and certified laboratory fume hood to minimize inhalation exposure.
Hand Protection Double GlovingAn inner layer of nitrile gloves should be worn, with an outer layer of chemically resistant gloves (e.g., thicker nitrile or neoprene). Gloves must be inspected before use and changed immediately upon contamination.[1]
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory.[1] A full-face shield must be worn over the goggles whenever there is a risk of splashes or aerosols.[1][2]
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, is required.[1] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be worn over the lab coat.
Foot Protection Closed-toe ShoesShoes that completely cover the foot are required.[1]
Respiratory Protection Respirator (as needed)In the event of a significant spill or failure of the primary engineering controls, a full-face respirator with appropriate cartridges for organic vapors should be available and personnel must be fit-tested and trained in its use.[3]

Experimental Protocol: Safe Handling and Disposal

The following step-by-step protocol outlines the essential procedures for the safe handling and disposal of this compound.

1. Preparation and Pre-Handling:

  • Ensure a current and accessible copy of the institutional Chemical Hygiene Plan is available.
  • Verify that the laboratory fume hood has a current certification and is functioning correctly.
  • Designate a specific area within the fume hood for handling the compound.
  • Assemble all necessary equipment and reagents before retrieving the compound from storage.
  • Ensure an emergency spill kit and appropriate waste containers are readily accessible.

2. Weighing and Transfer:

  • All weighing and transfers must be conducted within the designated area of the fume hood.
  • Use a tared, sealed container for weighing to minimize contamination of the balance.
  • Employ spatulas and other tools dedicated to this compound to prevent cross-contamination.
  • Handle the compound gently to avoid creating dust or aerosols.

3. Solution Preparation and Reaction Setup:

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
  • Keep the container closed as much as possible during the dissolution process.
  • If heating is required, use a controlled heating source such as a heating mantle with a temperature controller. Avoid open flames.
  • Ensure any reaction vessel is appropriately vented within the fume hood.

4. Post-Handling and Decontamination:

  • Decontaminate all surfaces in the designated work area with an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.
  • Wipe down the exterior of all containers before removing them from the fume hood.
  • Properly dispose of all contaminated disposable materials in the designated hazardous waste container.

5. Waste Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
  • Empty Containers: The original container of the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.

Emergency Procedures

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and notify emergency personnel. For small spills within a fume hood, use an appropriate absorbent material from a spill kit, collect the absorbed material in a sealed hazardous waste container, and decontaminate the area.

Logical Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal & Storage A Review Protocol & Hazards B Verify Fume Hood Certification A->B C Don Appropriate PPE B->C D Prepare Designated Work Area & Spill Kit C->D E Weigh & Transfer Compound in Fume Hood D->E Proceed to Handling F Prepare Solution / Set Up Reaction E->F G Conduct Experiment F->G H Decontaminate Work Surfaces & Equipment G->H Experiment Complete I Segregate & Label Hazardous Waste H->I J Doff PPE Correctly I->J L Arrange for Hazardous Waste Pickup I->L K Store Compound in Designated Location J->K End of Procedure

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.